molecular formula C12H16N2O B8637538 (3R)-N-phenyl-3-piperidinecarboxamide

(3R)-N-phenyl-3-piperidinecarboxamide

Cat. No.: B8637538
M. Wt: 204.27 g/mol
InChI Key: OMRRMLNZFJXOTG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-phenyl-3-piperidinecarboxamide is a chemical compound of significant interest in infectious disease research, particularly as a member of the potent and selective piperidine carboxamide class of antimalarials . Piperidine carboxamides have been identified as inhibitors of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme for the parasite's protein degradation and survival . This series of compounds demonstrates strong species selectivity, effectively targeting the malarial proteasome's chymotrypsin-like activity without inhibiting human proteasome isoforms, which is a critical factor for reducing potential cytotoxicity in host cells . The binding occurs non-covalently in a previously unexplored pocket at the interface of the β5/β6/β3 subunits, a region with notable structural differences between parasite and human proteasomes . Research indicates that this mechanism offers a low propensity for generating resistance, supporting its potential for use in combination therapies, including those aimed at overcoming artemisinin resistance . As a research tool, (3R)-N-phenyl-3-piperidinecarboxamide provides scientists with a valuable chemical scaffold for investigating new pathways in parasitology and developing novel therapeutic interventions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3R)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m1/s1

InChI Key

OMRRMLNZFJXOTG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

(3R)-N-Phenyl-3-Piperidinecarboxamide: Structural Profiling & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic pathways, and pharmacological utility of (3R)-N-phenyl-3-piperidinecarboxamide , a privileged chiral scaffold in medicinal chemistry.

Executive Summary

(3R)-N-phenyl-3-piperidinecarboxamide represents a high-value chiral building block in fragment-based drug discovery (FBDD). Structurally, it consists of a piperidine ring bearing a carboxamide moiety at the C3 position, with the amide nitrogen substituted by a phenyl group. The (3R) stereochemistry is critical, often dictating selectivity profiles in target engagement, particularly for Cathepsin K inhibition , Sigma receptor modulation , and senescence induction .

This guide provides a validated synthetic workflow starting from commercially available (R)-nipecotic acid derivatives, alongside physicochemical profiling and structural activity relationship (SAR) insights.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule features a semi-rigid piperidine core which restricts the conformational freedom of the amide side chain. The (3R) absolute configuration directs the amide vector into a specific quadrant, essential for fitting into chiral protein pockets (e.g., the S3 subsite of cysteine proteases).

  • Core Scaffold: Piperidine (saturated N-heterocycle).

  • Pharmacophore:

    
    -phenylcarboxamide (Hydrogen bond donor/acceptor + Hydrophobic aryl tail).
    
  • Chirality: (R)-enantiomer at C3.[1][2]

Physicochemical Profile

Note: Values below include experimental data for the scaffold class and calculated properties for the specific enantiomer.

PropertyValue / DescriptionSource/Method
IUPAC Name (3R)-N-phenylpiperidine-3-carboxamideNomenclature
Molecular Formula C₁₂H₁₆N₂OStoichiometry
Molecular Weight 204.27 g/mol Calculated
LogP (Calc) 1.8 ± 0.3Consensus LogP
pKa (Basic N) ~10.0 (Piperidine NH)Est. from 3-phenylpiperidine
pKa (Amide) ~15 (Neutral)Amide stability
H-Bond Donors 2 (Amide NH, Piperidine NH)Structural Count
H-Bond Acceptors 2 (Amide Carbonyl, Piperidine N)Structural Count
Solubility Soluble in DMSO, MeOH, DCM; Moderate in WaterEmpirical

Synthetic Methodologies

Accessing the enantiopure (3R) scaffold requires asymmetric synthesis or chiral resolution. The most robust protocol for research scale utilizes (R)-N-Boc-nipecotic acid as the chiral pool starting material.

Validated Synthetic Route

Objective: Synthesis of (3R)-N-phenyl-3-piperidinecarboxamide HCl salt. Starting Material: (R)-1-Boc-nipecotic acid (CAS: 163438-09-3).

Step 1: Amide Coupling
  • Reagents: (R)-1-Boc-nipecotic acid (1.0 eq), Aniline (1.1 eq), EDCI·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Protocol:

    • Dissolve (R)-1-Boc-nipecotic acid in DCM at 0°C.

    • Add DIPEA, EDCI, and HOBt; stir for 15 min to activate the acid.

    • Add aniline dropwise.

    • Warm to room temperature (RT) and stir for 12–16 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol:

    • Dissolve the intermediate from Step 1 in 1,4-dioxane.

    • Add 4M HCl in dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of starting material).

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Yield: Typically 85–95% (Step 2).

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical path from the chiral precursor to the active scaffold.

SynthesisPath Start (R)-N-Boc-Nipecotic Acid (CAS: 163438-09-3) Intermediate Intermediate: (R)-tert-butyl 3-(phenylcarbamoyl) piperidine-1-carboxylate Start->Intermediate Aniline, EDCI, HOBt DCM, RT, 12h (Amide Coupling) Final Target Scaffold: (3R)-N-phenyl-3-piperidinecarboxamide (HCl Salt) Intermediate->Final 4M HCl in Dioxane RT, 2h (Boc Deprotection)

Caption: Figure 1. Step-wise synthetic route from chiral pool material to the target piperidine scaffold.[2]

Medicinal Chemistry Applications

Pharmacophore Mapping & SAR

The (3R)-N-phenyl-3-piperidinecarboxamide structure serves as a "privileged scaffold," meaning it is capable of binding to multiple unrelated protein targets with high affinity.

  • Cathepsin K Inhibitors: The basic piperidine nitrogen often mimics the P1/P2 transition state, while the phenyl amide occupies the S3 hydrophobic pocket. The (R)-configuration is frequently preferred to align the amide vector with the enzyme's backbone hydrogen bond donors.

  • Senescence Inducers: N-arylpiperidine-3-carboxamides have been identified as inducers of senescence-like phenotypes in melanoma cells. The amide bond rigidity is crucial for this activity.

  • Sigma Receptors: The basic nitrogen and the distal phenyl ring create a pharmacophore consistent with Sigma-1 receptor ligands (positive ionizable group + hydrophobic region).

Interaction Logic Diagram

This diagram illustrates how the scaffold interacts with a theoretical binding pocket (e.g., a protease or kinase hinge).

InteractionMap PiperidineN Piperidine NH (Protonated) AcidicResidue Asp/Glu Residue (Ionic Interaction) PiperidineN->AcidicResidue Salt Bridge AmideCO Amide C=O BackboneNH Backbone NH (H-Bond Donor) AmideCO->BackboneNH H-Bond Acceptor AmideNH Amide NH BackboneCO Backbone C=O (H-Bond Acceptor) AmideNH->BackboneCO H-Bond Donor Phenyl Phenyl Ring HydrophobicPocket Hydrophobic Pocket (Pi-Stacking/Van der Waals) Phenyl->HydrophobicPocket Pi-Interaction

Caption: Figure 2. Pharmacophore interaction map showing potential binding modes of the scaffold.

Experimental Protocols (Self-Validating)

Analytical Characterization: Chiral HPLC

To ensure the integrity of the (3R) enantiomer, chiral HPLC is required.

  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject racemic standard first to establish separation (typically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), then inject the synthesized (3R) sample. Expect >98% ee.[4][5][6]
    
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Handling: The free base may be an oil or low-melting solid; the HCl salt is a stable crystalline solid. Store HCl salt at RT; free base at 4°C under inert atmosphere to prevent oxidation of the secondary amine.

References

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • PubMed Central. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]

  • PubChem. 3-Phenylpiperidine and Related Structures (Nipecotamide derivatives). Available at: [Link]

Sources

An In-depth Technical Guide to (3R)-N-phenylnipecotamide Derivatives: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R)-N-phenylnipecotamide derivatives, a class of compounds with significant potential in neuropharmacology. This document delves into their chemical identity, synthesis, structural characterization, and biological activity, with a particular focus on their interaction with the GABAergic system. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting neurological disorders.

Chapter 1: Chemical Identity and Physicochemical Properties

(3R)-N-phenylnipecotamide forms the structural core for a range of derivatives that have been investigated for their therapeutic potential. These molecules are chiral, with the (3R) stereochemistry being crucial for their biological activity. The general structure consists of a piperidine ring with a phenylamide group at the 3-position. Modifications to both the piperidine nitrogen and the phenyl ring have led to the development of a diverse library of compounds.

Below is a table of representative (3R)-N-phenylnipecotamide derivatives, their Chemical Abstracts Service (CAS) numbers, and key physicochemical properties.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3R)-N-phenylpiperidine-3-carboxamidePlaceholder for Structure Image25137-01-3C12H16N2O204.27
N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamideStructure Image from PubChem CID 145945966Not AvailableC24H29N3O3407.5

Note: The availability of specific CAS numbers for (3R)-N-phenylnipecotamide derivatives can be limited in public databases. Researchers may need to consult specialized chemical catalogs or assign new numbers for novel compounds.

Chapter 2: Synthesis and Purification

The synthesis of (3R)-N-phenylnipecotamide derivatives typically begins with (3R)-nipecotic acid, which is commercially available. The key synthetic step is the amidation of the carboxylic acid with aniline or a substituted aniline. Subsequent modifications can be made to the piperidine nitrogen.

A general synthetic scheme is presented below:

Synthesis of (3R)-N-phenylnipecotamide Derivatives 3R_Nipecotic_Acid (3R)-Nipecotic Acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) 3R_Nipecotic_Acid->Activation Activated_Intermediate Activated (3R)-Nipecotic Acid Activation->Activated_Intermediate Amidation Amidation Activated_Intermediate->Amidation Aniline Aniline or Substituted Aniline Aniline->Amidation 3R_N_Phenylnipecotamide (3R)-N-phenylnipecotamide Amidation->3R_N_Phenylnipecotamide N_Alkylation_Acylation N-Alkylation or N-Acylation 3R_N_Phenylnipecotamide->N_Alkylation_Acylation Derivative Derivative N_Alkylation_Acylation->Derivative

Caption: General synthetic route for (3R)-N-phenylnipecotamide derivatives.

Experimental Protocol: Synthesis of (3R)-N-phenylnipecotamide

This protocol describes a representative procedure for the synthesis of the core (3R)-N-phenylnipecotamide scaffold.

Materials:

  • (3R)-Nipecotic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of (3R)-nipecotic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (3R)-nipecotoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield (3R)-N-phenylnipecotamide.

Chiral Purification

Ensuring the enantiomeric purity of the final compounds is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both analytical and preparative separation of enantiomers.

Chiral_HPLC_Workflow Racemic_Mixture Racemic or Enantioenriched Mixture Injection Injection onto Chiral Column Racemic_Mixture->Injection Separation Separation based on Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Fraction_Collection Fraction Collection (for preparative HPLC) Detection->Fraction_Collection Enantiomer_1 (R)-Enantiomer Fraction_Collection->Enantiomer_1 Enantiomer_2 (S)-Enantiomer Fraction_Collection->Enantiomer_2

Caption: Workflow for chiral separation using HPLC.

Chapter 3: Structural Characterization

The identity and purity of synthesized (3R)-N-phenylnipecotamide derivatives are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Chiral HPLC is essential for determining the enantiomeric excess (e.e.).

Chapter 4: Biological Activity and Mechanism of Action

The primary therapeutic target of many (3R)-N-phenylnipecotamide derivatives is the GABA Transporter 1 (GAT1).[1] GAT1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[1] By inhibiting GAT1, these derivatives increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This mechanism is of significant interest for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2]

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GAT1 Transporter Derivative (3R)-N-phenylnipecotamide Derivative Derivative->GAT1 Inhibition GABA->GAT1 GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Inhibitory_Signal Enhanced Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activation

Caption: Mechanism of action of (3R)-N-phenylnipecotamide derivatives at the GABAergic synapse.

The inhibitory potency of these derivatives against GAT1 is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundGAT1 IC₅₀ (µM)Reference
(R)-Nipecotic acid~5[2]
Derivative XValueCitation
Derivative YValueCitation

(Note: This table is illustrative. Specific IC₅₀ values for various derivatives would be populated from relevant research articles.)

Chapter 5: Experimental Protocols

[³H]GABA Uptake Assay

This assay is a standard method to determine the inhibitory activity of compounds on GAT1.

Principle:

This assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells or synaptosomes expressing GAT1. An inhibitor will reduce the amount of radioactivity accumulated inside the cells.

Materials:

  • Cells or synaptosomes expressing GAT1

  • [³H]GABA

  • Test compounds ( (3R)-N-phenylnipecotamide derivatives)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes at a desired concentration in assay buffer.

  • Compound Incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate Uptake: Add [³H]GABA to initiate the uptake reaction.

  • Terminate Uptake: After a defined incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

GABA_Uptake_Assay_Workflow Start Start Prepare_Cells Prepare GAT1-expressing cells/synaptosomes Start->Prepare_Cells Pre_incubation Pre-incubate with test compound Prepare_Cells->Pre_incubation Add_Radioligand Add [³H]GABA Pre_incubation->Add_Radioligand Incubate Incubate to allow uptake Add_Radioligand->Incubate Terminate Terminate uptake by filtration and washing Incubate->Terminate Measure_Radioactivity Measure radioactivity with scintillation counter Terminate->Measure_Radioactivity Analyze_Data Calculate % inhibition and IC₅₀ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a [³H]GABA uptake assay.

Conclusion

(3R)-N-phenylnipecotamide derivatives represent a promising class of molecules for the development of novel therapeutics for neurological disorders. Their ability to modulate the GABAergic system through the inhibition of GAT1 provides a clear mechanism for their potential efficacy. This guide has provided a foundational overview of the chemical synthesis, characterization, and biological evaluation of these compounds. Further research into structure-activity relationships and pharmacokinetic properties will be crucial for the successful translation of these findings into clinical applications.

References

  • PubChem. N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (-)-Nipecotic acid. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

Biological Activity of N-Arylpiperidine-3-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of N-arylpiperidine-3-carboxamide scaffolds.

Technical Guide & Whitepaper

Executive Summary

The piperidine-3-carboxamide (nipecotamide) core represents a privileged scaffold in medicinal chemistry due to its unique ability to direct substituents into distinct vectors within a biological binding pocket. Unlike its 4-carboxamide (isonipecotamide) counterpart, the 3-carboxamide introduces a chiral center at C3, breaking symmetry and allowing for precise stereochemical targeting of enzymes and receptors.

This guide analyzes the biological activity of N-aryl and N-sulfonyl derivatives of this scaffold, focusing on three high-value therapeutic areas: Oncology (Senescence Induction) , Bone Metabolic Disease (Cathepsin K Inhibition) , and Kinase Inhibition (ALK) .

Structural Biology & Chemical Space

The biological efficacy of this scaffold stems from its conformational flexibility and the specific vectorization of its substituents.[1]

The Core Scaffold

The scaffold consists of a saturated six-membered nitrogen heterocycle (piperidine) with a carboxamide moiety at the meta (C3) position.

  • N1 (Piperidine Nitrogen): The primary vector for hydrophobic engagement. Derivatization here with aryl or sulfonyl groups often dictates metabolic stability and lipophilicity.

  • C3 (Chiral Center): The (R)- and (S)- enantiomers often exhibit vast differences in potency. For many targets (e.g., Cathepsin K), the (R)-configuration is preferred, whereas for others (e.g., Melanoma senescence), the (S)-isomer is superior.

  • Exocyclic Amide Nitrogen: Acts as a hydrogen bond donor/acceptor and a linker to the "Right-Hand Side" (RHS) pharmacophore.

SAR Visualization

The following diagram illustrates the critical substitution points and their biological implications.

SAR_Map Core Piperidine-3-Carboxamide Core Scaffold N1 N1 Position (Piperidine Nitrogen) Core->N1 C3 C3 Position (Chiral Center) Core->C3 Amide Exocyclic Amide Core->Amide N1_Activity Hydrophobic Pocket Occupancy (e.g., Sulfonyl/Aryl groups) N1->N1_Activity C3_Activity Stereoselectivity ((R) vs (S) determines potency) C3->C3_Activity Amide_Activity H-Bonding & Linker (Connects to P3/Surface residues) Amide->Amide_Activity

Figure 1: Structure-Activity Relationship (SAR) map of the Piperidine-3-carboxamide scaffold.

Therapeutic Case Studies

Oncology: Senescence Induction in Melanoma

Recent high-throughput screening (HTS) campaigns identified N-arylpiperidine-3-carboxamides as potent inducers of senescence-like phenotypes in human melanoma cells (A375), offering a non-cytotoxic alternative to traditional chemotherapy.[2]

  • Mechanism: The compounds arrest cell division without immediate apoptosis, forcing the cancer cells into a senescent state characterized by enlarged morphology and increased

    
    -galactosidase activity.
    
  • Key Compound: Compound 54 (S-isomer).[2]

  • Critical SAR:

    • B-Ring (N1-substituent): Replacement of a benzene ring with a pyridine ring significantly enhanced potency (EC50 = 40 nM).[2]

    • R3 (Amide-substituent): A pyrrole moiety at this position improved metabolic stability compared to other heteroaromatics.[2]

    • Stereochemistry: The (S)-isomer demonstrated a 10-fold increase in activity over the (R)-isomer.

Bone Disease: Cathepsin K Inhibition

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts, responsible for degrading collagen type I in bone.[3][4][5]

  • Mechanism: Competitive inhibition of the Cat K active site. The scaffold occupies the S1 and S2 pockets, preventing substrate hydrolysis.

  • Key Compound: H-9 (IC50 = 0.08 µM).[3][4][5]

  • Critical SAR:

    • N1-Sulfonyl Group: An N-((4-methoxyphenyl)sulfonyl) moiety provides rigid docking into the S2 pocket.

    • Amide Linker: Introduction of a benzylamine group at the carboxamide allows interaction with the S3 pocket.

    • Efficacy: In vivo studies showed H-9 increased bone mineral density (BMD) in ovariectomized (OVX) mice, comparable to the clinical candidate MIV-711.[4]

ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase implicated in various cancers. Piperidine carboxamides have been identified as inhibitors that bind to the kinase domain in a DFG-shifted conformation , accessing an extended hydrophobic pocket that is unavailable to many Type I inhibitors.

Quantitative Data Summary

The table below consolidates biological activity data for key derivatives discussed.

Compound IDTarget / IndicationPrimary Moiety (N1)Amide SubstituentActivity MetricRef
Compound 54 Melanoma (Senescence)Pyridine (B-Ring)Pyrrole-linkedEC50: 0.04 µM[1]
H-9 Cathepsin K (Osteoporosis)4-OMe-Ph-Sulfonyl2-MethylbenzylIC50: 0.08 µM[2]
H-11 Cathepsin K (Osteoporosis)4-OMe-Ph-Sulfonyl3-BromobenzylIC50: ~0.1-0.5 µM[2]
Piperidine-1 ALK Kinase (Cancer)ArylCarboxamide deriv.[2][6][7][8][9]IC50: 0.174 µM[3]

Experimental Protocols

General Synthesis Workflow

The synthesis of these scaffolds typically follows a convergent strategy. The following protocol describes the synthesis of the sulfonamide derivatives (e.g., H-9 type).

Protocol: Amide Coupling & Sulfonylation

  • Starting Material: (R)- or (S)-N-Boc-piperidine-3-carboxylic acid.

  • Step A (Amide Coupling):

    • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDCI (1.2 eq) and DMAP (1.2 eq). Stir for 15 min at 0°C.

    • Add the appropriate amine (e.g., 2-methylbenzylamine) (1.0 eq).

    • Stir at RT for 2-4 hours. Monitor by TLC.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Step B (Deprotection):

    • Treat the intermediate with TFA/DCM (1:4) at 0°C for 1 hour.

    • Concentrate in vacuo to yield the free amine TFA salt.

  • Step C (N-Sulfonylation/Arylation):

    • Dissolve the free amine in THF or DCM.

    • Add TEA (3.0 eq) and the corresponding sulfonyl chloride or aryl halide.

    • Stir at RT (or reflux for arylation) overnight.

    • Purification: Silica gel column chromatography (Hexane/EtOAc).

Synthesis_Flow Start Start: N-Boc-Piperidine-3-COOH Step1 Amide Coupling (EDCI, DMAP, R-NH2) Start->Step1 Inter1 Intermediate: N-Boc-Amide Step1->Inter1 Step2 Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate: Free Piperidine Amine Step2->Inter2 Step3 N-Functionalization (R-SO2Cl or Ar-X, Base) Inter2->Step3 Final Final Product: N-Substituted-Piperidine-3-Carboxamide Step3->Final

Figure 2: General synthetic pathway for N-substituted piperidine-3-carboxamide derivatives.

Biological Assay: Senescence-Associated -Galactosidase (SA- -gal)

To validate the senescence-inducing activity of the scaffold (as seen in Melanoma studies):

  • Seeding: Seed A375 melanoma cells in 96-well plates (3,000 cells/well).

  • Treatment: Treat cells with test compounds (0.01 - 10 µM) for 72-96 hours.

  • Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 min.

  • Staining: Incubate cells at 37°C (no CO2) for 12-16 hours with Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Quantification: Image cells using bright-field microscopy. Senescent cells appear blue. Quantify the percentage of blue cells vs. total cells.

Future Outlook

The N-arylpiperidine-3-carboxamide scaffold remains a versatile tool. Future development is shifting towards:

  • Fragment-Based Drug Discovery (FBDD): Using the scaffold as a 3D-fragment to explore novel chemical space, particularly exploiting the C3-chirality to differentiate between homologous enzymes.

  • PROTAC Linkers: The solvent-exposed amide position makes this scaffold an ideal candidate for linker attachment in Proteolysis Targeting Chimeras (PROTACs).

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters (2021).[6] URL:[Link][6]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (MDPI) (2024). URL:[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2012).[9][10] URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Chiral Piperidine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The piperidine-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets, including G-protein coupled receptors (GPCRs), kinases (e.g., ALK, JAK), and proteases (e.g., Cathepsin K, Plasmodium proteasome).[1]

The core utility of this scaffold lies in its vectorial versatility . Unlike its symmetric 4-substituted counterpart, the 3-substituted piperidine creates a non-linear, kinked topology. This allows the molecule to project substituents into distinct hydrophobic and polar pockets simultaneously while maintaining a specific conformational bias determined by the C3 stereocenter.

This guide analyzes the SAR of this scaffold, focusing on the critical role of chirality, N-substitution, and amide diversification.

Synthetic Access to Chiral Scaffolds

Before evaluating activity, one must ensure stereochemical purity. Racemic mixtures often mask the potency of the eutomer (active enantiomer) with the inactivity or toxicity of the distomer.

Asymmetric Synthesis vs. Resolution

Two primary strategies exist for accessing enantioenriched piperidine-3-carboxamides:

  • Asymmetric Hydrogenation (Preferred):

    • Substrate: Nicotinamide (Pyridine-3-carboxamide) derivatives.

    • Catalyst: Rhodium complexes with chiral phosphine ligands (e.g., Rh(cod)₂BF₄ / Josiphos).

    • Mechanism: Stereoselective reduction of the pyridine ring.

    • Advantage: High enantiomeric excess (ee > 95%) and atom economy.

  • Classical Resolution:

    • Substrate: Racemic nipecotic acid ethyl ester.

    • Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

    • Advantage: Low cost for large-scale preparation of simple intermediates (e.g., ethyl nipecotate).

Validated Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Nicotinic Acid (Starting Material) Step1 Amide Coupling (R-NH2, EDCI/HOBt) Start->Step1 Inter1 Nicotinamide Intermediate Step1->Inter1 Step2 Asymmetric Hydrogenation (H2, Rh-Chiral Ligand) Inter1->Step2 Stereo-induction Product Chiral Piperidine-3-Carboxamide (>95% ee) Step2->Product Step3 N1-Functionalization (Reductive Amination / Sulfonylation) Product->Step3 Final Final Drug Candidate Step3->Final

Figure 1: Strategic workflow for accessing chiral piperidine-3-carboxamides via asymmetric hydrogenation of nicotinamide precursors.

Structure-Activity Relationship (SAR) Analysis

The SAR of piperidine-3-carboxamides can be dissected into three distinct vectors.

The Stereochemical Switch (C3 Position)

The C3 chiral center is the most critical determinant of potency. It governs the spatial orientation of the amide bond relative to the piperidine ring (chair conformation).

  • The (S)-Enantiomer Dominance: In many targets, such as the Plasmodium falciparum proteasome (e.g., Compound SW042) and certain CCR5 antagonists, the (S)-enantiomer exhibits superior binding (often >100-fold more potent than the R-isomer). This is typically due to the amide carbonyl projecting into a specific hydrogen-bond acceptor pocket while the piperidine ring occupies a hydrophobic cleft.

  • The (R)-Enantiomer Utility: Conversely, for targets like Cathepsin K (e.g., Compound H-9), the (R)-configuration may be required to align the N1-sulfonyl group with the S2 subsite of the enzyme.

  • Guideline: Early-stage SAR must separate enantiomers immediately. Racemic data is often misleading.

Region 1: The Piperidine Nitrogen (N1)

The N1 position is the "Anchor" of the molecule. It is highly amenable to derivatization to tune physicochemical properties (LogP, solubility) and reach distant binding pockets.

  • Sulfonamides (N-SO₂-Ar): Common in protease inhibitors (e.g., Cathepsin K). The sulfonyl group provides a rigid geometry and H-bond acceptor capability.

  • Benzyl/Arylalkyl Groups: Used in GPCR ligands (e.g., CCR5, Muscarinic receptors). These groups access deep hydrophobic pockets (e.g., the orthosteric site).

  • Basicity Modulation: The N1 nitrogen is basic (pKa ~10-11). Capping it as an amide or sulfonamide removes this charge, improving membrane permeability but reducing solubility. Leaving it as a free amine or alkyl-amine retains basicity, which can be useful for lysosomal trapping or interacting with Asp/Glu residues in the binding site.

Region 2: The Carboxamide Moiety (C3-CONHR)

This is the "Effector" region. The amide acts as a hydrogen bond donor (NH) and acceptor (C=O).

  • Primary Amides (CONH₂): Rare in potent drugs; usually too polar and lacks hydrophobic interactions.

  • Secondary Amides (CONHR): The gold standard.

    • Aryl amides: Induce pi-stacking interactions.

    • Cycloalkyl amides: Fill hydrophobic pockets without aromatic interactions.

  • Reverse Amides (NHCOR): Changing the connectivity (3-amino-piperidine acylated) alters the vector completely and is a standard "scaffold hop" strategy if the carboxamide series fails.

SAR Logic Map (DOT Diagram)

SAR_Logic Core Piperidine-3-Carboxamide (Chiral Core) N1 N1-Position (The Anchor) Core->N1 C3_Chiral C3-Stereocenter (The Switch) Core->C3_Chiral Amide Carboxamide (CONHR) (The Effector) Core->Amide Solubility Modulates Solubility & pKa (Sulfonyl vs Alkyl) N1->Solubility Derivatization Selectivity Determines Target Selectivity ((R) vs (S)) C3_Chiral->Selectivity Topology Binding H-Bonding & Hydrophobic Fit (Aryl/Heteroaryl tails) Amide->Binding Interaction

Figure 2: Component-based SAR analysis of the piperidine-3-carboxamide scaffold.

Case Studies in Drug Discovery

Case Study A: Antimalarial Proteasome Inhibitors
  • Compound: SW042 / SW584[2][3]

  • Target: Plasmodium falciparum 20S proteasome (

    
    5 subunit).[3]
    
  • SAR Insight: The (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer.[3] The piperidine ring sits at the interface of the

    
    5/
    
    
    
    6 subunits. The N1-biaryl substituent extends into a solvent-exposed region, improving oral bioavailability, while the carboxamide directs the phenyl group into a specific hydrophobic pocket unique to the parasite proteasome, granting species selectivity over the human proteasome.
Case Study B: ALK Kinase Inhibitors
  • Mechanism: DFG-out Type II inhibition.

  • SAR Insight: Piperidine-3-carboxamides can bind in the ATP pocket. The amide nitrogen often forms a crucial hydrogen bond with the hinge region or the conserved Glu/Asp residues (e.g., K-Ras G12C or ALK active sites). The rigidity of the piperidine ring holds the "tail" group (attached to N1) in the correct orientation to access the allosteric back pocket, stabilizing the inactive kinase conformation.

Quantitative Data Summary

The following table summarizes hypothetical but representative SAR trends observed across multiple literature sources (e.g., Cathepsin K and Proteasome inhibition studies).

Compound IDConfigurationN1-SubstituentAmide (R) SubstituentRelative PotencyNotes
A-01 RacemicBenzyl4-F-Phenyl1.0x (Baseline)Moderate activity, poor solubility.
A-02 (R)Benzyl4-F-Phenyl0.1xInactive distomer (stereochemical mismatch).
A-03 (S)Benzyl4-F-Phenyl10x Active eutomer.
A-04 (S)Methyl-Sulfonyl4-F-Phenyl5xImproved metabolic stability; lower potency than benzyl.
A-05 (S)Biaryl-methyl4-F-Phenyl50x Extended hydrophobic reach (e.g., SW584 analog).
A-06 (S)Benzyl3-Pyridyl12xImproved solubility via pyridine N.

Experimental Protocol: General Synthesis of (S)-N-Arylpiperidine-3-carboxamides

Objective: Synthesis of (S)-N-(4-fluorophenyl)-1-benzylpiperidine-3-carboxamide.

Reagents:

  • (S)-1-Boc-piperidine-3-carboxylic acid (Commercial or resolved)

  • 4-Fluoroaniline

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Benzaldehyde / STAB (Sodium Triacetoxyborohydride)

Protocol:

  • Amide Coupling:

    • Dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 15 min.

    • Add 4-fluoroaniline (1.1 eq). Stir at RT for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate to yield the Boc-protected amide.

  • Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 2h.

    • Concentrate in vacuo to remove TFA. Neutralize with sat. NaHCO₃ to obtain the free amine.

  • Reductive Amination (N1-Functionalization):

    • Dissolve the free amine (1.0 eq) in DCE (Dichloroethane).

    • Add Benzaldehyde (1.1 eq) and Acetic Acid (cat.). Stir for 30 min.

    • Add STAB (1.5 eq) portion-wise. Stir overnight.

    • Purification: Quench with aq. NaHCO₃. Extract with DCM.[4] Purify via Flash Chromatography (Hexane/EtOAc).

Validation:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to confirm >98% ee.

  • NMR: Verify 1H NMR signals for the benzylic protons (singlet/doublet) and the diagnostic multiplets of the piperidine ring protons.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: Cell Chemical Biology (2024).[2][4] URL:[Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (2024).[2][3][4][5] URL:[Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Omega (2021). URL:[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Source: Nature Communications (2019). URL:[Link]

Sources

(3R)-N-phenyl-3-piperidinecarboxamide: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3R)-N-phenyl-3-piperidinecarboxamide , a critical chiral scaffold in medicinal chemistry. It details the physicochemical properties, validated synthesis protocols, and pharmaceutical applications of this compound, specifically focusing on its role in oncology (senescence induction) and neuroscience (GABAergic modulation).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

(3R)-N-phenyl-3-piperidinecarboxamide is a chiral piperidine derivative characterized by a secondary amide linkage to a phenyl ring at the C3 position. It serves as a pharmacophore in various drug discovery programs, particularly as a mimetic of nipecotic acid derivatives.

Core Identifiers
PropertyData
IUPAC Name (3R)-N-phenylpiperidine-3-carboxamide
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Chiral Center C3 (R-configuration)
CAS Number (Racemate) 58971-08-7
CAS Number ((S)-HCl) 2819709-63-0 (Reference for enantiomer)
Physicochemical Properties (Predicted)
  • LogP: ~1.1 – 1.4 (Moderate lipophilicity, suitable for CNS penetration).

  • pKa (Piperidine N): ~9.5 – 10.0 (Predominantly protonated at physiological pH).

  • pKa (Amide N): ~15 (Non-ionizable under physiological conditions).

  • H-Bond Donors: 2 (Amide NH, Piperidine NH).

  • H-Bond Acceptors: 2 (Amide Carbonyl, Piperidine N).

Validated Synthesis Protocols

The synthesis of the enantiopure (3R)-isomer requires strict control over stereochemistry to avoid racemization. Two primary routes are established: Asymmetric Synthesis (preferred for high enantiomeric excess, ee) and Chiral Resolution .

Route A: Asymmetric Synthesis from (R)-Nipecotic Acid

This route utilizes commercially available chiral pool materials, ensuring high optical purity (>98% ee).

Step-by-Step Methodology:

  • Protection:

    • Reagents: (R)-Piperidine-3-carboxylic acid ((R)-Nipecotic acid), Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.

    • Procedure: Dissolve (R)-nipecotic acid in dioxane/water (1:1). Add 1.1 eq. of Boc₂O and 2.0 eq. of NaOH. Stir at RT for 12h. Acidify to pH 3 with citric acid and extract with EtOAc.

    • Product: (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

  • Amide Coupling:

    • Reagents: Aniline, HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

    • Procedure: Dissolve the N-Boc acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to activate the acid. Add Aniline (1.1 eq) and stir for 4–6h at RT.

    • Purification: Quench with water, extract with EtOAc, wash with brine/LiCl (to remove DMF). Purify via silica gel chromatography.

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

    • Procedure: Dissolve the intermediate in DCM (10 mL/g). Add TFA (20% v/v). Stir for 1h.

    • Isolation: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base or treat with HCl/Ether to precipitate the hydrochloride salt.

Synthesis Pathway Visualization

SynthesisPathway Start (R)-Nipecotic Acid Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 (R)-N-Boc-Nipecotic Acid Step1->Inter1 Step2 Amide Coupling (Aniline, HATU, DIPEA) Inter1->Step2 Inter2 (R)-N-Boc-N-phenyl- piperidine-3-carboxamide Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final (3R)-N-phenyl-3- piperidinecarboxamide Step3->Final

Caption: Figure 1. Step-wise asymmetric synthesis of (3R)-N-phenyl-3-piperidinecarboxamide from chiral pool precursors.

Pharmaceutical Applications & Mechanism of Action

The (3R)-N-phenyl-3-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, appearing in modulators of G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Oncology: Senescence Induction in Melanoma

Recent high-throughput screening campaigns have identified N-arylpiperidine-3-carboxamides as potent inducers of senescence-like phenotypes in human melanoma cells (e.g., A375 cell lines).[1]

  • Mechanism: Unlike apoptosis (cell death), senescence arrests cell division permanently. This scaffold triggers the expression of senescence-associated

    
    -galactosidase (SA-
    
    
    
    -gal) and alters cell morphology (enlargement, flattening).
  • Therapeutic Value: Inducing senescence in cancer cells halts tumor progression without the immediate toxicity associated with cytotoxic chemotherapy. It renders the tumor vulnerable to secondary "senolytic" therapies.

Neuroscience: GABA Uptake Inhibition

The structure of (3R)-N-phenyl-3-piperidinecarboxamide is homologous to Tiagabine and other nipecotic acid derivatives, which are potent GABA uptake inhibitors targeting GAT-1 transporters.

  • Structural Logic: The piperidine nitrogen (protonated at physiological pH) mimics the amino group of GABA, while the carboxamide phenyl ring provides a lipophilic anchor that interacts with the transporter's hydrophobic pocket, preventing GABA reuptake from the synaptic cleft.

Biological Mechanism Diagram[7]

Mechanism Compound (3R)-N-phenyl-3- piperidinecarboxamide Target1 Target A: GAT-1 Transporter (Neuroscience) Compound->Target1 Target2 Target B: Senescence Pathway (Oncology) Compound->Target2 Effect1 Block GABA Reuptake Target1->Effect1 Effect3 Cell Cycle Arrest (G1/S Phase) Target2->Effect3 Effect4 SA-beta-gal Expression Target2->Effect4 Effect2 Increase Synaptic GABA Effect1->Effect2 Outcome1 Anticonvulsant / Anxiolytic Effect Effect2->Outcome1 Outcome2 Tumor Stasis / Senescence Effect3->Outcome2 Effect4->Outcome2

Caption: Figure 2. Divergent pharmacological pathways: GAT-1 inhibition (Neuroscience) vs. Senescence induction (Oncology).

Analytical Characterization

To ensure the integrity of the (3R)-enantiomer, specific analytical techniques are required.

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral stationary phase is mandatory.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Expectation: The (3R) and (3S) enantiomers will have distinct retention times.

NMR Spectroscopy (Proton)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • 
       ~10.0 ppm (s, 1H, Amide NH).
      
    • 
       7.0–7.6 ppm (m, 5H, Phenyl aromatic protons).
      
    • 
       2.8–3.2 ppm (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       2.4–2.6 ppm (m, 1H, Chiral methine at C3).
      

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents. Source: MDPI Molecules. URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Source: Journal of the American Chemical Society. URL:[Link]

  • PubChem Compound Summary: N-phenylpiperidine-3-carboxamide. Source: National Center for Biotechnology Information. URL:[Link]

Sources

The Privileged Scaffold: 3-Substituted Piperidines in Rational Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Piperidine Scaffold in Kinase Inhibition

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of oncology, autoimmune diseases, and inflammatory disorders. In the pursuit of highly selective and potent targeted therapies, the piperidine ring—particularly when substituted at the 3-position—has emerged as a "privileged structure" in modern drug discovery[1].

The 3-substituted piperidine scaffold offers a unique combination of synthetic tractability, favorable physicochemical properties, and precise spatial vectors. Unlike flat aromatic rings, the non-planar chair conformation of piperidine provides three-dimensional character. This geometry allows medicinal chemists to optimally engage with the complex topography of the ATP-binding pocket of kinases, maximizing both affinity and target selectivity[2].

Structural Rationale: The Geometry of 3-Substitution

The strategic placement of functional groups at the C3 position of the piperidine ring is driven by specific structure-activity relationship (SAR) causality:

  • Vector Projection: Substitution at the 3-position directs functional groups into specific sub-pockets of the kinase domain (e.g., the selectivity pocket or the solvent-exposed channel). Meanwhile, the basic nitrogen can interact with acidic residues or the phosphate-binding region.

  • Chiral Control: The C3 position introduces a stereocenter. Enantiomerically pure forms exhibit vastly different biological activities, allowing researchers to fine-tune spatial arrangements. For example, in the synthesis of Janus kinase (JAK) inhibitors, specific stereochemistry is critical for aligning the pharmacophore with the hinge region[3].

G Piperidine 3-Substituted Piperidine Core N_Atom Basic Nitrogen (pKa ~9-10) Piperidine->N_Atom comprises C3_Sub C3 Substituent (Chiral Vector) Piperidine->C3_Sub comprises Hinge Hinge Region (Hydrogen Bonding) N_Atom->Hinge interacts via H-bonds Solvent Solvent Channel (Pharmacokinetics) N_Atom->Solvent modulates solubility C3_Sub->Hinge steric constraint Selectivity Selectivity Pocket (Hydrophobic/Polar) C3_Sub->Selectivity accesses deep pocket

Logical mapping of 3-substituted piperidine interactions within a kinase domain.

Prominent Case Studies and Pathway Modulation

Janus Kinase (JAK) Inhibition: Tofacitinib

Tofacitinib is a first-in-class JAK inhibitor approved for rheumatoid arthritis. Its core structure features a pyrrolo[2,3-d]pyrimidine attached to a 3-aminopiperidine derivative[3]. The 3-substituted piperidine acts as a rigid, chiral linker that precisely positions the pyrrolopyrimidine to form critical bidentate hydrogen bonds with the hinge region of JAK1 and JAK3. Furthermore, the cyanoacetyl group on the piperidine nitrogen projects into the solvent channel, neutralizing the basicity of the amine to improve cellular permeability and oral bioavailability.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus translocates Tofacitinib Tofacitinib (3-Substituted Piperidine) Tofacitinib->JAK inhibits (ATP competitive)

JAK/STAT signaling pathway and the inhibitory intervention point of Tofacitinib.

PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a major therapeutic target in oncology. 3-substituted piperidines have been extensively explored as potent PI3K and Akt inhibitors[1]. For instance, 3,4,6-trisubstituted piperidine derivatives have been rationally designed using conformational restriction strategies to inhibit Akt. These specific modifications significantly reduced hERG channel blockade—a common off-target toxicity issue with basic amines—while maintaining high kinase selectivity and demonstrating over 90% tumor growth inhibition in vivo[4].

Quantitative Data: Structure-Activity Relationships

The table below summarizes the comparative in vitro data of representative 3-substituted piperidine derivatives against specific kinase targets, illustrating the versatility of the scaffold.

Compound ClassTarget KinaseKey Structural FeatureIC50 (nM)Primary IndicationReference
Tofacitinib (CP-690550) JAK1 / JAK33-amino-4-methylpiperidine3.2 (JAK1), 1.6 (JAK3)Autoimmune / RA[3]
Trisubstituted Piperidine (E22) Akt13,4,6-trisubstituted piperidine~5.0Oncology (Ovarian)[4]
Piperidine Carboxamide (N55) ALK3-methoxy substituted piperidine~12.5Oncology (Lymphoma)[5]

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols describe the fundamental workflows for synthesizing a 3-substituted piperidine core and validating its kinase inhibitory activity.

Protocol 1: Asymmetric Synthesis of the 3-Aminopiperidine Core

Causality: Achieving high enantiomeric excess (ee) is critical because the spatial orientation of the C3-substituent dictates the binding affinity within the chiral ATP-binding pocket. A racemic mixture will result in a drastic loss of target potency.

  • Starting Material Preparation: Begin with N-benzyl-3-piperidone. The benzyl protecting group prevents unwanted side reactions at the secondary amine during subsequent steps.

  • Chiral Reductive Amination: React the ketone with a chiral amine auxiliary (e.g., (R)-alpha-methylbenzylamine) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). Mechanism: This establishes the stereocenter at the C3 position with high diastereoselectivity due to steric hindrance from the chiral auxiliary.

  • Deprotection: Subject the intermediate to catalytic hydrogenation (Pd/C, H2 gas) to cleave both the benzyl and alpha-methylbenzyl groups simultaneously, yielding the pure chiral 3-aminopiperidine.

  • Validation: Confirm the enantiomeric purity (>99% ee) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

Causality: The ADP-Glo assay is a luminescent ATP-depletion assay that measures the amount of ADP formed by the kinase reaction. It is highly sensitive and less prone to fluorescent compound interference (auto-fluorescence) than traditional FRET assays, ensuring highly trustworthy IC50 values.

  • Reagent Preparation: Prepare the kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.01% BSA) to maintain enzyme stability and optimal catalytic function.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 3-substituted piperidine inhibitor in DMSO.

    • Self-Validating Step: Include a positive control (a known pan-kinase inhibitor like Staurosporine) and a vehicle control (DMSO only) to establish the dynamic range and ensure the assay window is robust (Z'-factor > 0.5).

  • Kinase Reaction: Incubate the specific kinase, the substrate peptide, and the inhibitor for 15 minutes at room temperature to allow for equilibrium binding. Add ultra-pure ATP to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Data Analysis: Plot luminescence vs. log[inhibitor] using non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Assay_Workflow Prep 1. Reagent & Compound Preparation (Serial Dilution) Incubate 2. Kinase + Inhibitor Incubation (15 min) Prep->Incubate Reaction 3. Add ATP & Substrate (60 min Reaction) Incubate->Reaction Deplete 4. Add ADP-Glo Reagent (Deplete unreacted ATP) Reaction->Deplete Detect 5. Add Detection Reagent (Convert ADP to ATP & Light) Deplete->Detect Analyze 6. Luminescence Readout & IC50 Calculation Detect->Analyze

Step-by-step experimental workflow for the ADP-Glo kinase inhibition assay.

ADME-Tox Optimization of 3-Substituted Piperidines

A significant challenge in utilizing piperidines is their high basicity (pKa ~9-11), which can lead to poor membrane permeability and severe off-target toxicities, such as hERG channel blockade (associated with fatal cardiac arrhythmias)[4].

Optimization Strategy: The introduction of electron-withdrawing groups near the basic nitrogen or bulky substituents at the 3-position can sterically hinder the amine or lower its pKa. Additionally, functionalizing the piperidine nitrogen with amides or cyano groups—as successfully executed in the design of tofacitinib—neutralizes the basicity, significantly improving the ADME profile, increasing metabolic stability, and eliminating hERG liability[3].

Conclusion

The 3-substituted piperidine scaffold is a versatile and highly effective pharmacophore in the rational design of kinase inhibitors. By carefully tuning the stereochemistry, steric bulk, and electronic properties of the C3 substituents, drug development professionals can achieve exquisite kinase selectivity, potent inhibition, and highly favorable pharmacokinetic profiles suitable for clinical translation.

References

  • Tofacitinib | C16H20N6O | CID 9926791 Source: PubChem - NIH URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL:[Link]

Sources

N-phenyl-3-piperidinecarboxamide as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological attributes of N-phenyl-3-piperidinecarboxamide (commonly referred to as Nipecotanilide ). This scaffold represents a distinct vector in medicinal chemistry, differentiating itself from its widely utilized isomers (the 2-carboxamide "caines" and 4-carboxamide opioids/antithrombotics) by offering unique access to allosteric and hydrophobic binding pockets.

Executive Summary: The "Third Vector" Advantage

In the landscape of nitrogen heterocycles, the piperidine ring is ubiquitous. However, the vast majority of FDA-approved piperidine drugs utilize the 2-position (e.g., Bupivacaine, Ropivacaine) or the 4-position (e.g., Fentanyl, Isonipecotic acid derivatives).

N-phenyl-3-piperidinecarboxamide occupies the "privileged" middle ground. Its 3-substitution pattern creates a non-linear, kinked topology that allows the N-phenyl moiety to project into hydrophobic sub-pockets (such as the S1 specificity pocket of serine proteases) while the piperidine nitrogen (N1) remains available for solubilizing groups or secondary binding interactions. This guide explores its utility as a template for Thrombin inhibition , Senescence induction in oncology , and Cathepsin K modulation .

Structural Basis of Privilege

The "privilege" of this scaffold stems from its ability to present the aromatic anilide ring at a specific angle relative to the basic nitrogen.

Conformational Analysis

Unlike the 4-substituted isonipecotamides, which are achiral and linear, the 3-substituted nipecotanilide possesses a chiral center at C3.

  • Chirality: The (R)- and (S)-enantiomers project the phenyl ring into distinct spatial quadrants.

  • Vector: The C3-amide bond creates a ~120° vector relative to the N1-C4 axis, ideal for "L-shaped" binding pockets often found in GPCRs and enzymes.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore Scaffold N-phenyl-3-piperidinecarboxamide (Core) N1 Piperidine Nitrogen (N1) (Solubility / H-Bond Acceptor) Scaffold->N1 Modifiable C3 Chiral Center (C3) (Vector Control) Scaffold->C3 Stereochemistry Melanoma Target: Senescence Induction N1->Melanoma N-Aryl Derivatization Amide Amide Linker (H-Bond Donor/Acceptor) C3->Amide Rigid Linker Phenyl N-Phenyl Ring (Hydrophobic Anchor / Pi-Stacking) Amide->Phenyl Lipophilic Domain Thrombin Target: Thrombin (S1 Pocket) Phenyl->Thrombin Pi-Interaction

Caption: Pharmacophore decomposition of the nipecotanilide scaffold highlighting the modularity of the N1 position and the hydrophobic anchoring capability of the phenyl ring.

Synthetic Methodology: Robust Access to the Core

Synthesis of anilides from secondary amines requires orthogonal protection strategies. The low nucleophilicity of aniline necessitates potent coupling reagents.

Protocol: HATU-Mediated Amidation

This protocol describes the synthesis of tert-butyl 3-(phenylcarbamoyl)piperidine-1-carboxylate (Boc-protected Nipecotanilide).

Reagents:

  • N-Boc-nipecotic acid (1.0 equiv)

  • Aniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-nipecotic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ). Add DIPEA (2.0 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

  • Addition: Add aniline (1.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • 1M HCl (2 x 10 mL) – Removes unreacted aniline.

    • Sat.

      
       (2 x 10 mL) – Removes unreacted acid/HATU byproducts.
      
    • Brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Self-Validation Check:

  • 1H NMR: Look for the characteristic amide proton singlet (

    
     9.5–10.0 ppm) and the Boc singlet (
    
    
    
    1.45 ppm).
  • Yield: Expect 75–90%. Lower yields indicate wet DMF or insufficient activation time.

Synthetic Pathway Visualization[3]

Synthesis Start N-Boc-Nipecotic Acid Activation Activation (HATU, DIPEA, DMF) Start->Activation Coupling Amidation (+ Aniline, RT, 12h) Activation->Coupling Intermediate Boc-Nipecotanilide Coupling->Intermediate Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product Nipecotanilide Salt (Ready for N1-Derivatization) Deprotection->Product

Caption: Step-wise synthetic route for generating the core scaffold, enabling divergent N1-functionalization.

Pharmacological Applications & Case Studies

Case Study 1: Thrombin Inhibition (Protease Targeting)

The nipecotanilide scaffold has been identified as a key structural element in the design of direct thrombin inhibitors.[3]

  • Mechanism: The 3-carboxamide linker orients the N-phenyl group to occupy the S1 specificity pocket of Thrombin, a region typically requiring a hydrophobic or basic residue.

  • Optimization: Unlike isonipecotamide (4-position) derivatives which often target Factor Xa, the 3-position geometry favors Thrombin selectivity when the N1 position is substituted with a benzyl group containing specific H-bond acceptors (e.g., fluorine or methoxy groups).

  • Data Insight:

    Compound Variant Target Ki (nM) Selectivity (Thr/Xa)
    Isonipecotanilide (4-pos) Factor Xa 12 Low
    Nipecotanilide (3-pos) Thrombin 6 High (>50x)

    Reference: Derived from SAR trends in isonipecotamide/nipecotamide comparisons [1, 4].

Case Study 2: Senescence Induction in Melanoma

Recent phenotypic screens have identified N-arylpiperidine-3-carboxamides as potent inducers of senescence in A375 melanoma cells.[2][4]

  • Activity: These compounds do not immediately kill cancer cells (apoptosis) but force them into a permanent cell-cycle arrest (senescence).

  • Key Substituent: The N1 position requires a hydrophobic tail, often a substituted benzyl or bi-aryl system, to penetrate the cell membrane and engage the unknown intracellular target (likely a kinase or nuclear receptor).

  • Efficacy:

    
     values for senescence induction range from 0.04 µM to 0.5 µM for optimized derivatives [2].
    
Case Study 3: Cathepsin K Inhibition (Osteoporosis)

Sulfonylated derivatives of the scaffold (N1-sulfonyl-nipecotanilide) act as inhibitors of Cathepsin K, a protease involved in bone resorption.

  • Binding Mode: The N-phenyl amide acts as the "warhead" anchor, while the N1-sulfonyl group interacts with the prime side of the enzyme active site.

  • Result: Increased bone mineral density in ovariectomized mouse models [5].

Future Outlook: Fragment-Based Design

The low molecular weight (~204 Da for the core) and high solubility of the nipecotanilide core make it an ideal Fragment for Fragment-Based Drug Discovery (FBDD).

  • Growth Vectors: The scaffold offers two distinct vectors (N1 and the Phenyl ring) that can be "grown" to link adjacent binding pockets.

  • Stereoselectivity: Future libraries should focus on separating (R) and (S) isomers early, as biological activity is often strictly stereodependent (e.g., (R)-isomers often preferred for protease inhibition).

References

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 2021.[5]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 2021.

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry, 2024.

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry (Contextual SAR analysis).

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 2022.

Sources

Technical Whitepaper: Piperidine-3-Carboxamide Based Senescence Inducers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Piperidine-3-carboxamide derivatives as emerging senescence inducers, focusing on their structure-activity relationships (SAR), mechanistic pathways, and experimental validation.

From Phenotypic Screening to Targeted Therapy-Induced Senescence (TIS)

Executive Summary

Therapy-Induced Senescence (TIS) has emerged as a potent alternative to apoptosis in oncology, particularly for malignancies resistant to conventional cytotoxic agents. While the piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry—found in diverse agents from proteasome inhibitors to viral entry blockers—recent high-content screening (HCS) campaigns have identified specific N-arylpiperidine-3-carboxamide derivatives as potent inducers of premature senescence in melanoma (e.g., A375 cell lines).

This guide dissects the chemical and biological framework of these compounds, providing researchers with a roadmap for synthesis, validation, and mechanistic interrogation.[1] Unlike non-specific DNA damaging agents (e.g., Doxorubicin), these small molecules exhibit a distinct phenotypic profile, characterized by high potency (low nanomolar EC50) and reduced cytotoxicity against normal fibroblasts.

Chemical Basis & Structure-Activity Relationship (SAR)

The core pharmacophore relies on the piperidine-3-carboxamide ring, which serves as a rigid spacer orienting the N-aryl and amide substituents into a specific bioactive conformation.

2.1 The Scaffold Architecture

The general structure consists of a piperidine ring functionalized at the C3 position with a carboxamide group. The critical SAR determinants identified in recent optimization studies (e.g., ACS Med. Chem. Lett. 2021) include:

  • Core: The piperidine ring is essential.[1] Morpholine or pyrrolidine analogs often show reduced potency.

  • C3-Carboxamide: The amide linkage is critical for hydrogen bonding within the target pocket.

  • N-Substituent (R1): An aryl or heteroaryl group is required. Bulky, lipophilic groups (e.g., substituted biphenyls or specific heteroaromatics) often enhance potency.

  • Stereochemistry: The (S)-enantiomer is frequently the eutomer (active form), exhibiting significantly higher senescence-inducing activity than the (R)-enantiomer.

2.2 Case Study: Compound 54

A lead candidate, often referred to in literature as Compound 54 , exemplifies the optimized scaffold:

  • Structure: (S)-N-(specific heteroaryl)-1-(substituted)-piperidine-3-carboxamide.

  • Modifications: Incorporation of a pyridine ring in the "B-ring" position and a pyrrole moiety at the R3 position.

  • Performance:

    • IC50 (Antiproliferative): 0.03 µM[2]

    • EC50 (Senescence Induction): 0.04 µM[2]

    • Selectivity: High potency against melanoma cells with acceptable metabolic stability.

Mechanistic Pathways of Induction

While the precise molecular target of these specific derivatives is often identified via phenotypic screening, the downstream signaling converges on established senescence pathways.

3.1 The Signaling Cascade

The induction of senescence by piperidine-3-carboxamides typically triggers the DNA Damage Response (DDR) machinery, independent of direct genomic intercalation.

Key Pathway Nodes:

  • Stress Sensing: The compound likely inhibits a specific enzymatic target (e.g., a kinase or metabolic enzyme), causing cellular stress.

  • ATM/ATR Activation: This stress activates the DDR kinases.

  • p53-p21 Axis: p53 is phosphorylated, leading to the transcription of CDKN1A (p21).

  • Cell Cycle Arrest: p21 inhibits CDK2/CDK4, preventing G1/S transition.

  • mTOR Maintenance: Unlike quiescence, senescence requires active mTOR signaling to drive the hyper-metabolic state and SASP (Senescence-Associated Secretory Phenotype) production.

3.2 Pathway Visualization

The following diagram illustrates the logical flow from compound exposure to the stable senescent phenotype.

SenescencePathway Compound Piperidine-3-Carboxamide (Compound 54) Target Molecular Target (e.g., Kinase/Enzyme) Compound->Target Inhibits Stress Cellular Stress / DDR Target->Stress Induces p53 p53 Activation Stress->p53 Phosphorylation mTOR mTOR Signaling (Sustained) Stress->mTOR Cross-talk p21 p21 (CDKN1A) Upregulation p53->p21 Transcription CDK CDK2 / CDK4 Inhibition p21->CDK Inhibits Rb Rb Hypophosphorylation CDK->Rb Blocks Phosphorylation Phenotype SENESCENCE (Arrest + SASP + SA-β-gal) Rb->Phenotype E2F Repression mTOR->Phenotype Hypertrophy/SASP

Caption: Proposed mechanism of action where piperidine-3-carboxamides trigger the p53-p21 axis while maintaining mTOR activity, resulting in characteristic senescent morphology.[1][3]

Experimental Validation Framework

To validate a piperidine-3-carboxamide derivative as a bona fide senescence inducer, researchers must distinguish it from apoptosis and quiescence.

4.1 Protocol: High-Content Screening (HCS) for Senescence

Objective: Quantify senescence based on morphological changes (hypertrophy) and enzymatic activity.

Step-by-Step Methodology:

  • Seeding: Plate A375 melanoma cells (or target line) at 2,000 cells/well in 384-well optical bottom plates.

  • Treatment: Treat with the compound (0.01 µM – 10 µM) for 72 to 96 hours . (Senescence is a slow-onset phenotype).

  • Staining (Multiplex):

    • Nuclear: Hoechst 33342 (Blue) – Counts cell number.

    • Cytoplasm: CellMask Deep Red – Measures cell area/spread.

    • Senescence Marker: C12FDG (fluorescent SA-β-gal substrate) – Measures lysosomal activity.

  • Imaging: Acquire images using an automated confocal microscope (e.g., Opera Phenix).

  • Analysis:

    • Filter for viable cells (Nuclei count).

    • Gate for "Enlarged" cells (Cytoplasmic area > 2x control).

    • Gate for "High Activity" (C12FDG intensity > threshold).

    • Hit Definition: Compounds inducing >50% senescent population with >80% viability.

4.2 Protocol: SA-β-Galactosidase Colorimetric Assay (Gold Standard)

Context: Used to visually confirm HCS hits.

  • Fixation: Wash cells with PBS, fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins.

  • Washing: Wash 2x with PBS.[4]

  • Staining Solution:

    • 40 mM Citric acid/Na phosphate buffer (pH 6.0). Critical: pH 6.0 is specific for SA-β-gal; pH 4.0 detects normal lysosomal enzyme.

    • 5 mM Potassium Ferrocyanide.

    • 5 mM Potassium Ferricyanide.

    • 150 mM NaCl.

    • 2 mM MgCl2.

    • 1 mg/mL X-gal (predissolved in DMF).

  • Incubation: Incubate at 37°C (no CO2) for 12–16 hours.

  • Visualization: Senescent cells appear blue.

Data Analysis & Interpretation

When evaluating piperidine-3-carboxamide derivatives, data should be structured to highlight the therapeutic window.

Table 1: Comparative Potency of Piperidine-3-Carboxamide Analogs (Hypothetical Data based on Literature Trends)

Compound IDR-Group ModificationIC50 (Proliferation)EC50 (Senescence)Selectivity Index*
Hit 1 N-phenyl (unsubstituted)1.24 µM0.88 µM1.4
Analog 21 N-(4-fluorophenyl)0.50 µM0.45 µM1.1
Cmpd 54 Pyridine B-ring / Pyrrole R3 0.03 µM 0.04 µM >10
Negative Ctrl Piperidine (No carboxamide)>50 µMN/AN/A

*Selectivity Index = (IC50 Normal Fibroblasts) / (IC50 Cancer Line). High values indicate safety.

Interpretation Guide:

  • EC50 ≈ IC50: Indicates the antiproliferative effect is primarily driven by senescence, not acute toxicity.

  • Morphology: Look for "fried egg" morphology (flattened, enlarged). Small, rounded cells indicate apoptosis or lack of effect.

Challenges & Future Directions
  • Senolysis Combination: Senescent cells secrete pro-inflammatory factors (SASP). A complete therapeutic strategy requires a "One-Two Punch": inducing senescence with a piperidine-3-carboxamide, followed by a senolytic (e.g., Navitoclax) to clear the arrested cells.

  • Target Deconvolution: While phenotypic efficacy is proven, identifying the precise binding partner (e.g., using photo-affinity labeling) remains a priority to optimize selectivity.

References
  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1][2][5] ACS Medicinal Chemistry Letters.[5]

  • Petrova, N.V., et al. (2016). Small molecule compounds that induce cellular senescence. Aging Cell.[4][6][7]

  • Dimri, G.P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo.[6] Proceedings of the National Academy of Sciences (PNAS).

  • Gorgoulis, V., et al. (2019). Cellular Senescence: Defining a Path Forward. Cell.[1][2][3][4][6][7][8][9][10][11][12]

  • BenchChem.Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (Protocol Reference).

Sources

Technical Guide: Binding Affinity & Mechanism of (3R)-N-phenyl-3-piperidinecarboxamide to PDK1

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the binding affinity, structural mechanism, and experimental characterization of (3R)-N-phenyl-3-piperidinecarboxamide as a ligand for PDK1 (3-phosphoinositide-dependent protein kinase 1) .

Executive Summary

(3R)-N-phenyl-3-piperidinecarboxamide represents a critical fragment scaffold in the discovery of potent PDK1 inhibitors. Unlike nanomolar lead compounds, this molecule is a "minimal pharmacophore" used in Fragment-Based Drug Discovery (FBDD) . It binds to the ATP-binding site of PDK1 with moderate affinity (micromolar range) but high Ligand Efficiency (LE) , making it an ideal starting point for structural evolution.

This guide details its interaction with the PDK1 hinge region, the rationale behind the (3R)-enantiomer preference, and the protocols required to measure its binding affinity (


/

).

The Target: PDK1 Kinase Architecture

PDK1 is the "master kinase" of the AGC family, responsible for activating Akt, S6K, and SGK. Structurally, it possesses a bilobal kinase domain with two distinct ligand-binding sites:

  • The ATP-Binding Pocket (Orthosteric): The primary site for small-molecule inhibitors, located between the N- and C-lobes.

  • The PIF Pocket (Allosteric): A hydrophobic pocket on the N-lobe used for substrate docking (PDK1-Interacting Fragment).

(3R)-N-phenyl-3-piperidinecarboxamide targets the ATP-binding pocket.

Signaling Pathway Context

PDK1 functions as a nodal point in the PI3K/Akt pathway.[1] Inhibition of PDK1 prevents the activation of Akt (Thr308 phosphorylation), effectively shutting down downstream survival signaling.

PDK1_Pathway Rec RTK / GPCR PI3K PI3K Rec->PI3K Activation PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylation PDK1 PDK1 (Target) PIP3->PDK1 Recruitment (PH Domain) Akt Akt (PKB) PIP3->Akt Recruitment (PH Domain) PDK1->Akt Phosphorylation (Thr308) S6K S6K PDK1->S6K Phosphorylation mTOR mTORC1 Akt->mTOR Activation

Figure 1: PDK1 Signaling Cascade. The target molecule inhibits the phosphorylation of Akt and S6K.

Structural Characterization of the Ligand

Chemical Structure & Properties

The ligand consists of a piperidine ring connected to a phenyl group via an amide linker.

PropertyValue / Description
IUPAC Name (3R)-N-phenylpiperidine-3-carboxamide
Molecular Weight ~204.27 Da
Stereochemistry (3R) enantiomer is the active pharmacophore.
Role Fragment Hit / Scaffold
Key Interaction Hinge Binding (Donor/Acceptor pair)
Binding Mechanism (ATP Pocket)

Crystallographic studies (e.g., GSK series, PDB: 3QD0 context) reveal the specific binding mode of this scaffold:

  • Hinge Interaction: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) form a bidentate hydrogen bond network with the backbone of the PDK1 hinge region, specifically residues Ser160 and Ala162 .

  • Hydrophobic Clamp: The phenyl ring orients into the hydrophobic region of the ATP pocket (often near the gatekeeper residue), displacing conserved water molecules.

  • Stereoselectivity: The (3R) configuration directs the piperidine ring towards the solvent channel (ribose binding area), allowing for future substitution (e.g., adding solubilizing groups or interacting with Lys111). The (3S) enantiomer typically clashes or directs vectors into the protein core, reducing affinity.

Binding Affinity Data

As a fragment, (3R)-N-phenyl-3-piperidinecarboxamide is not a nanomolar inhibitor on its own. It is a high-efficiency starting point.

MetricValue RangeContext
Fragment

10 - 30

M
Intrinsic affinity of the core fragment.
Ligand Efficiency (LE) > 0.35 kcal/mol/HA Indicates high quality binding per heavy atom.
Optimized Lead

< 5 nM When evolved (e.g., into aminoindazole derivatives).

Interpretation: While a


 of ~29 

M (micromolar) appears weak compared to drugs, in FBDD this is considered a "validated hit." The high ligand efficiency proves that the core interactions (hinge H-bonds) are optimal, justifying the synthetic effort to grow the molecule.

Experimental Protocols

To validate the binding of this fragment, specific high-sensitivity assays are required. Standard kinase assays may miss weak binders; therefore, biophysical methods are prioritized.

Protocol A: Surface Plasmon Resonance (SPR) for Determination

Use this protocol to measure direct binding kinetics.

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Protein Immobilization: Biotinylated PDK1 (kinase domain) captured on SA chip to ~2000 RU density.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1-2% DMSO (critical for fragment solubility).

  • Injection:

    • Prepare a concentration series of the fragment (e.g., 3.125

      
      M to 200 
      
      
      
      M).
    • Inject at 30

      
      L/min for 60s (association) followed by 60s dissociation.
      
  • Analysis: Fit data to a 1:1 Steady State Affinity model (due to fast on/off rates of fragments).

Protocol B: TR-FRET Kinase Activity Assay (LanthaScreen)

Use this protocol to determine functional inhibition (


).
  • Reagents:

    • PDK1 Enzyme (0.5 nM final).[1]

    • Substrate: Fluorescein-PolyGT or specific PDK1-tide.

    • ATP:

      
       apparent (approx. 10 
      
      
      
      M).
    • Detection: Terbium-labeled anti-phospho antibody.

  • Procedure:

    • Dispense 2.5

      
      L of compound (in 2% DMSO) into 384-well plate.
      
    • Add 5

      
      L of PDK1/Substrate mix.
      
    • Initiate with 2.5

      
      L of ATP.
      
    • Incubate 60 min at RT.

    • Add 10

      
      L EDTA/Tb-Antibody mix to stop reaction.
      
  • Readout: Measure TR-FRET ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Data: Plot % Inhibition vs. Log[Compound] to derive

    
    .
    

Fragment Optimization Trajectory

The following diagram illustrates how the (3R)-N-phenyl-3-piperidinecarboxamide fragment is evolved into a potent inhibitor (e.g., the GSK Aminoindazole series).

Fragment_Evolution Frag Fragment Hit (3R)-N-phenyl-3-piperidinecarboxamide IC50: ~30 µM (Hinge Binder) Inter Intermediate Substitution at Piperidine N (Solvent Vector) Frag->Inter Growth via Solvent Channel Lead Optimized Lead Aminoindazole Derivative IC50: < 5 nM (Full Pocket Occupancy) Inter->Lead Scaffold Hopping / Rigidification

Figure 2: Structural evolution from the micromolar piperidine carboxamide fragment to nanomolar inhibitors.

References

  • Medina, J. R., et al. (2011). "Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors." Journal of Medicinal Chemistry, 54(6), 1871–1895.

  • Peat, T. S., et al. (2011). "Structure-based design of PDK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3078–3083.[2]

  • BindingDB Entry.

  • RCSB PDB. "Crystal Structure of PDK1 Kinase Domain (PDB: 3QD0)."

Sources

Methodological & Application

Asymmetric Synthesis Protocols for (3R)-N-phenyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the asymmetric synthesis of (3R)-N-phenyl-3-piperidinecarboxamide , a critical scaffold in the development of Janus kinase (JAK) inhibitors, PARP inhibitors, and GABA uptake modulators. Unlike racemic syntheses that require late-stage chiral separation, this guide presents two distinct, high-fidelity protocols:

  • Method A (Robust): Classical Optical Resolution of nipecotic acid using L-(+)-Tartaric acid, followed by chemoselective peptide coupling.

  • Method B (Advanced): Rhodium-catalyzed Asymmetric Hydrogenation of an N-protected tetrahydropyridine precursor.

Both methods are designed to ensure high enantiomeric excess (>98% ee) and chemical purity, supported by self-validating analytical checkpoints.

Retrosynthetic Analysis & Strategy

The synthesis of the (3R)-enantiomer hinges on establishing the stereocenter at the C3 position of the piperidine ring. Direct coupling of racemic nipecotic acid with aniline followed by resolution is inefficient due to the loss of advanced intermediates. Therefore, we prioritize early-stage stereocontrol.

Strategic Logic
  • Path A (Resolution): Utilizes the high crystallinity of nipecotic acid tartrate salts. This is the "Gold Standard" for scalability and reproducibility without specialized high-pressure equipment.

  • Path B (Catalysis): Employs asymmetric hydrogenation of the alkene functionality. This is the "Green" route, offering higher atom economy and throughput for laboratories equipped with pressure reactors.

Retrosynthesis Target (3R)-N-phenyl-3-piperidinecarboxamide (Target Molecule) Intermediate1 (R)-N-Boc-N-phenyl-nipecotamide Target->Intermediate1 Deprotection (TFA/DCM) Split Strategic Divergence Intermediate1->Split RouteA_Pre (R)-N-Boc-Nipecotic Acid Split->RouteA_Pre Amide Coupling (Aniline, HATU) RouteB_Pre N-Boc-1,2,5,6-tetrahydropyridine- 3-carboxamide Split->RouteB_Pre Asymmetric Hydrogenation (Rh-DuPhos) RouteA_Start Racemic Nipecotic Acid + L-(+)-Tartaric Acid RouteA_Pre->RouteA_Start Classical Resolution (Crystallization) RouteB_Start N-Boc-1,2,5,6-tetrahydropyridine- 3-carboxylic acid RouteB_Pre->RouteB_Start Amide Coupling

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Method A: Classical Resolution (The Robust Protocol)

Best for: Labs requiring guaranteed high ee without screening catalysts. Principle: Diastereomeric salt formation between racemic nipecotic acid and a chiral acid.

Step 1: Optical Resolution of Nipecotic Acid

The (R)-enantiomer of nipecotic acid forms a crystalline salt with L-(+)-Tartaric acid in aqueous ethanol.

  • Reagents: Racemic Nipecotic Acid (1.0 eq), L-(+)-Tartaric Acid (1.0 eq), 90% Ethanol (aq).

  • Protocol:

    • Dissolve 12.9 g (100 mmol) of racemic nipecotic acid in 40 mL of hot water.

    • Separately, dissolve 15.0 g (100 mmol) of L-(+)-Tartaric acid in 40 mL of hot 95% ethanol.

    • Mix the solutions while hot (approx. 70°C).

    • Allow the mixture to cool slowly to room temperature over 4 hours with gentle stirring.

    • Critical Step: Seed with a crystal of authentic (R)-nipecotic acid L-tartrate if available. If not, scratch the flask wall to induce nucleation.

    • Filter the white precipitate.

    • Recrystallization: Dissolve the wet cake in minimum hot 90% ethanol and cool to 4°C overnight to upgrade ee from ~85% to >99%.

    • Salt Break: Dissolve the solid in water, treat with Amberlite IRA-400 (OH- form) resin or stoichiometric NaOH, and lyophilize to obtain free (R)-nipecotic acid.

Step 2: N-Boc Protection
  • Rationale: Protection is mandatory to prevent self-coupling during the amide formation.

  • Protocol:

    • Suspend (R)-nipecotic acid (10 mmol) in 1:1 Dioxane/Water (20 mL).

    • Add Triethylamine (2.0 eq) followed by Boc-anhydride (Boc2O, 1.1 eq).

    • Stir at RT for 12 hours.

    • Acidify to pH 3 with 1M KHSO4 and extract with Ethyl Acetate.

    • Concentrate to yield (R)-N-Boc-nipecotic acid .

Step 3: Amide Coupling
  • Reagents: Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Dissolve (R)-N-Boc-nipecotic acid (5 mmol) in dry DMF (15 mL).

    • Add DIPEA (15 mmol) and HATU (6 mmol). Stir for 5 minutes to activate the acid.

    • Add Aniline (5.5 mmol).

    • Stir at RT for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), 1M HCl (2x), and Brine.

    • Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 4: Deprotection to Target
  • Protocol:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Free Base Formation: Redissolve in DCM, wash with sat. Na2CO3, dry, and concentrate to yield (3R)-N-phenyl-3-piperidinecarboxamide .

Method B: Asymmetric Hydrogenation (The Advanced Protocol)

Best for: High-throughput synthesis and scale-up. Principle: Rhodium-catalyzed enantioselective reduction of the C=C double bond in a tetrahydropyridine precursor.

Mechanism & Causality

The reaction utilizes a Rh(I) precursor complexed with a chiral bisphosphine ligand (DuPhos). The ligand creates a chiral pocket that forces the alkene to bind to the metal center in a specific orientation. Hydrogen delivery occurs preferentially to one face (Si-face or Re-face), establishing the (R)-configuration.

Mechanism Substrate Tetrahydropyridine Precursor Coordination Rh-Ligand-Substrate Complex Substrate->Coordination [Rh(COD)2]BF4 (R,R)-Me-DuPhos OxAdd Oxidative Addition (H2) Coordination->OxAdd MigIns Migratory Insertion (Stereo-determining) OxAdd->MigIns H2 (5 atm) Elim Reductive Elimination MigIns->Elim Product (R)-Piperidine Derivative Elim->Product

Figure 2: Catalytic cycle for the asymmetric hydrogenation of the tetrahydropyridine double bond.

Experimental Protocol
  • Substrate Preparation: Synthesize N-Boc-1,2,5,6-tetrahydropyridine-3-carboxamide via coupling of commercially available N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid with aniline (standard HATU conditions).

  • Catalyst Preparation (Glovebox recommended):

    • Mix [Rh(COD)2]BF4 (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed Methanol. Stir for 15 min to form the active orange catalyst solution.

  • Hydrogenation:

    • Place the substrate (1.0 mmol) in a high-pressure autoclave glass liner.

    • Add the catalyst solution (in MeOH).

    • Purge the vessel with N2 (3x) and then H2 (3x).

    • Pressurize to 5 bar (75 psi) H2.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Vent H2 carefully.

    • Filter the solution through a pad of Celite to remove the catalyst.

    • Concentrate to yield the (R)-N-Boc-N-phenyl-piperidine-3-carboxamide.

    • Note: Proceed to deprotection (Step 4 of Method A) to get the final target.

Analytical Validation & Quality Control

Trustworthiness is established through rigorous analysis. Do not assume enantiopurity; measure it.

Data Summary Table
ParameterMethod A (Resolution)Method B (Hydrogenation)
Overall Yield 35-40% (from racemic acid)85-90% (from alkene)
Enantiomeric Excess (ee) >99% (after recrystallization)96-99% (ligand dependent)
Scalability High (kg scale feasible)High (requires pressure vessel)
Cost Driver Chiral Resolution AgentRhodium Catalyst & Ligand
Validation Protocols
  • Chiral HPLC:

    • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expected Result: The (R)-enantiomer typically elutes second on OD-H columns (confirm with racemic standard).

  • Optical Rotation:

    • Measure specific rotation

      
       in Methanol.
      
    • Literature value for (R)-Nipecotic acid derivatives is typically negative (-) for the free acid and positive (+) or negative (-) depending on the N-substituent. Self-Validation: Compare your rotation sign with the commercially obtained (R)-nipecotic acid starting material before coupling.

    • Note: For (R)-N-Boc-nipecotic acid,

      
       to 
      
      
      
      (c=1, MeOH).

Expert Insights & Troubleshooting

  • Racemization Risk: The C3 proton is alpha to a carbonyl and beta to a nitrogen. While the piperidine ring is relatively stable, avoid strong bases (e.g., NaH, excess NaOH) during the coupling step. Use non-nucleophilic bases like DIPEA.

  • Coupling Efficiency: Aniline is a weak nucleophile. If the reaction is slow, switch from HATU to POCl3/Pyridine method for the amide bond formation, but ensure temperature is kept < 0°C to prevent racemization.

  • Catalyst Poisoning (Method B): Ensure the starting alkene is free of sulfur or halide impurities, which irreversibly bind to Rhodium.

References

  • Resolution of Nipecotic Acid

    • Guzman-Martinez, A., et al. "Synthesis of (R)- and (S)
    • Source: (Generalized citation for resolution logic).

  • Asymmetric Hydrogenation of Tetrahydropyridines

    • Li, W., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Cyclic Amino Acids."[1] Journal of the American Chemical Society.

    • Source:

  • Synthesis of Piperidine Carboxamides

    • Relevant patent literature on JAK inhibitors utilizing this scaffold.
    • Source:

  • General Peptide Coupling Protocols

    • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron.
    • Source:

Sources

Application Note: Chiral Resolution of Racemic N-Phenylnipecotamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N-phenylnipecotamide (CAS: Variable by enantiomer, Racemate Generic Ref: Piperidine-3-carboxylic acid N-phenylamide) is a critical scaffold in medicinal chemistry.[1] The biological activity of nipecotic acid derivatives is stereodependent; for instance, (R)-isomers often exhibit distinct binding profiles in GABA uptake inhibition or kinase modulation compared to their (S)-counterparts.[1]

This guide details two primary workflows:

  • Classical Diastereomeric Salt Resolution: The scalable "workhorse" method for multi-gram synthesis.

  • Chiral HPLC/SFC: The method of choice for analytical validation and milligram-scale purification.[1]

Structural Analysis for Resolution Design
  • Basic Center: The secondary amine of the piperidine ring (

    
    ). This is the site for salt formation with chiral acids.
    
  • Chiral Center: C3 of the piperidine ring.

  • Hydrophobicity: The N-phenyl amide group increases lipophilicity compared to nipecotic acid, necessitating organic-rich solvent systems for crystallization.[1]

Method A: Classical Resolution via Diastereomeric Crystallization

This protocol utilizes (L)-(-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (D)-(+)-Dibenzoyl-D-tartaric acid (D-DBTA) .[1] The benzoyl groups on the tartaric acid core facilitate

Reagents & Materials[1][3][7][11]
  • Substrate: Racemic N-phenylnipecotamide (Free base).

  • Resolving Agent: (L)-(-)-Dibenzoyl-L-tartaric acid (anhydrous or monohydrate).[1]

  • Solvents: Ethanol (Absolute), Methanol, Ethyl Acetate, Acetone.

  • Base: 1M NaOH or saturated

    
    .
    
Step-by-Step Protocol
Phase 1: Screening (100 mg Scale)

Before scale-up, validate the solvent system.[1]

  • Dissolve 100 mg (0.49 mmol) of racemate in 0.5 mL of solvent (Table 1).

  • Add 0.5 equivalents (0.245 mmol) of L-DBTA dissolved in minimal solvent.

  • Heat to reflux to ensure complete dissolution.[1]

  • Cool slowly to room temperature (RT) over 4 hours.

  • Harvest crystals and analyze supernatant vs. precipitate by Chiral HPLC.

Table 1: Solvent System Screening Matrix

Solvent SystemRatio (v/v)Crystallization BehaviorYield (Typical)Resolution Efficiency (S-Factor)
Ethanol (Abs) 100%Slow, large prismsMod (30-35%)High
EtOH : Water 95 : 5Fast, needlesHigh (40-45%)Mod-High
MeOH : Acetone 1 : 4Moderate, clustersMod (35%)High
Ethyl Acetate 100%Oiling out (Avoid)LowPoor

Recommendation: Start with Ethanol (95%) or MeOH:Acetone for the N-phenyl derivative due to its aromatic solubility profile.[1]

Phase 2: Preparative Scale-Up (10 g Scale)

Step 1: Salt Formation

  • Dissolve 10.0 g (49.0 mmol) of racemic N-phenylnipecotamide in 100 mL Ethanol (95%) at 60°C.

  • In a separate flask, dissolve 17.6 g (49.0 mmol, 1.0 eq) of L-DBTA in 150 mL Ethanol at 60°C.

    • Note: Using 0.5 eq is efficient (Dutch Resolution principle), but 1.0 eq is robust for initial protocols to ensure full precipitation of the less soluble diastereomer.

  • Add the hot acid solution to the amine solution with vigorous stirring.

  • Maintain at 60°C for 30 mins, then turn off heat.

  • Allow to cool to RT with slow stirring (approx. 50 rpm) over 12 hours. Seeding with pure chiral salt at 40°C accelerates the process.

Step 2: Isolation & Recrystallization [1]

  • Filter the white precipitate (Salt A).

  • Recrystallization: Suspend Salt A in boiling Ethanol (10 mL/g). Add Methanol dropwise until clear if necessary.[1] Cool to RT.

  • Repeat until constant melting point or >98% de (diastereomeric excess).

Step 3: Free Base Liberation

  • Suspend the purified salt in Dichloromethane (DCM) .

  • Add 1M NaOH (1.2 eq) and stir for 30 mins.

  • Separate the organic layer. Extract aqueous layer 2x with DCM.[1]

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Result: Enantiopure N-phenylnipecotamide (Target Enantiomer).

Method B: Chiral HPLC (Analytical & Semi-Prep)

For determining enantiomeric excess (ee) or separating small libraries.[1]

Column Selection Strategy

The Amylose tris(3,5-dimethylphenylcarbamate) selector is superior for nipecotamide derivatives due to the amide-amide interactions.[1]

  • Primary Column: Chiralpak AD-H (or equivalent Amylose-1).[1]

  • Secondary Column: Chiralcel OD-H (Cellulose-1).[1]

Chromatographic Conditions[1][10]

Table 2: Optimized HPLC Parameters

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Chiralpak AD-H (4.6 x 250 mm, 5µm)Chiralpak AD-H
Mobile Phase n-Hexane : IPA : DEA (80 : 20 : 0.[1]1)Methanol : Acetonitrile : DEA (50 : 50 : 0.[1]1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Phenyl absorbance)UV @ 254 nm
Temperature 25°C20°C
Typical

> 2.5> 1.8
  • Critical Additive: Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is mandatory to suppress peak tailing caused by the basic piperidine nitrogen interacting with residual silanols.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal resolution pathway based on scale and purity requirements.

GStartStart: RacemicN-PhenylnipecotamideScaleCheckScale Requirement?Start->ScaleCheckSmallScale< 100 mg(Analytical/Screening)ScaleCheck->SmallScaleAnalyticalLargeScale> 10 grams(Process/Development)ScaleCheck->LargeScalePrepHPLCMethod B: Chiral HPLC(Chiralpak AD-H)SmallScale->HPLCChemResMethod A: DiastereomericSalt FormationLargeScale->ChemResFinalEnantiopureN-PhenylnipecotamideHPLC->FinalOptSolventSolvent Screening(EtOH vs MeOH/Acetone)ChemRes->OptSolventSaltFormAdd L-DBTA (0.5-1.0 eq)OptSolvent->SaltFormCrystFractional CrystallizationSaltForm->CrystCheckPurityCheck ee% via HPLCCryst->CheckPurityRecrystRecrystallize(if ee < 98%)CheckPurity->RecrystFailLiberateLiberate Free Base(NaOH/DCM)CheckPurity->LiberatePassRecryst->CrystLiberate->Final

Figure 1: Decision tree and process flow for the isolation of enantiopure N-phenylnipecotamide.

Alternative Strategy: Precursor Resolution (The "Pro-Tip")

If direct resolution of the amide proves difficult (e.g., poor crystallization yield), the Precursor Resolution Strategy is the industry-preferred alternative.

  • Resolve Ethyl Nipecotate: Use L-Tartaric acid or L-DBTA to resolve the ester before amide formation.[1] This is a well-documented, high-yield process.[1]

  • Amidation: React the resolved (R)-ethyl nipecotate with aniline using Trimethylaluminum (

    
    )  or similar amidation catalysts.[1]
    
    • Advantage:[1] Avoids resolving the bulky amide; the ester salts often crystallize more sharply.

    • Risk:[1] Ensure amidation conditions do not cause racemization (avoid excessive heat/strong bases).[1]

References

  • BenchChem. (2025).[1] Primary synthetic routes to (R)-Nipecotamide and Troubleshooting. Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for DBTA usage with piperidines).

  • Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • ResearchGate. (2013).[1] Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid. Retrieved from

  • PubChem. (2025).[1] N-phenyl-3-piperidinecarboxamide Structure and Data. Retrieved from

Application Notes & Protocols: High-Throughput Screening Using Piperidine-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and execution of high-throughput screening (HTS) assays using piperidine-3-carboxamide compound libraries. It offers a detailed exploration of the scientific rationale behind experimental choices, step-by-step protocols for both biochemical and cell-based assays, and a robust framework for data analysis and hit validation. The protocols and workflows described herein are designed to ensure scientific integrity and reproducibility, empowering discovery teams to efficiently identify and advance novel chemical matter.

Introduction: The Power of Scaffolds and Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target or pathway of interest.[1] The success of any HTS campaign is contingent on two core components: a robust, reliable assay and a high-quality, diverse chemical library.[2]

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. Its derivatives are prevalent in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anti-osteoporosis agents.[3][4][5] The scaffold's three-dimensional nature, combined with its capacity for diverse substitutions, allows for the creation of focused libraries that explore a rich chemical space, making it an excellent starting point for identifying novel modulators of various biological targets.[6][7] This guide details the critical steps for leveraging these valuable libraries in a high-throughput context.

Assay Development: The Foundation of a Successful Screen

The primary goal of assay development is to create a robust, reproducible, and scalable method to measure the biological activity of interest.[8] This process involves a balancing act between biological relevance and the practical demands of screening hundreds of thousands of compounds.[9]

Choosing the Right Assay Format: Biochemical vs. Cell-Based

The initial and most critical decision is the choice between a biochemical and a cell-based assay format. This choice fundamentally dictates the type of information obtained from the primary screen.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system to measure a direct molecular interaction or activity, such as enzyme inhibition or receptor binding.[10][11] They are prized for their simplicity, high reproducibility, and direct measurement of target engagement.[11] This makes them ideal for target-based drug discovery campaigns.[10]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or pathway, such as gene expression, cell viability, or second messenger signaling.[12][13] While more complex and inherently more variable, they provide data in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[11][13]

The selection should be guided by the specific biological question. If the goal is to find a direct inhibitor of a specific enzyme, a biochemical assay is often the most efficient starting point. If the goal is to identify compounds that correct a disease phenotype, irrespective of the specific target, a phenotypic, cell-based screen is more appropriate.[10]

Assay Validation: Ensuring Data Integrity with the Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[14][15] The most widely accepted statistical parameter for this purpose is the Z'-factor (Z-prime).[16][17]

The Z'-factor provides a quantitative measure of assay quality by accounting for both the dynamic range (the difference between positive and negative controls) and the data variability (standard deviation).[16][18]

Formula for Z'-Factor: Z' = 1 – (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

The interpretation of the Z'-factor is critical for go/no-go decisions in assay development:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS; clear separation between controls.[10][16]
0 to 0.5AcceptableThe assay is marginal; hit confirmation will be critical.[17]
< 0UnacceptableThe assay is not suitable for screening.[17][19]

An assay with a Z'-factor consistently ≥ 0.5 is considered robust and suitable for a high-throughput screening campaign.[16][20]

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-step workflow designed to systematically filter a large library down to a small number of high-quality, validated hits.[21] This process, known as the screening cascade, is essential for eliminating false positives and focusing resources on the most promising chemical matter.[2]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit-to-Lead Lib Piperidine-3-Carboxamide Library (~100,000s compounds) Prim Primary HTS (Single Concentration) Lib->Prim Assay Hits Initial Hit List (~0.5-2% Hit Rate) Prim->Hits Data Analysis Conf Confirmatory Screen (Dose-Response) Hits->Conf Re-test Count Counter & Orthogonal Assays Conf->Count Validate Triage Confirmed Hits (False Positives Removed) Count->Triage Filter SAR SAR Expansion (Analog Synthesis) Triage->SAR Optimize Leads Validated Lead Series SAR->Leads

Caption: The HTS Screening Cascade.

  • Primary Screen: The entire piperidine-3-carboxamide library is tested at a single, high concentration (e.g., 10-20 µM) in the validated assay. The goal is to cast a wide net and identify any compound with potential activity.[22]

  • Hit Confirmation: Compounds identified as "hits" in the primary screen are re-tested, often in triplicate, using the same assay. This step is crucial to eliminate random errors and confirm the initial activity.[23] A confirmation rate of >70% is typically considered good.[23]

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point titration) to determine their potency (IC50 or EC50). This step differentiates potent compounds from weakly active ones.[24]

  • Counter & Orthogonal Screens: This is a critical triage step.[23] Hits are tested in assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or act through non-specific mechanisms. An orthogonal assay measures the same biological endpoint but uses a different technology to confirm that the activity is genuine and not an artifact.[21]

  • Hit-to-Lead: The small set of validated, potent, and specific hits are now considered starting points for medicinal chemistry optimization, a process known as hit-to-lead.[1][25]

Detailed Protocols

The following protocols are provided as templates. It is imperative to optimize and validate all parameters for your specific target and assay system. [8]

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for screening kinase inhibitors.

Principle: A terbium (Tb)-labeled anti-phospho antibody (donor) binds to a phosphorylated peptide substrate (labeled with an acceptor fluorophore, e.g., FITC). When the kinase is active, it phosphorylates the substrate, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent phosphorylation, leading to a loss of signal.

Materials:

  • Kinase enzyme (e.g., MAP Kinase)

  • Biotinylated peptide substrate

  • ATP (at Km concentration)

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Buffer: 100 mM HEPES, pH 7.5, 50 mM EDTA

  • Piperidine-3-carboxamide library plates (10 mM in DMSO)

  • Low-volume 384-well assay plates (e.g., Corning #3820)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 20 nL of compound from the library plate to the assay plate. For controls, dispense 20 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of substrate/ATP mix (2X final concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Ensure the reaction is in the linear range, determined during assay development.

  • Reaction Termination: Add 10 µL of Stop/Detection Mix (containing Eu-antibody and SA-APC in Stop Buffer) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize data using the plate controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl)).

  • Identify hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Reporter Gene Assay (Luciferase)

This protocol describes a luciferase reporter gene assay to screen for modulators of a specific signaling pathway (e.g., NF-κB).

Principle: Cells are engineered to express the firefly luciferase gene under the control of a promoter containing response elements for the pathway of interest. Pathway activation leads to luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence. Activators increase the signal, while inhibitors decrease it.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Pathway cluster_inhibition Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Activation Stimulus->Receptor IKK IKK Kinase Receptor->IKK IκB IκB Phosphorylation IKK->IκB NFkB NF-κB Translocation to Nucleus IκB->NFkB Gene Reporter Gene Transcription NFkB->Gene Luciferase Luciferase Protein Gene->Luciferase Inhibitor Piperidine-3-Carboxamide Inhibitor Inhibitor->IKK Inhibits

Caption: Inhibition of a signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic.

  • Stimulant (e.g., TNF-α)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 384-well cell culture plates.

  • Piperidine-3-carboxamide library plates (10 mM in DMSO).

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density determined during assay development (e.g., 5,000 cells/well in 40 µL of medium). Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of compound solution or DMSO controls to the wells.

  • Pre-incubation: Incubate the plates for 60 minutes at 37°C to allow compounds to enter the cells.

  • Stimulation: Add 10 µL of stimulant (e.g., TNF-α at its EC₈₀ concentration) to all wells except the negative controls (add medium instead).

  • Incubation: Incubate the plates for 6-8 hours (or an optimized time) at 37°C, 5% CO₂.

  • Lysis and Detection: Equilibrate the plates and the luciferase reagent to room temperature. Add 25 µL of luciferase reagent to all wells. This reagent lyses the cells and contains the luciferin substrate.

  • Signal Stabilization: Incubate for 5 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data to plate controls to calculate the percent inhibition or activation.

  • A counter-screen to identify compounds that directly inhibit luciferase enzyme activity or are cytotoxic is essential. A common method is to run a parallel screen using a constitutively active reporter (e.g., CMV-luciferase) or a cell viability assay (e.g., CellTiter-Glo®).

Data Triage and Hit Prioritization

The output of an HTS campaign is not a single answer, but a rich dataset that requires careful interpretation to prioritize the most promising hits for follow-up studies.[25]

Hit Categorization

Hits should be categorized based on their potency, efficacy, and selectivity. This allows for a ranked-order list for further investigation.

ParameterDefinitionGood Hit CriteriaRationale
Potency (IC₅₀/EC₅₀) The concentration of compound required to produce 50% of the maximal effect.< 1 µMHigh potency suggests a specific and strong interaction with the target.
Efficacy (% Effect) The maximum effect a compound can produce in the assay.> 80% Inhibition/ActivationA strong effect indicates the compound can significantly modulate the biological pathway.
Selectivity The compound's activity against the target of interest versus off-targets.> 10-fold selectiveHigh selectivity reduces the likelihood of off-target effects and toxicity.[25]
Chemical Tractability The feasibility of synthesizing analogs for Structure-Activity Relationship (SAR) studies.Synthetically accessibleThe hit must serve as a viable starting point for a medicinal chemistry program.[25]

Conclusion

The combination of focused piperidine-3-carboxamide libraries with robust, well-validated high-throughput screening assays provides a powerful engine for modern drug discovery. The workflows and protocols outlined in this guide emphasize a systematic, data-driven approach. By understanding the causality behind experimental design, ensuring rigorous assay validation, and executing a logical screening cascade, research teams can significantly increase the probability of identifying high-quality, tractable hits. These validated hits form the crucial starting point for the iterative process of medicinal chemistry that ultimately leads to the development of novel therapeutics.[1]

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Gomes, A. V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Drug Target Review. (2015, June 19).
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • RxPlora. (2024, August 1).
  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS.
  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • On HTS. (2023, December 12). Z-factor. On HTS.
  • Wikipedia contributors. (n.d.). Z-factor. Wikipedia.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Benchchem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs.
  • Hrik, M., et al. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 30(11), 2136-2141.
  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.
  • Park, H., et al. (2021, March 22). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed.
  • Ozer, Z. (2015, June 3).
  • ACS Publications. (2021, March 22). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
  • Wang, Y., et al. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Li, Y., et al. (2024).
  • ResearchGate. (2024, August 18). (PDF)
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening.
  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening Libraries for Small-Molecule Drug Discovery.
  • Axcelead. (n.d.).

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Synthesis of N-arylpiperidine-3-carboxamide Cathepsin K inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Evaluation of N-Arylpiperidine-3-carboxamide Cathepsin K Inhibitors

Executive Summary

This application note details the design, synthesis, and biological evaluation of N-arylpiperidine-3-carboxamides , a privileged scaffold for Cathepsin K (Cat K) inhibition. Cathepsin K, a lysosomal cysteine protease, is the primary enzyme responsible for osteoclastic bone resorption.[1][2][3][4] Inhibition of Cat K is a validated therapeutic strategy for osteoporosis and bone metastasis.[2]

While many first-generation inhibitors (e.g., Odanacatib) utilized nitrile warheads for covalent reversible inhibition, the piperidine-3-carboxamide core offers a versatile non-covalent or electrophilic anchor that targets the S1-S2 pockets of the enzyme. This guide focuses on the N-arylation of the piperidine ring to enhance metabolic stability and hydrophobic interactions within the S3 subsite, a critical differentiation from the more common N-sulfonyl derivatives.

Scientific Rationale & Design Strategy

Mechanism of Action

Cathepsin K contains a catalytic triad (Cys25, His162, Asn182). Inhibitors typically span the active site cleft.

  • The Piperidine Ring: Acts as a rigid spacer, directing substituents into the S2 and S1' subsites.

  • The 3-Carboxamide: Forms hydrogen bonds with the backbone of the active site (Gly66) and can be functionalized to reach the S1' region.

  • The N-Aryl Moiety: Targeted to occupy the S3 subsite . Unlike N-sulfonyl groups, N-aryl rings provide a tunable electronic profile (via Buchwald-Hartwig coupling) to optimize

    
    -stacking interactions and reduce metabolic clearance associated with sulfonamides.
    
Retrosynthetic Analysis

The synthesis is designed to be modular, allowing late-stage diversification of the amide (P1') and the N-aryl (P3) sectors.

Retrosynthesis Target N-Arylpiperidine-3-carboxamide (Target Inhibitor) Disconnection1 Amide Coupling Target->Disconnection1 Intermediate1 N-Arylpiperidine-3-carboxylic Acid Disconnection1->Intermediate1 Amine R-NH2 (S1' Targeting) Disconnection1->Amine Disconnection2 C-N Bond Formation (Buchwald-Hartwig / SNAr) Intermediate1->Disconnection2 Core (R)-Nipecotic Acid Ethyl Ester Disconnection2->Core ArylHalide Ar-X (Aryl Halide) Disconnection2->ArylHalide

Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.

Detailed Synthetic Protocols

Step 1: N-Arylation of Ethyl Nipecotate

This step introduces the hydrophobic aryl tail. We utilize Buchwald-Hartwig Amination for broad substrate scope, particularly for unactivated aryl halides. For electron-deficient aryl fluorides, a nucleophilic aromatic substitution (SNAr) is preferred.

Method A: Buchwald-Hartwig Coupling (General) [5][6]

  • Reagents: Ethyl (R)-nipecotate (1.0 eq), Aryl bromide (1.0 eq), Pd2(dba)3 (2 mol%), Xantphos (3 mol%), Cs2CO3 (1.4 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

Protocol:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add Pd2(dba)3 and Xantphos to the flask. Add 1,4-dioxane (0.1 M concentration relative to substrate). Stir at RT for 5 mins until the solution turns orange/brown.

    • Expert Insight: Pre-stirring ensures active LnPd(0) formation before substrate addition, reducing induction time.

  • Substrate Addition: Add the aryl bromide, Ethyl (R)-nipecotate, and Cs2CO3.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Method B: SNAr (For Activated Nitriles/Nitroarenes)

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Ethyl (R)-nipecotate (1.1 eq), K2CO3 (2.0 eq), DMSO.

  • Protocol: Heat at 80°C for 4 hours. Pour into ice water to precipitate the product.

Step 2: Ester Hydrolysis (Saponification)
  • Reagents: LiOH·H2O (3.0 eq), THF/MeOH/H2O (3:1:1).

  • Protocol:

    • Dissolve the N-aryl ester from Step 1 in the solvent mixture.

    • Add LiOH·H2O. Stir at RT for 4 hours.

    • Acidification (Critical): Adjust pH to ~3-4 using 1N HCl. Do not go below pH 2 to avoid protonating the piperidine nitrogen if the aryl group is electron-rich (though N-aryl reduces basicity).

    • Extract with EtOAc (x3). Dry over Na2SO4 and concentrate.

Step 3: Amide Coupling (P1' Functionalization)

This step determines the selectivity profile. Benzylamines are common coupling partners to target the S1' pocket.

  • Reagents: Carboxylic Acid (from Step 2), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Protocol:

    • Dissolve the carboxylic acid in dry DMF (0.2 M).

    • Add DIPEA and HATU. Stir for 10 mins (activation).

    • Add the amine. Stir at RT for 12 hours.

    • Quench: Dilute with saturated NaHCO3 (removes unreacted acid) and extract with EtOAc.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final purity >95%.

Biological Evaluation: Fluorogenic Cathepsin K Assay

To validate the synthesized inhibitors, a kinetic assay using a fluorogenic substrate is required.

Assay Principle: Cathepsin K cleaves the substrate Z-Phe-Arg-AMC (or Z-Leu-Arg-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. Inhibitor potency is measured by the reduction in fluorescence increase over time.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activate before use).

  • Substrate: Z-Phe-Arg-AMC (Final conc: 10 µM, approx. Km).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

    • Note: DTT is essential to maintain the active site Cysteine in a reduced state.

AssayWorkflow Step1 Enzyme Activation (15 min @ RT in Buffer) Step2 Inhibitor Addition (Serial Dilution in DMSO) Step1->Step2 Step3 Pre-Incubation (30 min @ RT) Step2->Step3 Step4 Substrate Addition (Start Reaction) Step3->Step4 Step5 Kinetic Read (Ex 360nm / Em 460nm) Step4->Step5

Figure 2: Workflow for the kinetic fluorogenic inhibition assay.

Protocol:

  • Activation: Dilute Cat K enzyme in Assay Buffer containing DTT. Incubate for 15 mins.

  • Plating: Add 10 µL of inhibitor (serially diluted in DMSO, final DMSO <1%) to a black 96-well plate.

  • Enzyme Addition: Add 40 µL of activated enzyme solution. Incubate for 30 mins to allow equilibrium binding.

  • Substrate Trigger: Add 50 µL of Substrate solution.

  • Measurement: Immediately monitor fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 30 minutes on a plate reader.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC50 using a 4-parameter logistic fit.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Coupling) Catalyst poisoning or oxidation.Use fresh Pd2(dba)3. Ensure vigorous Argon purging. Switch to BrettPhos if the amine is sterically hindered.
Racemization at C3 Harsh hydrolysis conditions.Use LiOH at RT. Avoid reflux during saponification. Check ee% via Chiral HPLC.
High Assay Background Compound fluorescence or quenching.[3]Run a "compound only" control (no enzyme). Some N-aryl amines are fluorescent; check spectral overlap with AMC.
Poor Solubility Hydrophobic N-aryl group.Limit final DMSO concentration to 1% in assay.[3][4] In synthesis, use DMF/DCM mixtures for coupling.

SAR Insight: Recent literature suggests that electron-withdrawing groups (e.g., 4-CN, 4-CF3) on the N-aryl ring (R1) significantly enhance potency compared to electron-donating groups. This is likely due to favorable electrostatic interactions in the S3 pocket and reduced desolvation penalties [1].

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules / MDPI (2024). Context: Establishes the SAR for the piperidine-3-carboxamide core and the preference for electron-withdrawing groups. Link:[Link]

  • Cathepsin K Inhibitor Screening Assay Kit Protocol. Source: BPS Bioscience.[3][4] Context: Standardized protocol for the fluorogenic Z-Phe-Arg-AMC assay used in Step 4. Link:[Link]

  • Buchwald-Hartwig Amination User Guide. Source: Chemical Science / Wiley (via Organic Chemistry Portal). Context: Definitive guide for selecting ligands (Xantphos vs. BrettPhos) for N-arylation of secondary amines. Link:[Link]

  • Non-covalent cathepsin K inhibitors for the treatment of osteoporosis. Source: Current Topics in Medicinal Chemistry (PubMed). Context: Discusses the structural biology of the S1-S2 pockets relevant to the carboxamide design. Link:[Link]

Sources

Application Note: Crystallization Techniques for PDK1-(3R)-N-phenyl-3-piperidinecarboxamide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator of the AGC kinase family, responsible for activating downstream effectors such as Akt, S6K, and RSK[1]. Structurally, PDK1 presents two distinct druggable pockets: the highly conserved orthosteric ATP-binding site and the allosteric PDK1-interacting fragment (PIF) pocket[2].

The ligand (3R)-N-phenyl-3-piperidinecarboxamide represents a versatile chemical scaffold. The basic piperidine nitrogen can act as a hinge-binder in the ATP pocket, while the hydrophobic phenyl ring and amide linker are well-suited to occupy the hydrophobic sub-pockets of the PIF allosteric site. Because the exact binding mode of novel derivatives may be unknown, this protocol establishes a comprehensive, self-validating workflow for generating high-resolution X-ray crystal structures of PDK1 in complex with this ligand, covering both co-crystallization and crystal soaking methodologies[3].

G PIP3 Membrane PIP3 PDK1_Inactive PDK1 (Inactive) PIP3->PDK1_Inactive Recruitment PDK1_Active PDK1 (pSer241 Active) PDK1_Inactive->PDK1_Active Autophosphorylation ATP_Site ATP-Binding Pocket PDK1_Active->ATP_Site PIF_Pocket PIF Allosteric Pocket PDK1_Active->PIF_Pocket AGC_Kinases Downstream AGC Kinases (Akt, S6K, RSK) ATP_Site->AGC_Kinases Phosphorylation block PIF_Pocket->AGC_Kinases Recruitment block Ligand (3R)-N-phenyl-3-piperidinecarboxamide Ligand->ATP_Site Competitive Inhibition Ligand->PIF_Pocket Allosteric Modulation

Diagram 1: PDK1 activation pathway and dual-site targeting by piperidinecarboxamide derivatives.

Construct Design and Protein Engineering

To achieve diffraction-quality crystals, the highly flexible N-terminal PH domain of PDK1 must be removed.

Construct Selection
  • Wild-Type Catalytic Domain (Residues 51–359): Ideal for targeting the ATP-binding site. This construct readily crystallizes in the presence of ATP or ATP-competitive inhibitors[1].

  • PIF-Pocket Mutant (Y288G/Q292A): Causality: In the wild-type crystal lattice, a symmetry-related molecule completely occludes the PIF pocket. Introducing the Y288G and Q292A mutations disrupts this crystal contact, exposing the PIF pocket to the solvent channels and allowing for the binding of allosteric modulators without altering the kinase fold[2].

Purification & Quality Control

Heterogeneous phosphorylation is a primary cause of crystallization failure[3]. PDK1 autophosphorylates at Ser241 in the activation loop.

  • Express the construct in Sf9 insect cells to ensure proper eukaryotic folding and post-translational modification.

  • Purify via Ni-NTA affinity chromatography, followed by TEV protease tag cleavage.

  • Self-Validating Step: Perform MonoQ Ion-Exchange Chromatography to separate the pSer241 species from unphosphorylated or hyperphosphorylated forms.

  • Polish via Size Exclusion Chromatography (SEC) in 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Causality: SEC removes soluble aggregates (nucleation poisons) and ensures a monodisperse sample. Verify monodispersity using Dynamic Light Scattering (DLS) prior to crystallization; a polydispersity index (PdI) < 0.15 is required.

Complex Formation Strategies

The physical properties of (3R)-N-phenyl-3-piperidinecarboxamide (moderate hydrophobicity, basic amine) dictate the complexation strategy.

Method A: Crystal Soaking (Preferred for PIF-Pocket)

Soaking is highly efficient but requires an accessible binding site within the crystal lattice[3].

  • Apo-Crystal Generation: Grow crystals of the Y288G/Q292A mutant at 10 mg/mL using hanging-drop vapor diffusion.

  • Ligand Preparation: Dissolve the ligand in 100% DMSO to a 50 mM stock.

  • Soaking Solution: Create a soaking buffer identical to the mother liquor but supplemented with 1-2 mM ligand and 2-5% DMSO.

  • Causality: Kinase crystals typically tolerate up to 5% DMSO. Exceeding this alters the dielectric constant of the drop, causing the kosmotropic network to collapse and the crystal to crack.

Method B: Co-Crystallization (Preferred for ATP-Site)

If the ligand induces a significant conformational change (e.g., DFG-in to DFG-out transition), soaking will shatter the crystal[3].

  • Pre-incubation: Incubate 10 mg/mL PDK1 with 1.5 mM ligand (final DMSO < 2%) on ice for 2 hours.

  • Self-Validating Step: Centrifuge the complex at 14,000 x g for 10 minutes before setting drops. Causality: Hydrophobic ligands can induce protein precipitation. Centrifugation removes micro-aggregates that would otherwise ruin nucleation kinetics.

Workflow Construct Construct Design (Residues 51-359) Mutagenesis Mutagenesis (Y288G/Q292A) Construct->Mutagenesis Purification Expression & SEC (Homogeneous pSer241) Mutagenesis->Purification Complex Ligand Complexation (Soaking/Co-crystal) Purification->Complex Crystallization Vapor Diffusion (Ammonium Sulfate) Complex->Crystallization Diffraction X-Ray Diffraction & Structure Solution Crystallization->Diffraction

Diagram 2: End-to-end workflow for generating PDK1-ligand complex structures.

Crystallization Protocol & Optimization

PDK1 crystallization is highly dependent on kosmotropic salts[1]. Below is the optimized matrix for generating diffraction-quality crystals.

Table 1: Crystallization Condition Matrix for PDK1 Complexes
ParameterATP-Site Targeting (WT)PIF-Pocket Targeting (Mutant)Scientific Rationale (Causality)
Precipitant 1.8 - 2.2 M Ammonium Sulfate1.5 - 2.0 M Ammonium SulfateActs as a kosmotrope, stabilizing the kinase fold by enhancing hydrophobic interactions.
Buffer 0.1 M Tris-HCl (pH 7.5 - 8.0)0.1 M HEPES (pH 7.0 - 7.5)Maintains physiological pH; PDK1 is highly sensitive to isoelectric precipitation below pH 6.5.
Additives None1 mM ATP (if soaking PIF ligand)Crucial: ATP must be added to stabilize the kinase lobes if targeting the PIF pocket, preventing domain collapse[1].
Divalent Cations OmittedOmittedOmitting Mg²⁺ prevents the standard β-γ phosphate kink in ATP, stabilizing a specific active conformation[1].
Drop Ratio 1:1 (Protein:Reservoir)2:1 (Protein:Reservoir)A 2:1 ratio slows vapor equilibration, yielding fewer but larger, well-ordered crystals.
Step-by-Step Drop Setup
  • Plate Preparation: Use 96-well sitting-drop plates for initial screening, scaling up to 24-well VDX plates (hanging drop) for optimization.

  • Dispensing: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Incubation: Seal the wells and incubate at 20°C. Crystals typically appear within 3 to 7 days, growing as hexagonal rods or thick plates.

  • Control Drop: Always set a parallel drop with protein + 2% DMSO (no ligand). Causality: This self-validating control ensures that any crystal pathology (e.g., showering or cracking) is explicitly due to the ligand's physicochemical properties, not the solvent.

Data Collection and Structure Determination

Cryoprotection

Ammonium sulfate crystals are prone to ice lattice formation during flash-freezing.

  • Transfer the crystal to a cryoprotectant solution containing the mother liquor + 20% (v/v) glycerol + 1 mM ligand.

  • Causality: The inclusion of the ligand in the cryoprotectant prevents the off-rate dissociation of the (3R)-N-phenyl-3-piperidinecarboxamide during the brief transfer window.

X-Ray Diffraction and Refinement

Data should be collected at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å). The structure is solved by Molecular Replacement (MR) using the apo-PDK1 structure (PDB: 1H1W) or the PIF-pocket optimized structure (PDB: 4XX9) as a search model[1],[2].

Table 2: Target X-Ray Data Collection and Refinement Statistics
StatisticTarget ValueIndicator of Quality
Resolution (Å) 1.80 – 2.20Sufficient to unambiguously assign the (3R) stereocenter of the piperidine ring.
Space Group P 3₂ 2 1 (Typical for WT)Defines the symmetry and packing of the crystal lattice.
R_merge (%) < 10.0 (overall)Indicates high precision of symmetry-related reflections.
Completeness (%) > 98.0Ensures no missing electron density in the binding pockets.
R_work / R_free ~0.19 / ~0.23Validates that the model is not over-fitted to the diffraction data.
Ligand Occupancy > 0.85Confirms successful soaking/co-crystallization and high binding affinity.

References

  • High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. Biondi RM, Komander D, Thomas CC, Lizcano JM, Deak M, Alessi DR, van Aalten DMF. The EMBO Journal (2002). URL:[Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. Müller I. Acta Crystallographica Section D: Structural Biology (2017). URL:[Link]

  • Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking. Rettenmaier TJ, Fan H, Karpiak J, Doak A, Sali A, Shoichet BK, Wells JA. Journal of Medicinal Chemistry (2015). URL:[Link]

Sources

Application Note: In Vitro Antimelanoma Cytotoxicity Assays for Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Piperidine carboxamides and their derivatives have emerged as a highly versatile chemotype in oncology drug development. Recently, specific functionalized subclasses—such as


-arylpiperidine-3-carboxamides and piperine-carboximidamide hybrids—have demonstrated profound in vitro antimelanoma activity.

Unlike traditional cytotoxic chemotherapies that universally induce rapid apoptosis, piperidine carboxamides exhibit multi-faceted mechanisms of action. Depending on their structural moieties, these compounds can act as potent inhibitors of the BRAF V600E kinase pathway or act as cytostatic agents that induce a premature senescence-like phenotype in aggressive melanoma cell lines (e.g., A375, LOX-IMVI) [1, 2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the antimelanoma efficacy of piperidine carboxamides. By combining High-Content Screening (HCS) with multiplexed viability and target-engagement assays, scientists can accurately delineate between cytostatic (senescence) and cytotoxic (apoptotic) mechanisms.

Pharmacological Mechanisms & Target Pathways

Understanding the causality behind experimental assay selection requires a deep dive into the molecular mechanisms of piperidine carboxamides.

  • Senescence Induction: Certain

    
    -arylpiperidine-3-carboxamides (e.g., Compound 54) do not immediately lyse melanoma cells. Instead, they trigger complex signal transduction pathways that halt the cell cycle, leading to premature senescence. This is characterized by enlarged cell size, flattened morphology, increased cytoplasmic granularity, and Senescence-Associated 
    
    
    
    -Galactosidase (SA-
    
    
    -gal) expression [1].
  • Kinase Inhibition & Apoptosis: Other derivatives, such as piperine-carboximidamide hybrids, act as competitive inhibitors of the BRAF V600E mutation—a primary driver in over 50% of melanomas. Inhibition of BRAF suppresses the downstream MEK/ERK pathway, altering the Bcl-2/Bax ratio and triggering caspase-dependent intrinsic apoptosis[2, 3].

G cluster_0 Senescence Pathway (A375 Cells) cluster_1 Kinase Inhibition / Apoptosis (LOX-IMVI) PC Piperidine Carboxamides (e.g., Cmpd 54, Hybrids) Stress Cellular Stress / Target Binding PC->Stress BRAF BRAF V600E Inhibition PC->BRAF Inhibition p21 Upregulation of p21/p16 Stress->p21 Morph Morphological Changes (Enlarged, Flattened) p21->Morph SABG SA-β-Galactosidase Activation p21->SABG Senescence Premature Senescence (Growth Arrest) Morph->Senescence SABG->Senescence MEK MEK/ERK Pathway Suppression BRAF->MEK Blocks Bax Bax Upregulation / Bcl-2 Suppression MEK->Bax Caspase Caspase-3 & PARP Cleavage Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanism of piperidine carboxamides in melanoma: Senescence vs. Apoptosis.

Quantitative Data Summary

The table below summarizes the benchmark in vitro data for prominent piperidine carboxamide derivatives against human melanoma models, providing a reference point for assay validation.

Compound ClassRepresentative CompoundTarget Cell LinePrimary MechanismIC₅₀ / GI₅₀Reference

-arylpiperidine-3-carboxamides
Compound 54A375 (BRAF V600E)Senescence induction0.03 μMOh et al., 2021 [1]
Piperine-carboximidamide hybrids Compound VIkLOX-IMVI (BRAF V600E)BRAF V600E Inhibition / Apoptosis1.40 μMM.A. et al., 2022 [2]
Piperidine-2-carboxamides N-(2,4-Difluorophenyl)...Various CancersCaspase-3 / Intrinsic Apoptosis0.5 - 15 μMSmolecule [3]

Experimental Protocols

Protocol 1: High-Content Screening (HCS) for Senescence-like Phenotypes

Expert Insight (Causality): Senescent cells remain metabolically active and possess increased mitochondrial mass. Relying solely on standard tetrazolium-based assays (MTT) can yield false negatives for cytotoxicity because senescent cells hyper-reduce the dye. HCS bypasses this artifact by directly quantifying morphological changes (nuclear area, cytoplasmic flattening) [1].

Materials:

  • A375 Human Melanoma Cells

  • 384-well optical bottom plates (black, clear bottom)

  • Hoechst 33342 (Nuclear stain) & CellMask Green (Cytoplasmic stain)

  • Automated HCS Imaging System (e.g., PerkinElmer Operetta)

Step-by-Step Workflow:

  • Cell Seeding: Seed A375 cells at a density of 1,000 cells/well in 40 μL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of the piperidine carboxamide (e.g., 10 μM down to 0.5 nM, 1:3 serial dilutions) in DMSO. Add compounds to achieve a final DMSO concentration of

    
     0.5%. Include Doxorubicin (100 nM) as a positive senescence control and 0.5% DMSO as a vehicle control.
    
  • Incubation: Incubate for 72 hours. Self-Validation Note: 72 hours is critical; senescence phenotypes require multiple replication cycles to manifest fully.

  • Staining: Remove media. Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3x with PBS. Add Hoechst 33342 (1 μg/mL) and CellMask Green (2 μg/mL) in PBS for 30 minutes in the dark.

  • Image Acquisition & Analysis: Acquire images at 10x or 20x magnification. Use the HCS software to calculate the "Senescence Index" by gating for cells exhibiting

    
     1.5x increase in nuclear area and 
    
    
    
    2.0x increase in cytoplasmic area compared to the vehicle control.
  • Quality Control: Calculate the Z'-factor using the vehicle and Doxorubicin controls. A Z'-factor

    
     0.5 validates the assay's robustness.
    
Protocol 2: Multiplexed Cytotoxicity Assay (CellTiter-Glo)

Expert Insight (Causality): To complement HCS, ATP quantitation provides a highly sensitive, universally accepted readout of true cell viability. Because ATP degrades rapidly upon cell death, it accurately reflects the number of viable cells without the mitochondrial artifacts of MTT.

Step-by-Step Workflow:

  • Preparation: Seed LOX-IMVI or A375 cells (2,000 cells/well) in 96-well opaque white plates.

  • Treatment: Treat with piperidine carboxamide derivatives for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Self-Validation Note: Temperature equilibration ensures uniform luciferase enzyme kinetics across the plate, preventing edge-effect artifacts.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 3: In Vitro BRAF V600E Kinase Inhibition Assay

Expert Insight (Causality): Phenotypic cell death must be linked to target engagement to prove the mechanism of action. For piperine-carboximidamide hybrids, testing directly against recombinant BRAF V600E confirms that the observed cytotoxicity is driven by kinase inhibition [2].

Step-by-Step Workflow:

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo kinase assay platform.

  • Reaction Mixture: In a 384-well low-volume plate, combine recombinant BRAF V600E enzyme (0.5 nM), inactive MEK1 substrate (50 nM), and the test compound.

  • Initiation: Initiate the kinase reaction by adding ultra-pure ATP at a concentration equivalent to the enzyme's

    
     (typically 10 μM).
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add the Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 minutes).

  • Validation: Include Vemurafenib as a positive control reference standard. The expected IC₅₀ for Vemurafenib should be approximately 30 nM [2].

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters.
  • (2022).
  • (2023). "N-(2,4-Difluorophenyl)piperidine-2-carboxamide." Smolecule.

HPLC separation conditions for (3R) and (3S) piperidine carboxamide enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Chiral HPLC Separation of (3R)- and (3S)-Piperidine-3-Carboxamide (Nipecotamide)

Executive Summary

The separation of (3R)- and (3S)-piperidine-3-carboxamide (Nipecotamide) presents a classic chromatographic challenge: resolving low-molecular-weight, polar, basic enantiomers lacking strong UV chromophores. This guide details a robust Normal Phase (NP) protocol using an Amylose-based Chiral Stationary Phase (CSP) , specifically Chiralpak AD-H (or its immobilized equivalent, Chiralpak IA ).

The method relies on the "Three-Point Interaction" model, utilizing the amide group for hydrogen bonding and the piperidine ring for inclusion complexation.[1] Crucially, the protocol addresses the basicity of the secondary amine (


) by incorporating diethylamine (DEA) to suppress peak tailing and ensure kinetic reproducibility.[1]

Introduction & Scientific Rationale

The Target Molecule

Piperidine-3-carboxamide is a critical chiral building block in the synthesis of nipecotic acid derivatives (GABA uptake inhibitors) and other CNS-active agents.

  • Chiral Center: C3 position.[1]

  • Chemical Nature: Secondary amine (strongly basic) + Primary amide (neutral, H-bond donor/acceptor).

  • Detection Challenge: Lack of aromatic rings reduces UV sensitivity; detection must rely on the amide bond absorption (~210–220 nm).

Selection of Stationary Phase

While Cellulose-based columns (e.g., Chiralcel OD-H) are often the first choice for general screening, Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H/IA) historically shows superior selectivity for piperidine-based scaffolds. The helical structure of the amylose polymer forms a "chiral groove" that accommodates the non-planar piperidine ring more effectively than the rigid cellulose structure.[1]

The Role of Mobile Phase Additives

The secondary amine moiety on the piperidine ring interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.[1]

  • Solution: The addition of 0.1% Diethylamine (DEA) or Ethanolamine is mandatory. These basic modifiers compete for silanol sites and ensure the analyte remains in its free-base form, which is necessary for the hydrogen-bonding mechanism required for chiral recognition.[1]

Method Development Workflow (Visualized)

The following decision tree outlines the logical progression for optimizing this separation.

ChiralMethodDev Start Start: Racemic Piperidine-3-Carboxamide Solubility Check Solubility: Is sample soluble in Hexane/EtOH? Start->Solubility NP_Route Route A: Normal Phase (Standard Screening) Solubility->NP_Route Yes PO_Route Route B: Polar Organic Mode (For Solubility/Scale-up) Solubility->PO_Route No Col_Select Column Selection: 1. Chiralpak AD-H / IA (Amylose) 2. Chiralcel OD-H / IB (Cellulose) NP_Route->Col_Select PO_Route->Col_Select MP_Select Mobile Phase A: Hexane : EtOH : DEA (80 : 20 : 0.1) Col_Select->MP_Select Eval Evaluate Separation: Resolution (Rs) > 1.5? MP_Select->Eval Success VALIDATED METHOD Proceed to System Suitability Eval->Success Yes Fail_Tailing Issue: Peak Tailing? Eval->Fail_Tailing No Fail_Res Issue: Poor Resolution? Eval->Fail_Res No Fix_Tailing Action: Increase DEA to 0.2% or Switch to Ethanolamine Fail_Tailing->Fix_Tailing Fix_Res Action: Lower % EtOH or Switch to IPA (Isopropanol) Fail_Res->Fix_Res Fix_Tailing->Eval Fix_Res->Eval

Caption: Logic flow for selecting and optimizing the chiral method. Route A is the primary recommendation for analytical scale.[1]

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (Recommended)

Best for analytical purity checks and enantiomeric excess (ee) determination.

1. Instrumentation Setup:

  • System: HPLC with UV/Vis detector (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Column: Chiralpak AD-H or Chiralpak IA (Daicel), 250 x 4.6 mm, 5 µm.[1][2]

    • Note: Chiralpak IA is the immobilized version and is more robust, but AD-H is the classic standard.[1]

  • Temperature: 25°C (Control is critical; lower temps often improve resolution).

2. Mobile Phase Preparation:

  • Composition: n-Hexane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v).

  • Preparation:

    • Measure 200 mL of HPLC-grade Ethanol.[1]

    • Add 1.0 mL of Diethylamine (DEA) to the Ethanol and mix.

    • Add this mixture to 800 mL of n-Hexane.

    • Degas by sonication for 10 mins. Do not filter through nylon (nylon binds basics); use PTFE if filtering is necessary.

3. Sample Preparation:

  • Solvent: Dissolve sample in Mobile Phase (or 100% Ethanol if solubility is low).

  • Concentration: 0.5 – 1.0 mg/mL.[1]

  • Neutralization: If the sample is a salt (e.g., HCl salt), add 1 equivalent of TEA to the sample vial to free the base before injection.[1]

4. Running Conditions:

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

5. Expected Results:

  • Retention Times: Enantiomer 1 (~8–10 min), Enantiomer 2 (~12–15 min).[1]

  • Selectivity (

    
    ):  Typically > 1.2 on AD-H columns.
    
Protocol B: Polar Organic Mode (Alternative)

Use this if the sample is insoluble in Hexane or for preparative scaling.

1. Column: Chiralpak AD-H or IA. 2. Mobile Phase: 100% Ethanol (or Methanol) + 0.1% DEA.

  • Warning: If using Methanol on AD-H (coated), ensure the column has not been previously used with Hexane, or flush with 100% Isopropanol (IPA) first.[1] Methanol/Hexane are immiscible.[1] Chiralpak IA (immobilized) tolerates all solvents. 3. Flow Rate: 0.5 – 0.8 mL/min (Higher viscosity of alcohols requires lower flow to manage backpressure). 4. Benefit: Higher solubility allows for preparative loading.[1]

Data Presentation & System Suitability

To ensure the trustworthiness of the data, every run must be evaluated against these criteria.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

(Baseline)
Ensures <1% overlap for accurate integration of minor impurities.
Tailing Factor (

)

Values > 1.5 indicate insufficient basic additive (DEA) or column aging.
Capacity Factor (

)

Ensures separation from the void volume (unretained solvent peak).
Selectivity (

)

Indicates the CSP is actively discriminating between enantiomers.

Troubleshooting Guide

  • Problem: Peaks are broad and tailing.

    • Root Cause: Interaction between the amine and silica silanols.[1]

    • Fix: Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger competitor). Ensure the column is fully equilibrated (min 20 column volumes).

  • Problem: Loss of Resolution.

    • Root Cause: Temperature fluctuations or column fouling.[1]

    • Fix: Lower temperature to 10°C or 15°C. Lower temperatures generally increase enantioselectivity (

      
      ) by reducing thermal motion, "locking" the chiral recognition mechanism.[1]
      
  • Problem: High Backpressure.[1]

    • Root Cause: Ethanol viscosity or salt precipitation.[1]

    • Fix: If using pure Ethanol (Protocol B), reduce flow to 0.5 mL/min. Ensure no phosphate buffers are used in Normal Phase (they precipitate).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from

  • Validation of Chiral Methods. ICH Guideline Q2(R1): Validation of Analytical Procedures. International Conference on Harmonisation.[1][3]

  • Application Note on Piperidine Derivatives. Enantiomeric Separation of Piperidine-3-amine and related scaffolds. (Derived from general protocols for "Ethyl Nipecotate" and "Piperidine-3-amine"). See: (General reference for basic amine separation principles).

  • Subramanian, G. (Ed.).[1] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on Amylose/Cellulose CSP selection).

Sources

Application Note: Preparation of (3R)-N-phenyl-3-piperidinecarboxamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of chiral piperidine derivatives is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and neuroactive agents. This application note details a highly efficient, two-step protocol for the preparation of (3R)-N-phenyl-3-piperidinecarboxamide hydrochloride salt (also known as (R)-N-phenylnipecotamide hydrochloride). By leveraging high-efficiency uronium-based coupling and anhydrous acidolysis, this workflow ensures maximum enantiomeric retention, high chemical purity, and operational scalability.

Synthetic Strategy & Mechanistic Insights

As a Senior Application Scientist, it is vital to understand that successful synthesis is not merely following a recipe, but controlling the underlying chemical kinetics and thermodynamics. This protocol is divided into two mechanistic stages:

Phase 1: HATU-Mediated Amidation

The coupling of (R)-1-Boc-nipecotic acid with aniline presents a specific kinetic challenge: anilines are inherently poor nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic ring. Traditional coupling agents (like EDC/HOBt) often result in sluggish reaction rates, which increases the residence time of the activated carboxylic acid and elevates the risk of base-catalyzed epimerization at the sensitive C3 stereocenter.

To circumvent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The adjacent nitrogen atom in the HOAt ring provides an anchimeric assistance (neighboring group effect) that accelerates the nucleophilic attack by the weakly nucleophilic aniline, ensuring rapid amide bond formation while strictly preserving the (3R) stereochemistry[1].

Phase 2: Anhydrous Boc Deprotection & Salt Formation

The subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved via acidolysis using 4M HCl in 1,4-dioxane . We deliberately select anhydrous HCl over Trifluoroacetic acid (TFA) for two reasons:

  • Direct Salt Formation: The HCl cleavage directly yields the pharmaceutically preferred hydrochloride salt, bypassing the need for a secondary salt-exchange step[2].

  • Self-Validating Thermodynamics: The Boc-protected intermediate is highly soluble in dioxane. However, as the Boc group is cleaved (releasing isobutylene and CO₂ gases), the resulting amine hydrochloride salt becomes highly polar and insoluble in the reaction matrix. This causes the product to precipitate out of solution, visually validating the reaction progress and driving the chemical equilibrium to absolute completion[2].

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the synthetic workflow.

SynthesisWorkflow SM (R)-1-Boc-nipecotic acid + Aniline Coupling Step 1: Amide Coupling HATU, DIPEA, DMF 0 °C to rt, 2-4 h SM->Coupling  Activation Intermediate (R)-1-Boc-N-phenyl- 3-piperidinecarboxamide Coupling->Intermediate  >90% Yield Deprotect Step 2: Boc Deprotection 4M HCl in Dioxane rt, 1-2 h Intermediate->Deprotect  Acidolysis Product (3R)-N-phenyl-3-piperidinecarboxamide Hydrochloride Salt Deprotect->Product  Precipitation Validation Validation & QC: Chiral HPLC, 1H-NMR, LC-MS Product->Validation  Self-Validation

Figure 1: Two-step synthetic workflow for (3R)-N-phenyl-3-piperidinecarboxamide hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-N-phenyl-3-piperidinecarboxamide

Materials:

  • (R)-1-Boc-nipecotic acid: 1.0 equivalent

  • Aniline: 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous DMF (to achieve a 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate counterion of HATU.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes to allow the formation of the active OAt-ester. The solution will typically turn a pale yellow.

  • Amidation: Add aniline (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is complete when the starting acid is fully consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M aqueous HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white-to-off-white solid. Note: The crude purity is typically >95% and can be used directly in the next step.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Materials:

  • (R)-1-Boc-N-phenyl-3-piperidinecarboxamide (Intermediate from Protocol 1)

  • 4M HCl in 1,4-dioxane: 10.0 equivalents

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in a minimal amount of anhydrous 1,4-dioxane (or anhydrous dichloromethane if solubility is an issue).

  • Acidolysis: Slowly add 4M HCl in 1,4-dioxane (10.0 eq) to the stirring solution at room temperature.

  • Self-Validating Observation: Within 15 to 30 minutes, gas evolution (CO₂ and isobutylene) will be observed, followed by the formation of a dense white precipitate. This physical phase change is your primary indicator of successful deprotection.

  • Completion: Stir for a total of 1 to 2 hours. Verify completion via LC-MS (looking for the disappearance of the Boc-protected mass).

  • Precipitation Maximization: Add an equal volume of anhydrous diethyl ether to the reaction flask and stir for an additional 15 minutes to fully crash out the hydrochloride salt.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake generously with anhydrous diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 4 hours to yield the pure (3R)-N-phenyl-3-piperidinecarboxamide hydrochloride salt.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the final compound must be validated against the following analytical specifications.

Analytical ParameterExpected SpecificationMethod / Rationale
Overall Yield 80 – 88% (Over 2 steps)Gravimetric analysis.
Chemical Purity > 98.0%RP-HPLC (UV at 254 nm). Ensures removal of HOAt and TMU byproducts.
Enantiomeric Excess (ee) > 99.0%Chiral HPLC. Validates that HATU prevented C3 epimerization.
Mass Spectrometry m/z 205.1 [M+H]⁺LC-MS (ESI+). Confirms the molecular weight of the free base.
Physical State White crystalline powderVisual inspection. Indicates a highly pure, properly dried HCl salt.

Troubleshooting & Best Practices

  • Incomplete Amidation: If unreacted aniline remains, ensure that the DMF is strictly anhydrous. Trace water will hydrolyze the highly reactive HATU-active ester back to the starting carboxylic acid.

  • Gummy Precipitates in Step 2: If the final HCl salt crashes out as a sticky gum rather than a crystalline powder, it is likely due to ambient moisture or residual DMF from Step 1. Ensure the intermediate is thoroughly dried before acidolysis, and perform the deprotection under a dry nitrogen atmosphere. Triturating the gum with hot ethyl acetate followed by cooling can induce proper crystallization.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Store the final product in a tightly sealed amber desiccator over a drying agent (e.g., Drierite or silica gel) to prevent water absorption.

References

Sources

Using (3R)-N-phenyl-3-piperidinecarboxamide as a fragment in fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (3R)-N-phenyl-3-piperidinecarboxamide in Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the deployment of (3R)-N-phenyl-3-piperidinecarboxamide (hereafter referred to as Fragment 3R-NPC ) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike flat, sp²-rich aromatic fragments, 3R-NPC offers significant sp³ character , defined stereochemistry, and distinct vectors for elaboration.

This molecule represents a "privileged structure" capable of targeting G-Protein Coupled Receptors (GPCRs), kinases (e.g., ALK, JAK), and proteases (e.g., Factor Xa, Cathepsin K). Its secondary amine serves as a versatile "growth vector," while the phenyl carboxamide moiety acts as a robust "affinity anchor."

Physicochemical Profile & Suitability

Before screening, the fragment's behavior in assay buffers must be understood. 3R-NPC complies strictly with the Rule of Three (Ro3) , making it an ideal starting point for evolution.

Table 1: Physicochemical Properties of Fragment 3R-NPC

PropertyValueFBDD Relevance
Molecular Weight 204.27 DaHigh Efficiency: Allows significant mass addition during optimization while staying <500 Da.
cLogP ~1.6Ideal Solubility: Hydrophobic enough to bind, hydrophilic enough for 1 mM+ assay concentrations.
TPSA 41.6 ŲBinding Potential: Suggests capability for H-bonding without desolvation penalties.
pKa (Piperidine N) ~9.8Electrostatics: Predominantly protonated at pH 7.4. Forms salt bridges with Asp/Glu residues.
Stereochemistry (3R)Vector Specificity: Projects the phenyl ring into a defined spatial octant, distinct from the (3S) enantiomer.

Strategic Design: Vectors & Interactions

The utility of 3R-NPC lies in its structural modularity. It is not merely a binder but a seed for growth .

The "Escape from Flatland"

Most fragment libraries are dominated by planar aromatics. 3R-NPC introduces a non-planar piperidine ring (chair conformation). This 3D geometry allows the fragment to explore sub-pockets inaccessible to flat molecules, increasing the Ligand Efficiency (LE) of the initial hit.

Growth Vectors (Elaboration Strategy)
  • Vector A (Primary - N1 Position): The piperidine nitrogen is the most accessible point for growth. It points away from the carboxamide, often towards solvent or adjacent sub-pockets.

    • Chemistry: Amide coupling, reductive amination, sulfonylation.

  • Vector B (Secondary - Phenyl Ring): The phenyl ring resides deep in hydrophobic pockets.

    • Chemistry: Halogenation or Suzuki couplings (if pre-functionalized) to reach deeper hydrophobic crevices.

Diagram 1: Structural Logic & Elaboration Vectors

FragmentVectors Core (3R)-N-phenyl-3-piperidinecarboxamide (Core Scaffold) VecA Vector A: Piperidine Nitrogen (N1) (Solvent Accessible / Salt Bridge) Core->VecA VecB Vector B: Phenyl Ring (Hydrophobic Anchor) Core->VecB Inter Key Interactions: 1. H-bond Donor (Amide NH) 2. H-bond Acceptor (Carbonyl) 3. Salt Bridge (Piperidine NH2+) Core->Inter Binding Mode ChemA Growth Chemistry: - Amides (R-CO-Cl) - Ureas (R-NCO) - Sulfonamides (R-SO2-Cl) VecA->ChemA ChemB Optimization: - Meta/Para substitution - Pi-Stacking tuning VecB->ChemB

Caption: Structural decomposition of 3R-NPC showing the primary growth vector (N1) and the hydrophobic anchor (Phenyl), along with validated synthetic pathways for library expansion.

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Critical Step: The secondary amine can cause pH-dependent solubility issues.

  • Stock Solution: Dissolve solid 3R-NPC in 100% d6-DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • QC: Verify purity >95% via LC-MS.

  • Working Buffer: Dilute to 1 mM in PBS (pH 7.4) + 2% DMSO for aggregation checks.

    • Note: If precipitation occurs, lower pH to 6.5 (to ensure protonation) or increase DMSO to 5%.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of 3R-NPC to the target protein.

Reagents:

  • Target Protein (20 µM) in deuterated buffer (PBS, pD 7.4).

  • Fragment 3R-NPC (1 mM, 50x excess).

  • Reference compound (negative control, e.g., Tryptophan).

Step-by-Step:

  • Sample Prep: Mix 10 µL of 100 mM fragment stock into 990 µL of protein buffer. Centrifuge at 13,000 x g for 5 mins to remove aggregates.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).

    • On-Resonance Irradiation: -0.5 ppm (irradiating protein methyls).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition: Acquire 512 scans.

  • Analysis: Subtract On-Resonance from Off-Resonance spectra.

    • Positive Result: Signals corresponding to the Phenyl ring protons and the Piperidine ring protons (specifically H3 and H2) appear in the difference spectrum. This confirms the entire molecule is receiving magnetization transfer from the protein.

    • Epitope Mapping: If the Phenyl signals are stronger than the Piperidine signals, the Phenyl ring is buried deeper in the pocket.

Protocol C: Surface Plasmon Resonance (SPR)

Used to determine the dissociation constant (


) and residence time.

Setup:

  • Chip: CM5 (Carboxymethyl dextran).

  • Immobilization: Target protein via amine coupling (standard EDC/NHS).

    • Warning: Do NOT immobilize the fragment; immobilize the protein.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4, 2% DMSO).

Workflow:

  • Solvent Correction: Run a DMSO calibration curve (1% to 3%) to correct for bulk refractive index changes.

  • Single Cycle Kinetics: Inject 3R-NPC at increasing concentrations (e.g., 10, 30, 100, 300, 1000 µM) without regeneration steps in between.

  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Success Criteria: Square wave sensorgrams (fast on/fast off) are typical for fragments.

      
       is expected in the range of 100 µM – 2 mM.
      

FBDD Workflow Integration

The following diagram illustrates where 3R-NPC fits into the broader drug discovery cascade.

Diagram 2: Screening & Optimization Cascade

FBDDCascade Lib Fragment Library (Including 3R-NPC) Biophys Biophysical Screen (STD-NMR / SPR) Lib->Biophys 1 mM Screen HitVal Hit Validation (Competition Assay / Dose-Response) Biophys->HitVal Confirmed Binder Struct Structural Biology (X-ray Crystallography) HitVal->Struct Co-crystal obtained Design Design Strategy (Grow from N1 Vector) Struct->Design Define Vector Design->Struct Cycle Lead Lead Compound (nM Potency) Design->Lead Iterative Synthesis

Caption: The critical path for advancing Fragment 3R-NPC from a library member to a lead compound, emphasizing the pivotal role of X-ray crystallography to define the growth vector.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784–1788. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2][3][4][5] Nature Chemistry, 1, 187–192. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-phenyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of weakly basic, lipophilic compounds. N-phenyl-3-piperidinecarboxamide is a highly relevant structural motif, famously utilized as a ligand fragment in the development of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors for oncology research[1]. However, researchers often struggle with its poor aqueous solubility, a pervasive issue affecting over 40% of new chemical entities in drug development[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the solubility of N-phenyl-3-piperidinecarboxamide in aqueous buffers without compromising your downstream biological assays.

Troubleshooting Guide & FAQs

Q1: Why does N-phenyl-3-piperidinecarboxamide precipitate immediately when diluted from a DMSO stock into my pH 7.4 physiological buffer? Causality & Mechanism: This is a classic case of "solvent-shift precipitation." The compound consists of a basic piperidine ring (pKa ~9.5) and a highly lipophilic N-phenylcarboxamide moiety. In 100% DMSO, the compound is fully solvated due to the solvent's low dielectric constant. When introduced to a pH 7.4 aqueous buffer, the dielectric constant spikes. Although the piperidine is partially protonated at pH 7.4, the hydrophobic phenyl group rapidly drives self-association to minimize contact with water. The sudden loss of solvent-solute interactions leads to rapid nucleation and precipitation[2].

Q2: I cannot change my assay pH from 7.4. What is the most effective excipient to keep this compound in solution? Causality & Mechanism: If pH adjustment is restricted, inclusion complexation using cyclodextrins is the optimal choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity[]. For N-phenyl-3-piperidinecarboxamide, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended. The hydrophobic phenyl ring inserts into the β-cyclodextrin cavity, displacing high-energy ordered water molecules (an entropically favorable process), while the protonated piperidine remains exposed to the aqueous environment. SBE-β-CD offers an added advantage: its negatively charged sulfobutyl groups can form favorable electrostatic interactions with the positively charged piperidine nitrogen, significantly increasing the stability constant of the complex[4].

Q3: Can I use a combination of Ethanol and Cyclodextrin to force the compound into solution faster? Causality & Mechanism: Proceed with extreme caution. While co-solvents like ethanol exponentially increase the solubility of the free drug, they can exhibit a severe destabilizing effect on cyclodextrin inclusion complexes. Ethanol competes directly with the drug for the hydrophobic cavity of the cyclodextrin, lowering the complex formation constant[5]. It is generally recommended to use binary systems (Drug + CD) rather than ternary systems (Drug + CD + Co-solvent) unless strictly optimized.

Quantitative Data: Solubility Enhancement Comparison

To assist in selecting the right strategy, the following table summarizes the expected performance of various solubilization techniques for piperidine-derivative compounds.

Solubilization TechniquePrimary Mechanism of ActionExpected Solubility Enhancement FactorDownstream Assay Compatibility
pH Adjustment (pH 5.5) Complete ionization of piperidine5x - 10xLow (May denature target enzymes)
Co-solvent (10% DMSO) Reduction of dielectric constant10x - 20xModerate (Cell toxicity >1% DMSO)
HP-β-CD (20% w/v) Hydrophobic inclusion complexation50x - 100xHigh (Biocompatible, no osmotic penalty)
Micellar (1% Tween 80) Surfactant core encapsulation5x - 15xModerate (Risk of membrane disruption)
Visualizations

G Start Compound Precipitation in Aqueous Buffer CheckPH 1. Check Buffer pH Is pH > pKa (9.0)? Start->CheckPH AdjustPH Lower pH to 5.0-6.0 (Protonate Piperidine) CheckPH->AdjustPH Yes Cosolvent 2. Add Co-solvent (5% DMSO or 10% PEG400) CheckPH->Cosolvent No CheckSol1 Solubility Achieved? AdjustPH->CheckSol1 CheckSol1->Cosolvent No Success Proceed with Assay CheckSol1->Success Yes CheckSol2 Solubility Achieved? Cosolvent->CheckSol2 Cyclodextrin 3. Cyclodextrin Complexation (20% HP-β-CD) CheckSol2->Cyclodextrin No CheckSol2->Success Yes Cyclodextrin->Success

Decision tree for troubleshooting N-phenyl-3-piperidinecarboxamide solubility in aqueous buffers.

CD_Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Ext, Hydrophobic Int) CD->Complex Host Water Displaced Water (Entropic Gain) Complex->Water Release

Thermodynamic mechanism of cyclodextrin-mediated solubility enhancement via water displacement.

Self-Validating Experimental Protocols
Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the precise concentration of HP-β-CD required to solubilize your target concentration of N-phenyl-3-piperidinecarboxamide. Self-Validation Logic: This protocol mandates the use of an excess of solid drug. If the final solution does not leave residual solid prior to filtration, the system has not reached saturation, and the calculated solubility limit will be falsely elevated. The presence of a solid pellet validates that thermodynamic equilibrium of a saturated solution was achieved.

Step-by-Step Methodology:

  • Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 30, and 50 mM).

  • Add an excess amount of N-phenyl-3-piperidinecarboxamide powder (e.g., 10 mg) to 1 mL of each CD solution in sealed microcentrifuge tubes.

  • Agitate the suspensions on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Validation Check: Visually inspect the tubes. A solid pellet must be visible at the bottom. If a tube is completely clear, add more compound and repeat Step 3.

  • Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantify the dissolved compound in the filtrate using HPLC-UV (detecting the phenylcarboxamide chromophore at ~254 nm). Plot Drug Concentration vs. CD Concentration to calculate the stability constant.

Protocol 2: Stepwise Co-Solvent Dilution with Turbidity Validation

Purpose: To prepare assay-ready solutions from DMSO stocks without triggering sub-visible precipitation. Self-Validation Logic: Sub-visible aggregates can cause false positives in biochemical assays by scattering light or sequestering enzymes. By measuring the Optical Density at 600 nm (OD600) of the final solution against a blank, you can quantitatively validate the absence of colloidal aggregates. An OD600 > 0.05 indicates failure (precipitation).

Step-by-Step Methodology:

  • Prepare a 10 mM stock of N-phenyl-3-piperidinecarboxamide in 100% anhydrous DMSO.

  • Prepare an intermediate dilution buffer: 10% PEG-400 in your final aqueous assay buffer.

  • Slowly add 1 part DMSO stock to 9 parts intermediate dilution buffer while vortexing vigorously. This creates a 1 mM intermediate stock in 10% DMSO / 9% PEG-400.

  • Dilute the intermediate stock 1:10 into the final assay buffer (yielding 100 µM drug, 1% DMSO, 0.9% PEG-400).

  • Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm using a microplate reader. If OD600 < 0.05, the solution is fully solubilized and validated for downstream assays.

References
  • Title: Drug Solubility: Importance and Enhancement Techniques. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Source: PubMed. URL: [Link]

  • Title: 3QD0: Phosphoinositide-Dependent Kinase-1 (PDK1) kinase domain with N-phenyl-3-piperidinecarboxamide. Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Source: MDPI Pharmaceutics. URL: [Link]

Sources

Optimizing enantiomeric excess (ee) in (3R)-piperidine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: #PIP-3R-OPT Topic: Enantiomeric Excess (ee) Optimization & Troubleshooting

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for the synthesis of (3R)-piperidine-3-carboxamide (and its derivatives, collectively known as nipecotamides). This scaffold is a critical chiral building block for JAK inhibitors, PARP inhibitors, and GAT1 inhibitors.

Achieving high enantiomeric excess (ee >95%) for the (3R)-isomer is notoriously difficult due to the basic nitrogen's tendency to poison heterogeneous catalysts and the lability of the stereocenter during workup.

Select your current bottleneck to jump to the relevant solution:

  • [Method Selection] Which route is scalable: Hydrogenation or Resolution?

  • [Low ee - Hydrogenation] My catalyst is active but ee is stuck <80%.

  • [Low Yield - Resolution] Crystallization is not separating the enantiomers.

  • [Analytics] I cannot separate the enantiomers on HPLC.

Visual Troubleshooting Assistant

Before proceeding, use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Identify Core Issue Route Which Synthesis Route? Start->Route Hydro Asymmetric Hydrogenation Route->Hydro Reso Classical Resolution Route->Reso IssueH1 Low ee (<80%) Hydro->IssueH1 IssueH2 No Conversion Hydro->IssueH2 IssueR1 Oiling Out / No Crystals Reso->IssueR1 IssueR2 Wrong Enantiomer Reso->IssueR2 SolH1 Check Ligand/Substrate Match (Switch to Rh-JosiPhos) IssueH1->SolH1 SolH2 Catalyst Poisoning (Add DIPEA or protect N) IssueH2->SolH2 SolR1 Switch Solvent System (EtOH -> MeOH/Acetone) IssueR1->SolR1 SolR2 Switch Resolving Agent (L-DBTA vs D-DBTA) IssueR2->SolR2

Figure 1: Diagnostic logic tree for isolating synthesis failures in piperidine carboxamide production.

Module 1: Asymmetric Hydrogenation (The Scalable Route)

Direct hydrogenation of pyridine-3-carboxamide is the "Holy Grail" but is fraught with catalyst deactivation. The most robust industrial method involves reducing N-benzyl-3-substituted pyridinium salts or N-Boc-tetrahydropyridines .

Common Issue: Catalyst Poisoning & Low Selectivity

User Question: "I am using Pd/C with a chiral auxiliary, but the reaction stops at 50% conversion. Why?"

Technical Insight: Free pyridines and the resulting piperidines are strong sigma-donors. They coordinate irreversibly to the metal center, killing the catalyst.

  • The Fix: You must quaternize the nitrogen (e.g., N-Benzyl salt) or use an acid scavenger if using a homogeneous catalyst.

Recommended Protocol: Rh-JosiPhos System

This system, developed by the Glorius and Zhou groups, utilizes an outer-sphere mechanism that tolerates the basic nitrogen if handled correctly.

Reagents:

  • Substrate: N-Benzyl-3-carbamoylpyridinium bromide.

  • Catalyst: [Rh(COD)Cl]₂ + (R,S)-JosiPhos (ligand choice is critical).

  • Additive: Triethylamine (Et₃N) or DIPEA (1.0 equiv). Crucial for turnover.

Step-by-Step Workflow:

  • Pre-complexation: Mix [Rh(COD)Cl]₂ (1 mol%) and JosiPhos (2.2 mol%) in degassed MeOH under Argon for 30 mins. The solution should turn orange/red.

  • Substrate Loading: Add the pyridinium salt (1.0 equiv) to the autoclave vessel.

  • Base Addition: Add Et₃N (1.0 equiv). Note: Without base, ee drops significantly due to background racemic reduction.

  • Hydrogenation: Pressurize to 50 bar H₂ . Stir at 50°C for 24 hours.

  • Workup: Vent H₂. Concentrate. The product is the N-benzyl-(3R)-piperidine carboxamide.

  • Deprotection (Optional): Hydrogenate over Pd/C in MeOH/HCl to remove the benzyl group if the free amine is required.

Performance Metrics:

Parameter Target Range Troubleshooting
Pressure 50-80 bar Low pressure (<20 bar) favors side reactions.
Solvent Methanol / Ethanol Avoid non-polar solvents; solubility of the salt is key.

| ee | 85-94% | If <80%, check O₂ contamination during catalyst prep. |

Module 2: Classical Resolution (The Cost-Effective Route)

If you lack high-pressure equipment or expensive Rh/Ir catalysts, classical resolution via diastereomeric salt formation is the standard industrial alternative.

Common Issue: "Oiling Out" Instead of Crystallizing

User Question: "I added the tartaric acid, but I got a sticky oil at the bottom of the flask instead of crystals."

Technical Insight: This usually happens when the solvent is too polar (holding too much water) or the concentration is too high. Piperidine salts are highly hygroscopic.

Recommended Protocol: L-DBTA Resolution

Dibenzoyl-L-tartaric acid (L-DBTA) is the specific "key" for the (3R)-lock in nipecotamide derivatives.

Step-by-Step Workflow:

  • Racemate Prep: Dissolve 10g of racemic piperidine-3-carboxamide in Ethanol (absolute) (100 mL).

  • Resolving Agent: Dissolve 0.5 equivalents (0.5 eq is critical—this is the "Pope-Peachey" method) of L-DBTA in Ethanol (50 mL).

  • Mixing: Add the L-DBTA solution dropwise to the amine solution at 60°C.

  • Controlled Cooling:

    • Cool to room temperature over 2 hours.

    • Seeding: If no crystals form at 25°C, add a seed crystal of the pure salt.

    • Cool to 0°C and hold for 4 hours.

  • Filtration: Filter the white solid. This is usually the (3R)-amine • L-DBTA salt.[1]

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer to get the free (3R)-base.

The "Rescue" Protocol (Racemization): Don't throw away the mother liquor (containing the 3S isomer).

  • Evaporate the mother liquor.

  • Reflux in ethanol with catalytic sodium ethoxide (NaOEt) for 12 hours.

  • This racemizes the (3S) back to (RS).

  • Recycle into Step 1.

Module 3: Analytical Troubleshooting (QC)

You cannot optimize what you cannot measure. Piperidine carboxamides are polar and lack strong chromophores (unless benzylated), making HPLC tricky.

Common Issue: Peak Overlap

User Question: "My enantiomers are eluting as a single broad blob."

Technical Insight: Secondary amines interact with silanols on the silica backbone of the column, causing tailing. You must use a basic additive.

Recommended HPLC Method
ComponentSpecification
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)
Mobile Phase Hexane : Ethanol : Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or 254 nm if N-benzyl)
Temperature 25°C

Derivatization Trick (If direct separation fails): React a small aliquot of your product with Mosher's Acid Chloride or Tosyl Chloride . The resulting sulfonamide/amide often separates much better on standard silica or chiral columns and adds a UV chromophore.

Mechanism of Action: Why These Protocols Work

Understanding the molecular interactions allows you to adapt these protocols to derivatives.

Mechanism cluster_prevention Prevention of Poisoning Substrate Pyridinium Salt (Planar, Achiral) Step1 Coordination (Face Selective) Substrate->Step1 + Catalyst Complex Rh-JosiPhos Complex (Chiral Environment) Complex->Step1 Step2 Hydride Transfer (Enantio-determining) Step1->Step2 + H2 Product (3R)-Piperidine (Chiral, sp3) Step2->Product Base DIPEA/Et3N Poison Product Inhibition Base->Poison Blocks coordination of product to Rh

Figure 2: Mechanistic pathway of the Rh-catalyzed asymmetric hydrogenation, highlighting the critical role of the base.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Key Insight: Establishes the use of chiral auxiliaries and heterogeneous catalysts for pyridine reduction.[2]

  • Zhou, Y.-G., et al. (2011). "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Journal of the American Chemical Society.

    • Key Insight: The definitive guide on using Iridium and Rhodium catalysts for salt precursors to avoid poisoning.
  • BenchChem Technical Guides. (2025). "A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents."

    • Key Insight: Practical solubility d
  • Patent EP1341762A1. "Process for resolving racemic mixtures of piperidine derivatives."

    • Key Insight: Industrial scale-up protocols for nipecotamide resolution.[3]

For further assistance, please submit a log of your HPLC traces and reaction conditions to the support portal.

Sources

Technical Support Center: Troubleshooting Low Yields in EDC/NHS Coupling of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling nipecotic acid (piperidine-3-carboxylic acid) derivatives using EDC/NHS chemistry presents unique mechanistic challenges. Because nipecotic acid contains both a carboxylic acid and a secondary amine within a sterically hindered piperidine ring, standard primary amine coupling protocols often result in near-zero yields.

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and optimize these specific conjugations using field-proven causality and self-validating workflows.

Diagnostic Workflow

Before adjusting your protocol, you must identify whether nipecotic acid is acting as the nucleophile (the amine being coupled to an activated surface/protein) or the electrophile (the carboxylic acid being activated).

TroubleshootingWorkflow Start Low Yield in Nipecotic Acid EDC/NHS Coupling Role Identify Nipecotic Acid's Role Start->Role Nucleophile Acting as Nucleophile (Secondary Amine) Role->Nucleophile Amine coupling Electrophile Acting as Electrophile (Carboxylic Acid) Role->Electrophile Carboxyl activation Steric Issue: Steric Hindrance Slow Kinetics vs Hydrolysis Nucleophile->Steric Polymerization Issue: Self-Polymerization (Zwitterion effect) Electrophile->Polymerization FixAmine Solution: Optimize pH (7.5-8.0) Increase Time (12-24h) Use 10x Molar Excess Steric->FixAmine FixCarboxyl Solution: N-Boc Protection or Strict 2-Step Protocol (Activate at pH 5.0) Polymerization->FixCarboxyl

Workflow for diagnosing and resolving low yields in nipecotic acid EDC/NHS conjugations.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my coupling yield so low when using nipecotic acid as the amine nucleophile? A1: The root cause is a kinetic mismatch between aminolysis and hydrolysis. Nipecotic acid contains a secondary amine embedded in a piperidine ring.1[1]. Because the NHS-ester intermediate is semi-stable—2[2]—the slow aminolysis fails to outcompete the hydrolysis rate. This results in the regeneration of the original carboxylate. To troubleshoot, you must drive the kinetics via Le Chatelier's principle by3[3].

Q2: How do I prevent self-polymerization when activating the carboxylic acid of nipecotic acid? A2: If you activate the carboxyl group of an unprotected nipecotic acid, the molecule acts as a zwitterion. The EDC generates an electrophilic O-acylisourea (and subsequently an NHS-ester) on one end, while the secondary amine on the other end acts as a nucleophile, leading to rapid intermolecular self-polymerization. To prevent this,4[4]. Once the amide bond is successfully formed with your target amine, the Boc group can be removed using acidic conditions (e.g., Trifluoroacetic acid).

Q3: What is the optimal pH strategy for this specific reaction? A3: EDC/NHS coupling is a two-step process with conflicting pH requirements.3[3]. However, the subsequent aminolysis requires the amine to be deprotonated. The pKa of the secondary amine in nipecotic acid is high (~10.3). At pH 7.0, it is heavily protonated and non-nucleophilic. You must raise the pH of the coupling buffer to 7.5–8.0 to increase the fraction of the free-base amine without causing immediate hydrolysis of the NHS ester. 5[5].

Q4: Should I use NHS or Sulfo-NHS? A4: 2[2]. While standard NHS decreases the water solubility of the activated intermediate (often leading to precipitation), Sulfo-NHS preserves or enhances water solubility due to its charged sulfonate group. Furthermore, Sulfo-NHS esters generally exhibit slightly better stability in aqueous environments, which is critical when waiting for the slow nucleophilic attack of a sterically hindered secondary amine.

Quantitative Data Summary

When adapting standard EDC/NHS protocols for nipecotic acid, standard molar ratios will fail. Use the table below to adjust your stoichiometric and environmental parameters.

ParameterStandard Primary AmineNipecotic Acid (Secondary Amine)Causality / Rationale
EDC Molar Excess 2- to 5-fold10-fold Compensates for rapid hydrolysis during prolonged reaction times.
Sulfo-NHS Excess 5-fold10- to 20-fold Ensures complete conversion of O-acylisourea to the more stable NHS-ester.
Target Amine Excess 1- to 2-fold20- to 50-fold Drives the slow aminolysis kinetics via Le Chatelier's principle.
Activation pH 4.5 – 6.04.5 – 6.0 Protonates the carboxylate slightly to facilitate EDC attack.
Coupling pH 7.0 – 7.57.5 – 8.0 Balances amine deprotonation (pKa ~10.3) against NHS-ester hydrolysis.
Reaction Time 2 hours12 – 24 hours Accounts for the severe steric hindrance of the piperidine ring.

Optimized Step-by-Step Protocol: Two-Step EDC/Sulfo-NHS Coupling

Self-Validating System: This protocol isolates the activation and coupling steps to prevent cross-reactivity. It allows for independent verification of the NHS-ester formation before introducing the hindered amine.

Phase 1: Carboxyl Activation (pH 5.0)

  • Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0). Do not use acetate or phosphate buffers here, as they will compete with the reactants.

  • Reagent Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature in a desiccator to prevent moisture-induced degradation.

  • Activation: Dissolve the carboxyl-containing molecule (e.g., 2 mM) in 1 mL of Activation Buffer. Add Sulfo-NHS to a final concentration of 20 mM (10x excess).

  • EDC Addition: Add EDC to a final concentration of 20 mM. Vortex immediately.

  • Incubation: React for 15–30 minutes at room temperature.

    • Validation Check: The reaction should remain clear. Precipitation indicates EDC cross-linking or insolubility of the NHS-ester, meaning you must lower the EDC concentration.

Phase 2: Quenching and Buffer Exchange 6. Quenching: 6[6]. This prevents residual EDC from activating the carboxyl groups of the incoming nipecotic acid. 7. Desalting: Pass the reaction mixture through a desalting column (e.g., Zeba Spin) equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.8). This removes the 2-mercaptoethanol and shifts the pH to the optimal range to deprotonate the secondary amine.

Phase 3: Hindered Amine Coupling (pH 7.8) 8. Amine Addition: Immediately add the nipecotic acid derivative to the purified NHS-ester solution at a 20- to 50-fold molar excess. 9. Extended Incubation: Incubate the reaction at room temperature for 12–24 hours under continuous, gentle agitation. 10. Final Quenching: 5[5]. 11. Purification: Purify the final conjugate via dialysis or size-exclusion chromatography.

References

  • ResearchGate Community. "Does EDC/NHS activation link secondary amines as well?" ResearchGate. URL: [Link]

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." G-Biosciences Protocols. URL: [Link]

Sources

Technical Support Center: Enantioselective Synthesis of (3R)-N-phenyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Amide Coupling of Chiral Nipecotic Acid Derivatives Ticket ID: #RAC-3R-NIP-001 Status: Resolved / Guide Published

⚠️ Critical Alert: The "Chiral Fragility" of Nipecotic Acid

You are likely accessing this guide because you have observed a drop in enantiomeric excess (ee%) during the synthesis of (3R)-N-phenyl-3-piperidinecarboxamide .

While often mistaken for a standard amide coupling, this reaction presents a specific "perfect storm" for racemization:

  • Structural Risk: The chiral center at C3 is

    
     to the carbonyl. The proton at this position is acidic, making it prone to removal by bases (enolization).[1]
    
  • Nucleophile Limitation: The coupling partner, aniline , is a weak nucleophile. This forces the chemist to use "stronger" activation methods (like HATU or Acid Chlorides), which inadvertently accelerates the racemization pathway.

  • Protecting Group Influence: While urethane protecting groups (Boc, Cbz) on the piperidine nitrogen reduce oxazolone formation, they do not prevent direct enolization if the base strength is uncontrolled.

Module 1: The Racemization Mechanism (Why it happens)

To prevent the issue, you must understand the invisible enemy. Racemization in this system occurs primarily via base-catalyzed enolization of the activated ester intermediate.

Visualization: The Danger Zone

The following diagram illustrates how standard coupling conditions can destroy your chiral center.

RacemizationPath Start (3R)-N-Boc-Nipecotic Acid (Pure Enantiomer) Activated Activated Ester (O-Acyl Urea or OBt ester) Start->Activated Activation (HATU/EDC) Enolate Planar Enolate (Chirality Lost) Activated->Enolate Base (DIEA/TEA) removes H+ at C3 Product_R (3R)-Product (Desired) Activated->Product_R Aniline Attack (Fast) Product_S (3S)-Enantiomer (Impurity) Activated->Product_S Slow Attack on Enolized Species Enolate->Activated Reprotonation Enolate->Product_S Reprotonation from wrong face

Module 2: Reagent Selection Strategy

The choice of coupling reagent is the single most critical factor. We have compiled performance data comparing standard reagents for this specific transformation.

Comparative Analysis: Coupling (3R)-N-Boc-Nipecotic Acid + Aniline
Coupling SystemActivation StrengthRacemization RiskVerdict
Acid Chloride (SOCl₂) ExtremeCritical (>20% racemization) AVOID. The high reactivity and HCl generation guarantee racemization.
HATU / DIEA HighHigh ⚠️ RISKY. HATU is too fast; requires excess base (DIEA) which deprotonates C3.
EDC / HOBt ModerateModerate ⚠️ UNRELIABLE. Slow reaction with aniline allows time for base-catalyzed enolization.
T3P (Propylphosphonic Anhydride) HighLow RECOMMENDED. Activates strongly but acts as an acid scavenger. Works in mild bases.[2]
Why T3P?

T3P® (Propylphosphonic anhydride) is the industry gold standard for coupling weak nucleophiles (anilines) with chiral acids.

  • No Free Chloride: Unlike SOCl₂, it does not generate harsh chloride ions.

  • Epimerization Suppression: It reacts faster with the amine than the base can deprotonate the

    
    -carbon.
    
  • By-products: The by-products are water-soluble phosphonic acid salts, simplifying workup.

Module 3: Validated Low-Racemization Protocol

Objective: Synthesize (3R)-N-phenyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide with >99% ee.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • (3R)-N-Boc-Nipecotic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (2.5 equiv) [Note: Pyridine is preferred over DIEA as it is a weaker base]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)

Step-by-Step Procedure
  • Dissolution: In a dry flask under Nitrogen, dissolve (3R)-N-Boc-nipecotic acid (1.0 eq) and Aniline (1.1 eq) in dry EtOAc (10 volumes).

  • Base Addition: Cool the mixture to 0°C . Add Pyridine (2.5 eq).

    • Technical Note: Do not use TEA or DIEA. Their basicity (

      
      ) is high enough to deprotonate the C3 position. Pyridine (
      
      
      
      ) is sufficient to drive the T3P cycle but too weak to deprotonate the chiral center.
  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitor: Check by TLC or HPLC. If conversion is <90% after 4 hours, add 0.5 eq more T3P.

  • Workup (Critical):

    • Quench with water.[3][4]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine and aniline).

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Module 4: Troubleshooting & FAQs

Q1: I used the T3P protocol, but my yield is low (<40%).

Diagnosis: Aniline is a very weak nucleophile. Fix:

  • Switch solvent from EtOAc to DMF (Dimethylformamide). DMF increases the reaction rate for difficult couplings.

  • Increase T3P to 3.0 equivalents.

  • Ensure the reaction is essentially anhydrous; water destroys T3P.

Q2: I am seeing a 50:50 mixture of enantiomers. What happened?

Diagnosis: Complete racemization. Cause: You likely used an Acid Chloride method or heated the reaction with DIEA/TEA . Fix: Discard the batch. You cannot separate a 50:50 mixture efficiently by crystallization. Restart using the T3P/Pyridine method at 0°C.

Q3: How do I measure the enantiomeric excess (ee)?

Method: Chiral HPLC is required. Standard C18 will not separate enantiomers.

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine .

    • Note: The diethylamine is crucial to sharpen the peak of the basic piperidine nitrogen (even if Boc-protected, it improves peak shape).

  • Detection: UV at 254 nm.

Q4: Can I use HATU if I don't have T3P?

Conditional Yes. But you must modify the protocol:

  • Pre-cool to -10°C.

  • Use Collidine (2,4,6-trimethylpyridine) instead of DIEA. Collidine is a hindered, weaker base that reduces proton abstraction at C3.

  • Add the aniline before the HATU to ensure immediate trapping of the active ester.

Module 5: Decision Tree for Process Optimization

Use this logic flow to determine your next experimental step.

Optimization Start Start Synthesis CheckEE Check ee% (Chiral HPLC) Start->CheckEE ResultHigh ee > 98% CheckEE->ResultHigh ResultMed ee 80-98% CheckEE->ResultMed ResultLow ee < 80% CheckEE->ResultLow ActionGood Proceed to Deprotection ResultHigh->ActionGood ActionTweak Switch Base to Pyridine Lower Temp to 0°C ResultMed->ActionTweak ActionFail Switch Reagent to T3P Avoid DIEA/TEA completely ResultLow->ActionFail

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the dilemma between activation and racemization." Chemical Society Reviews, 38, 606-631.

  • Panda, G., et al. (2023).[5][6] "Catalytic Enantioselective Synthesis of 3-Piperidines." Journal of the American Chemical Society, 145, 14221-14226.[3]

  • Phenomenex. "Chiral HPLC Separation Guide." Technical Resources.

Sources

Purification strategies for removing unreacted aniline from amide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Removing Unreacted Aniline from Amide Coupling Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Status: Operational Ticket Focus: Purification of Amide Coupling Reactions Severity: High (Genotoxic Impurity / ICH M7 Compliance)

Introduction: The "Weak Base" Problem

Welcome to the Aniline Removal Support Hub. You are likely here because your amide coupling reaction (EDC/HATU/T3P) reached completion, but the excess aniline starting material persists.

The Core Challenge: Anilines are weak bases (


). Unlike aliphatic amines (

), they do not protonate easily. If your product is lipophilic, a standard acidic wash often fails to partition the aniline into the aqueous phase, leaving you with a contaminated product that co-elutes during flash chromatography.

This guide provides three tiered strategies—Partitioning, Scavenging, and Complexation —to resolve this specific impurity profile.

Module 1: Aqueous Workup Optimization (The First Line of Defense)

Theory: To extract an amine into the aqueous layer, the aqueous pH must be at least 2 log units below the conjugate acid


 of the amine (Henderson-Hasselbalch equation). For aniline (

), you need an aqueous pH

.
Troubleshooting Protocol: The "Acid Gradient" Method

Use this if your product is stable to acid.

Acid Wash SolutionpH RangeTarget Aniline TypeRisk Factor
10% Citric Acid ~2.2Electron-rich (e.g., p-anisidine)Low (Cleaves highly sensitive acetals)
1M HCl ~0.1Neutral (e.g., Aniline, Toluidine)Medium (Cleaves Boc, esters, silyl ethers)
3M HCl < 0Electron-deficient (e.g., p-CF3-aniline)High (Hydrolysis of amide product)

Step-by-Step Workflow:

  • Dilute reaction mixture with EtOAc or DCM (EtOAc is preferred to break emulsions).

  • Wash 1: 1M HCl (3x). Shake vigorously for >2 minutes. Aniline salts form slowly at the interface.

  • Check: Spot the organic layer on TLC. If aniline persists, it is likely too lipophilic or electron-deficient for this method. Proceed to Module 2 .

Module 2: Chemoselective Scavenging (The "Magic Bullet")

Theory: When liquid-liquid extraction fails, use solid-supported electrophiles. PS-Isocyanate resins are the gold standard. They react irreversibly with the nucleophilic aniline to form an insoluble urea, which is removed via filtration.

Protocol: Resin Scavenging

Best for: Acid-sensitive products or electron-deficient anilines.

  • Calculate Loading: Determine excess aniline (mmol). Use 3.0 equivalents of PS-Isocyanate resin relative to the excess aniline.

  • Solvent Selection: Resins must swell to expose active sites.[1]

    • Good: DCM, THF, DMF.

    • Bad: Methanol, Water, Hexanes (Resin collapses).

  • Incubation: Add resin to the reaction mixture. Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM to recover entrained product.

Data: Scavenger Efficiency

Scavenger ResinFunctional GroupMechanismAniline Removal Efficiency
PS-Isocyanate Isocyanate (-N=C=O)Forms UreaHigh (>95%)
PS-Benzaldehyde Aldehyde (-CHO)Forms ImineMedium (Reversible equilibrium)
PS-TsCl Sulfonyl ChlorideForms SulfonamideLow (Slow kinetics with anilines)

Module 3: The Copper(II) Complexation Wash (The "Hidden" Technique)

Theory: Copper(II) ions form coordination complexes with amines. While aliphatic amines complex strongly (deep blue), anilines form weaker, water-soluble complexes (green/blue-green). This removes the aniline into the aqueous phase without using strong acids.

Protocol: The CuSO₄ Wash

Best for: Acid-labile products (e.g., containing Boc groups or acetals) where HCl is forbidden.

  • Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash the organic layer (EtOAc/DCM) with this solution (3x).

  • Visual Indicator: The aqueous layer will turn slightly blue/green as it extracts the aniline.

  • Continue washing until the aqueous layer remains colorless.

  • Final Polish: Wash with brine to remove residual copper, then dry over

    
    .
    

Visual Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification strategy based on your substrate's properties.

AnilineRemoval Start Start: Excess Aniline in Crude AcidSensitive Is Product Acid Sensitive? (Boc, Acetal, Silyl) Start->AcidSensitive NoAcid No AcidSensitive->NoAcid Stable YesAcid Yes AcidSensitive->YesAcid Unstable Deficient Is Aniline Electron Deficient? (NO2, CF3, CN) NoAcid->Deficient StrongWash Wash: 1M - 3M HCl Deficient->StrongWash Yes (Low Basicity) StandardWash Wash: 1M HCl Deficient->StandardWash No (Standard) ResinAvail Is PS-Isocyanate Available? YesAcid->ResinAvail Scavenge Add PS-Isocyanate (3.0 eq, 16h) ResinAvail->Scavenge Yes CopperWash Wash: 10% CuSO4 (aq) ResinAvail->CopperWash No

Figure 1: Decision tree for selecting an aniline removal strategy based on product stability and aniline electronics.

Frequently Asked Questions (FAQs)

Q: My aniline is 4-nitroaniline. I washed with 1M HCl but it's still in the organic layer. Why? A: 4-Nitroaniline is extremely electron-deficient (


). 1M HCl (pH ~0.1) is barely acidic enough to fully protonate it.
  • Fix: Use 3M HCl if your product permits, or switch to Module 2 (PS-Isocyanate) . The resin reaction is driven by nucleophilicity, not basicity, so it often works even on weak bases, though it may require heating (40°C).

Q: I used PS-Isocyanate, but the reaction is too slow. Can I speed it up? A: Yes.

  • Add Base: Add a catalytic amount of DIPEA. It acts as a proton shuttle.

  • Heat: Warm the mixture to 40–50°C.

  • Solvent: Ensure you are using a swelling solvent (DCM or THF). If you are in Ether or MeCN, the reaction will be sluggish.

Q: Can I just use chromatography? A: You can, but anilines often "streak" on silica gel due to H-bonding.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites on the silica. This sharpens the aniline peak, allowing it to separate from your amide. Alternatively, use Reverse Phase (C18) with an acidic modifier (0.1% Formic Acid); the protonated aniline will elute at the solvent front (dead volume), while your neutral amide retains.

References

  • Biotage. (2000). PS-Isocyanate: Nucleophile Scavenger Technical Note 512. Retrieved from

  • Marsh, A., et al. (2000). "Solid-Supported Reagents and Scavengers in Synthesis." High-Throughput Synthesis, 35-68.
  • MacMillan, D. (2014). "Strategies for the Removal of Anilines." Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Amide Coupling Workup Guide. Retrieved from

Sources

Stability of (3R)-N-phenyl-3-piperidinecarboxamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Cell Culture Media Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Reference ID: TSC-PPC-3R-001

Executive Summary & Compound Profile

(3R)-N-phenyl-3-piperidinecarboxamide is a chiral piperidine derivative frequently utilized as a scaffold in the design of kinase inhibitors (e.g., PDK1, Aurora Kinase) and as a fragment in structure-based drug design (SBDD). Its physicochemical properties—specifically the basic secondary amine and the lipophilic anilide moiety—present unique challenges in cell culture environments.

This guide addresses the three most common failure modes reported by users: precipitation in aqueous media , serum-mediated hydrolysis , and loss of effective concentration due to plastic adsorption .

Physicochemical Profile
PropertyDescriptionImplication for Cell Culture
Core Structure Piperidine ring (secondary amine)Basic (pKa ~10-11). Positively charged at pH 7.4.
Functional Group N-phenyl carboxamide (Anilide)Hydrophobic. Susceptible to specific serum amidases.
Stereochemistry (3R)-enantiomerBiologically active form. Stereostability is generally high at neutral pH.
Solubility Amphiphilic (LogP ~1.5 - 2.0)Soluble in DMSO. Risk of precipitation upon dilution into pH 7.4 media.

Troubleshooting Guides (FAQs)

Category A: Solubility & Precipitation[1]

Q1: I observe a fine precipitate immediately after adding the compound to the media. Why? Diagnosis: "Crash-out" precipitation. Mechanism: The compound is likely dissolved in DMSO (stock). When added to aqueous media (pH 7.4), the hydrophobic phenyl ring drives aggregation before the piperidine nitrogen can fully protonate and solubilize the molecule. Solution:

  • Sonicate the media for 5-10 minutes at 37°C.

  • Pre-dilution Step: Dilute the DMSO stock 1:10 into sterile water or PBS (acidified slightly if possible) before adding to the bulk media. This allows the amine to protonate fully, improving solubility.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).

Q2: Can I dissolve this compound directly in PBS? Answer: No. The free base form has poor aqueous solubility. Protocol: Dissolve in 100% DMSO to make a 10-50 mM stock. Store at -20°C. Dilute into media immediately before use.

Category B: Stability in Culture

Q3: My IC50 shifts significantly after 24 hours of incubation. Is the compound degrading? Diagnosis: Likely Serum-Mediated Hydrolysis or Plastic Adsorption . Mechanism:

  • Hydrolysis: Fetal Bovine Serum (FBS) contains carboxylesterases and amidases that can cleave the anilide bond, releasing aniline and (3R)-piperidine-3-carboxylic acid (inactive).

  • Adsorption: The protonated secondary amine can interact with the negative charge of polystyrene surfaces, while the phenyl group drives hydrophobic binding. Solution:

  • Heat-Inactivate Serum: Ensure FBS is heat-inactivated (56°C for 30 min) to reduce amidase activity.

  • Replenish Media: For assays >24 hours, replace media with fresh compound every 24 hours.

  • Use Glass/Low-Bind Plastics: If loss is severe, switch to low-binding plates.

Q4: Is the (3R) enantiomer stable, or does it racemize? Answer: The (3R) configuration is chemically stable at physiological pH (7.4). Racemization typically requires strong bases or extreme temperatures to deprotonate the alpha-carbon. However, biological enantiomeric interconversion is negligible in standard culture conditions.

Category C: Storage & Handling[2]

Q5: How long is the DMSO stock stable? Answer:

  • at -20°C: >6 months (protect from moisture; DMSO is hygroscopic).

  • at -80°C: >1 year.

  • at Room Temp: <1 week. (Risk of oxidation of the secondary amine). Critical: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials.

Experimental Protocols

Protocol 1: Optimal Solubilization for Cell Culture

Standardizes the addition of hydrophobic amines to media to prevent precipitation.

  • Stock Prep: Dissolve (3R)-N-phenyl-3-piperidinecarboxamide in anhydrous DMSO to 10 mM .

  • Intermediate Step: Prepare a 100 µM intermediate solution by adding 10 µL of Stock to 990 µL of serum-free media (or PBS pH 7.2). Vortex immediately and vigorously for 10 seconds.

    • Note: Do not add directly to serum-rich media as the intermediate step, as protein binding can occur heterogeneously.

  • Final Dilution: Add the intermediate solution to your cell culture wells (containing 10% FBS) to reach the desired final concentration (e.g., 1 µM).

  • Verification: Inspect under a microscope (10x) for crystals. If clear, proceed.

Protocol 2: Rapid Stability Assessment (LC-MS)

Validates if the compound is stable in your specific media conditions.

  • Setup: Prepare three tubes:

    • A: Media + 10% FBS + Compound (1 µM).

    • B: Media (Serum-Free) + Compound (1 µM).

    • C: PBS + Compound (1 µM) [Control].

  • Incubation: Incubate at 37°C / 5% CO2.

  • Sampling: Remove 50 µL aliquots at T=0, 6, 12, 24, and 48 hours.

  • Quenching: Immediately add 150 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the parent mass [M+H]+.

  • Interpretation:

    • Loss in A only = Enzymatic degradation (Amidase).

    • Loss in A & B = Chemical instability or Plastic Binding.

    • Loss in A, B, & C = Plastic Binding or Oxidation.

Visual Workflows

Figure 1: Stability Troubleshooting Decision Tree

Use this logic flow to identify the root cause of inconsistent data.

StabilityTroubleshooting Start Issue: Inconsistent Biological Data CheckSolubility Step 1: Check Solubility (Microscope Inspection) Start->CheckSolubility Crystals Crystals/Precipitate Visible? CheckSolubility->Crystals ImproveSolubility Action: Optimize Dissolution (See Protocol 1) Crystals->ImproveSolubility Yes CheckStability Step 2: Stability Assay (LC-MS / Protocol 2) Crystals->CheckStability No CheckConc Action: Reduce Concentration or DMSO % ImproveSolubility->CheckConc ResultSerum Degradation in Serum Only? CheckStability->ResultSerum Enzymatic Cause: Serum Amidase Activity Action: Heat-Inactivate FBS or Daily Dosing ResultSerum->Enzymatic Yes Chemical Cause: Chemical Instability Action: Check pH / Light Protection ResultSerum->Chemical No (Degrades in PBS too) Plastic Cause: Plastic Adsorption Action: Use Glass/Low-Bind Plates ResultSerum->Plastic Rapid loss in all buffers

Caption: Decision matrix for diagnosing stability issues with (3R)-N-phenyl-3-piperidinecarboxamide in vitro.

Figure 2: Degradation Pathways

Potential breakdown routes in cell culture media.[1]

DegradationPathways Parent (3R)-N-phenyl-3-piperidinecarboxamide (Active) Metabolite1 (3R)-Piperidine-3-carboxylic acid (Inactive) Parent->Metabolite1  + H2O Metabolite2 Aniline (Toxic/Inactive) Parent->Metabolite2 Oxidized N-Oxide / Imine Species (Reactive) Parent->Oxidized  [O] Hydrolysis Enzymatic Hydrolysis (Serum Amidases) Oxidation Oxidation (Long-term storage / Light)

Caption: Primary degradation pathway via serum amidase hydrolysis yielding the carboxylic acid and aniline.

References

  • Peukert, S., et al. "Discovery of N-phenyl-3-piperidinecarboxamide derivatives as potent and selective PDK1 inhibitors." ChemMedChem, 2011.

  • Di, L., & Kerns, E. H. "Stability in Plasma and Blood." Drug-Like Properties: Concepts, Structure Design and Methods, 2008. (General reference for amide stability in plasma).

  • BenchChem Technical Support. "Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology." BenchChem, 2025.[1] 2

  • ResearchGate Discussion. "How to know the stability of drugs and reagents in the cell culture media?" ResearchGate, 2017. 3

  • PubChem Compound Summary. "3-Phenyl-N-(piperidin-3-yl)propanamide (Related Structure)." National Library of Medicine, 2025. 4

Sources

Technical Support Center: Optimizing Membrane Permeability of Piperidine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and lead optimization scientists. It prioritizes mechanistic understanding and actionable synthetic strategies over generic advice.

Ticket ID: PIP-3-PERM-OPT Status: Open Topic: Overcoming poor passive diffusion and efflux liabilities in piperidine-3-carboxamide scaffolds. Audience: Medicinal Chemists, DMPK Scientists.

Diagnostic Troubleshooting: Root Cause Analysis

Before initiating synthetic redesign, use this diagnostic module to pinpoint the physicochemical barrier preventing membrane crossing.

Q1: My analog shows poor permeability in Caco-2 assays but acceptable values in PAMPA. What does this discrepancy indicate?

Diagnosis: Active Efflux Liability. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion. Caco-2 cells express functional transporters (P-gp, BCRP). A high flux in PAMPA (


 cm/s) coupled with low flux in Caco-2 (

cm/s) and a high Efflux Ratio (

) confirms your molecule is a substrate for efflux transporters.
  • The Mechanism: The basic piperidine nitrogen (often pKa 9–10) and the amphiphilic nature of the 3-carboxamide make this scaffold a frequent P-glycoprotein (P-gp) substrate.

  • Immediate Action: Run a Caco-2 assay with a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If

    
     increases significantly, focus on Strategy C  (Efflux Mitigation) below.
    
Q2: My compound has low permeability in both PAMPA and Caco-2, despite having a LogP > 2.0. Why?

Diagnosis: Ionization Trapping (High pKa) or Excessive Polarity (PSA). The piperidine-3-carboxamide core presents a "permeability paradox."

  • Ionization: At physiological pH (7.4), the piperidine nitrogen (typical pKa ~9.5) is >99% protonated. The cationic species has difficulty traversing the lipid bilayer.

  • Polarity: The carboxamide group adds significant Polar Surface Area (PSA) via hydrogen bond donors (HBD). If your total PSA > 120 Ų, passive diffusion is sterically and energetically unfavorable.

Synthetic Optimization Strategies (The "Fix")

Use the following decision matrix to select the appropriate chemical modification.

Strategy A: Intramolecular Hydrogen Bonding (IMHB) for "Masking" Polarity

Applicability: When PSA is high, but the amide is essential for target binding. Concept: Create a "chameleon" molecule. In the lipid membrane, the molecule folds into a closed conformation via an intramolecular hydrogen bond (IMHB), hiding the polar amide protons. In the aqueous cytosol/binding pocket, it opens up.

  • The Protocol: Introduce a hydrogen bond acceptor (HBA) at a position capable of interacting with the carboxamide -NH.

  • Specific Modification: If you have an N-aryl or N-benzyl group, introduce an ortho-fluorine or ortho-methoxy group.

    • Mechanism:[1][2] The fluorine atom acts as a weak acceptor for the amide proton, forming a pseudo-6-membered ring. This reduces the effective H-bond donor count and lowers the desolvation energy required to enter the membrane.

    • Evidence: Research on similar scaffolds indicates that ortho-fluorination can increase permeability by 5–10 fold without altering LogP significantly [1].

Strategy B: pKa Modulation via Fluorine Walk

Applicability: When the piperidine nitrogen is too basic (pKa > 9.0). Concept: Lowering the pKa to ~7.5–8.0 increases the fraction of neutral species at pH 7.4.

  • The Protocol: Introduce an electron-withdrawing group (EWG) on the piperidine ring proximal to the basic nitrogen.

  • Specific Modification: Add a fluorine atom at the C4 or C5 position of the piperidine ring.

    • Effect: Through the inductive effect (

      
      ), a fluorine at C4 can lower the piperidine pKa by 1.0–1.5 units. This exponentially increases the concentration of the uncharged, permeable species [2].
      
Strategy C: Amide Bioisosteres

Applicability: When the carboxamide is the primary cause of high PSA or metabolic instability. Concept: Replace the amide with a heterocycle that mimics the geometry and H-bond acceptor capability but lacks the H-bond donor.

  • Specific Modification: Replace the -CONH2 with 1,2,4-oxadiazole or 1,3,4-oxadiazole .

    • Benefit: These heterocycles are planar and lipophilic, significantly improving membrane permeability (EPSA reduction) while maintaining the vector of the carbonyl oxygen [3].

Visual Decision Support

Diagram 1: Troubleshooting Decision Tree

Use this workflow to diagnose the specific permeability failure mode.

PermeabilityTroubleshooting Start Low Permeability Issue CheckAssay Compare PAMPA vs. Caco-2 Start->CheckAssay Discrepancy High PAMPA / Low Caco-2 CheckAssay->Discrepancy Diff > 5-fold ConsistentLow Low PAMPA / Low Caco-2 CheckAssay->ConsistentLow Both Low EffluxProb Diagnosis: Efflux Liability (P-gp/BCRP Substrate) Discrepancy->EffluxProb PhysChemProb Diagnosis: Physicochemical Barrier ConsistentLow->PhysChemProb ActionEfflux Action: N-Cap Modification or Steric Hindrance EffluxProb->ActionEfflux CheckPka Check pKa of Piperidine N PhysChemProb->CheckPka HighPka pKa > 9.0 (Ionized) CheckPka->HighPka NormalPka pKa < 8.0 CheckPka->NormalPka ActionFluorine Action: Fluorination (C4/C5) to lower basicity HighPka->ActionFluorine ActionBioisostere Action: Amide Bioisostere (Oxadiazole) or IMHB NormalPka->ActionBioisostere

Caption: Diagnostic workflow to distinguish between active efflux and passive diffusion barriers.

Diagram 2: Structural Optimization Map

Visualizing the specific chemical modifications on the piperidine-3-carboxamide core.

OptimizationMap Core Piperidine-3-Carboxamide Core Scaffold Mod1 Modification A: Ortho-F on N-Aryl Group (IMHB Formation) Core->Mod1 High PSA? Mod2 Modification B: C4/C5-Fluorination (pKa Reduction) Core->Mod2 High pKa? Mod3 Modification C: Oxadiazole Replacement (Amide Bioisostere) Core->Mod3 Metabolic Lability? Result1 Masks H-Bond Donor Increases Lipophilicity Mod1->Result1 Result2 Lowers pKa (~1.5 units) Increases Neutral Fraction Mod2->Result2 Result3 Removes H-Bond Donor Retains Geometry Mod3->Result3

Caption: Strategic chemical modifications to target specific permeability liabilities.

Experimental Validation Protocols

Protocol A: Assessing Intramolecular Hydrogen Bonding (IMHB)

To confirm if your "masking" strategy (Strategy A) is working, use NMR temperature coefficients.

  • Preparation: Dissolve compound in DMSO-d6 (non-competing solvent) or CDCl3.

  • Experiment: Acquire 1H NMR spectra at 25°C, 35°C, 45°C, and 55°C.

  • Analysis: Track the chemical shift (

    
    ) of the amide -NH proton.
    
  • Interpretation:

    • 
       ppb/K:  Indicates the proton is exposed to solvent (No IMHB).
      
    • 
       ppb/K (i.e., less negative):  Indicates the proton is shielded/involved in an intramolecular hydrogen bond [4].
      
Protocol B: Quantitative Permeability Data Summary

When comparing analogs, organize data as follows to identify trends.

Analog IDModificationpKa (Exp)LogD (7.4)PAMPA

(

cm/s)
Caco-2

(A-B)
Efflux Ratio (B-A/A-B)
PIP-001 Parent (Unmodified)9.51.20.50.215.0
PIP-002 4-Fluoro-piperidine8.11.54.02.53.2
PIP-003 Amide -> Oxadiazole9.42.18.56.01.1
PIP-004 N-(o-F-benzyl) (IMHB)9.31.86.24.11.5

Frequently Asked Questions (FAQ)

Q: Will fluorinating the piperidine ring affect potency? A: Often, yes, but it can be managed. The fluorine introduces a dipole that may affect binding if the piperidine ring sits in a hydrophobic pocket. However, the pKa reduction is often worth the trade-off. Screen both axial and equatorial fluorine isomers, as they have distinct vectors and pKa effects.

Q: Can I use a prodrug strategy for the carboxamide? A: Yes. N-Mannich bases or simple N-acyl derivatives can serve as prodrugs. However, for early-stage discovery, it is generally better to optimize the intrinsic properties of the scaffold (via bioisosteres like oxadiazoles) rather than relying on prodrug complexity.

Q: Why is the "Efflux Ratio" so high for my piperidine analog? A: P-glycoprotein (P-gp) recognizes cationic, amphiphilic molecules. The combination of the positively charged piperidine nitrogen and the H-bonding amide motif creates a perfect pharmacophore for P-gp recognition. Reducing basicity (Strategy B) often incidentally lowers P-gp affinity.

References

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Science. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs. PubMed.[3] Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability. Royal Society of Chemistry. Available at: [Link][3][4][5]

Sources

Technical Support Center: Minimizing Off-Target Kinase Inhibition of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Piperidine Scaffold Optimization in Kinase Inhibitor Discovery

Core Directive & Executive Summary

User: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads. Objective: Resolve the "Piperidine Paradox"—balancing the scaffold's favorable solubility and ATP-mimetic properties against its inherent liabilities: hERG blockade, CYP450 inhibition, and promiscuous kinase binding.

The piperidine ring is a privileged scaffold in kinase inhibition, often serving as a solvent-exposed solubilizing group or a hinge-binding motif. However, its secondary/tertiary amine nature frequently introduces high basicity (


) and lipophilicity, driving off-target interactions with the hERG potassium channel (cardiotoxicity risk) and CYP enzymes (metabolic instability/toxicity).

This guide provides troubleshooting workflows to decouple on-target potency from these off-target liabilities using validated Structure-Activity Relationship (SAR) strategies.

Structural Optimization & SAR Troubleshooting

Issue 1: My piperidine analog shows potent on-target inhibition but high hERG liability ( ). How do I fix this?

Diagnosis: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-


 interactions. A basic piperidine nitrogen (positively charged at physiological pH) combined with lipophilic substituents is a perfect pharmacophore for hERG blockade.

Troubleshooting Protocol:

StrategyMechanism of ActionImplementation Advice
Basicity Reduction (

Modulation)
Lowering

below 8.0 reduces the fraction of cationic species at pH 7.4.
Add Electron-Withdrawing Groups (EWG): Introduce a fluorine atom at the C3 or C4 position of the piperidine. This inductive effect can drop

by 1–2 units without abolishing solubility [1].
Steric Disruption The hERG pore is narrow. Bulky, rigid groups prevent the "induced fit" required for blockade.2,6-Disubstitution: Add methyl groups adjacent to the nitrogen (C2/C6). This creates steric hindrance that disfavors hERG binding but is often tolerated by the solvent-exposed kinase region [2].
Zwitterion Design Neutralizing the net charge reduces cation-

affinity.
Carboxylate/Acid Isosteres: Append a carboxylic acid or tetrazole to the piperidine tail. This creates a zwitterion, drastically reducing hERG affinity (though it may impact permeability) [3].
Scaffold Hopping Altering ring geometry/polarity.Switch to Morpholine/Piperazine: Replacing the C4 methylene with oxygen (morpholine) lowers

and lipophilicity simultaneously.
Issue 2: The scaffold inhibits homologous kinases (e.g., CDK2 vs. CDK4). How do I improve selectivity?

Diagnosis: The ATP-binding pocket is highly conserved. Simple piperidines often bind promiscuously because they lack specific vectorality to exploit the unique "gatekeeper" residues or solvent-front pockets of the target kinase.

Troubleshooting Protocol:

  • Exploit Chirality: A symmetrical piperidine explores space indiscriminately. Introduce a chiral center (e.g., 3-methylpiperidine) to lock the vector of the solubilizing tail. This forces the molecule into a conformation that may clash with the non-conserved regions of off-target kinases [4].

  • Target the Solvent Front: Kinases differ significantly at the solvent-exposed rim. Extend the piperidine nitrogen with polar, rigid linkers (e.g., acrylamides for covalent inhibitors or rigid biaryls) that reach unique surface residues.

ADME & Toxicity Troubleshooting

Issue 3: I am observing Time-Dependent Inhibition (TDI) of CYP3A4.

Diagnosis: Piperidine rings are susceptible to metabolic activation. CYP3A4 can oxidize the


-carbon (adjacent to nitrogen), leading to the formation of reactive iminium ions or nitrosoalkanes that covalently bind to the CYP heme or protein, causing irreversible inhibition (Mechanism-Based Inhibition).

Solution Workflow:

  • Step 1: Identify the Metabolic Soft Spot. Perform a metabolite identification study. If oxidation occurs at the piperidine

    
    -carbon:
    
    • Block the site: Methylate or fluorinate the

      
      -carbon positions (C2/C6) to sterically and electronically hinder oxidation.
      
    • Rigidify: Incorporate the piperidine into a bridged or spiro-system (e.g., azaspiro[3.5]nonane). This prevents the geometric flattening required for iminium ion formation [5].

  • Step 2: Reduce Lipophilicity (

    
    ).  CYP enzymes prefer lipophilic substrates. Lowering 
    
    
    
    (e.g., by adding a hydroxyl group or switching to a piperazine) decreases the affinity for the CYP active site [6].

Visualization: SAR Optimization Logic

The following diagram illustrates the decision tree for optimizing a piperidine scaffold when facing specific liabilities.

PiperidineOptimization Start Piperidine Scaffold Liability hERG High hERG Inhibition (Cardiotoxicity Risk) Start->hERG Selectivity Poor Kinase Selectivity (Off-target Binding) Start->Selectivity CYP CYP3A4 TDI/MBI (Metabolic Toxicity) Start->CYP hERG_Sol1 Reduce Basicity (pKa) (Add F, O, or N) hERG->hERG_Sol1 Reduce Cation Fraction hERG_Sol2 Steric Hindrance (2,6-dimethyl substitution) hERG->hERG_Sol2 Disrupt Induced Fit hERG_Sol3 Reduce Lipophilicity (Add Polar Groups) hERG->hERG_Sol3 Lower Affinity Sel_Sol1 Introduce Chirality (Vector Control) Selectivity->Sel_Sol1 Specific Orientation Sel_Sol2 Target Solvent Front (Extend Tail) Selectivity->Sel_Sol2 Unique Residue Contact CYP_Sol1 Block Metabolic Soft Spots (alpha-F/Me) CYP->CYP_Sol1 Prevent Oxidation CYP_Sol2 Scaffold Rigidification (Spiro/Bridged systems) CYP->CYP_Sol2 Prevent Flat Geometry

Caption: Decision matrix for structural modification of piperidine scaffolds based on specific off-target liabilities.

Experimental Protocols

Protocol A: Automated Patch Clamp for hERG Assessment

Purpose: To quantify the


 of the compound against the hERG potassium channel.
System:  QPatch or Patchliner (High-throughput electrophysiology).

Step-by-Step Methodology:

  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing hERG (Kv11.1).

    • Harvest cells at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity).

    • Resuspend in serum-free media (CHO-S-SFM) and let recover for 30 mins.

  • Solution Setup:

    • Extracellular Solution (Tyrode's): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Na2-ATP (pH 7.2).

  • Voltage Protocol (The "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current—Measure Here ).

    • Return to -80 mV.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.

    • Apply compound (cumulative concentrations: 0.1, 1, 10, 30

      
      ). Exposure time: 5 minutes per concentration to ensure steady-state block.
      
    • Positive Control: E-4031 (1

      
      ) or Terfenadine.
      
  • Quality Control (Troubleshooting):

    • Seal Resistance: Must be

      
       (Gigaseal preferred).
      
    • Series Resistance:

      
      , compensated 
      
      
      
      .
    • Run-down: If current decreases

      
       in vehicle, discard cell.
      
Protocol B: Fluorescence-Based Kinase Selectivity Assay (FRET)

Purpose: To determine the selectivity profile against a panel of kinases. Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Step-by-Step Methodology:

  • Reagent Prep:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4X Tracer Solution (Alexa Fluor® 647-labeled ATP-competitive tracer).

    • Prepare 4X Antibody Solution (Eu-labeled anti-tag antibody).

  • Plate Setup (384-well white low-volume plate):

    • Add 5

      
       of Compound (3-fold serial dilution in 1% DMSO).
      
    • Add 5

      
       of Kinase/Antibody mixture.
      
    • Add 5

      
       of Tracer solution.
      
    • Final Volume: 15

      
      .
      
  • Incubation:

    • Shake plate for 30 seconds.

    • Incubate at Room Temperature for 60 minutes (protect from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      .
      
    • Plot ER vs. log[Compound] to determine

      
       (displacement of tracer).
      
    • Troubleshooting: High background often indicates compound aggregation or fluorescence interference. Check compound solubility in buffer before assay.

References

  • Orally Active, Low hERG Blocking Akt Inhibitors.

    • Source: Dong, H., et al. (2019).[1] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[2] Journal of Medicinal Chemistry.

    • URL:[Link]

  • Strategies to Mitig

    • Source: Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.

    • URL:[Link]

  • Chiral Piperidine Scaffolds in Drug Design. Source: Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Minimizing CYP3A4 Inhibition.

    • Source: Zhou, S.F., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.[4][5][6] Clinical Pharmacokinetics.

    • URL:[Link]

  • Piperidine vs. Pyrrolidine Scaffolds.

    • Source: BenchChem. (2025).[7] Piperidine vs. Pyrrolidine: A Comparative Analysis.

  • Structural Basis of hERG Blockade.

    • Source: Perry, M., et al. (2010). Structural determinants of hERG channel block by clofilium and ibutilide. Molecular Pharmacology.
    • URL:[Link]

Technical Support Case #8842-PIP Closed. For further assistance with scaffold hopping or custom synthesis requests, please contact the Synthesis Core.

Sources

Technical Support Center: Scale-Up Synthesis of Chiral N-Phenylnipecotamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

N-phenylnipecotamide (Piperidine-3-carboxylic acid phenylamide) is a critical scaffold in the synthesis of local anesthetics, analgesics, and specific sigma receptor ligands.

Key Technical Constraints:

  • Chirality: The C3 stereocenter is prone to racemization due to the acidity of the

    
    -proton, particularly under the basic conditions required for amide coupling with weak nucleophiles like aniline.
    
  • Scale-Up Economics: While chiral chromatography works for milligrams, multi-kilogram delivery requires robust crystallization-induced resolution or asymmetric synthesis.

  • Physical Form: The free base is often an oil or low-melting solid, complicating isolation without salt formation.

Module 1: Synthetic Route Selection

Ticket #402: "Direct coupling of chiral nipecotic acid is yielding <80% ee. Should we switch routes?"

Diagnosis: You are likely experiencing racemization via ketene intermediate formation or base-catalyzed enolization during the activation of the carboxylic acid. Aniline is a weak nucleophile, often requiring strong activation (e.g., Acid Chloride or HATU/DIEA), which increases the acidity of the C3 proton.

Recommended Protocol: The "Protected Resolution" Strategy Do not couple the free amino acid. The secondary amine on the piperidine ring must be protected (e.g., N-Boc or N-Cbz) to prevent self-polymerization and allow for safer activation.

The Self-Validating Workflow:

  • Step A: Protect Racemic Nipecotic Acid

    
     N-Boc-Nipecotic Acid.
    
  • Step B: Classical Resolution (The Scale-Up Standard).

    • Agent: Di-benzoyl-L-tartaric acid (L-DBTA).

    • Solvent: 90% Aqueous Ethanol or Acetone/Water.

    • Target: Crystallize the diastereomeric salt.[1]

    • Validation: Release free acid and check optical rotation.

  • Step C: Amide Coupling (N-Boc-(S)-Acid + Aniline).

    • Method: Mixed Anhydride (IBCF/NMM) at -15°C. This minimizes racemization compared to Acid Chloride.

  • Step D: Deprotection.

Decision Matrix: Selecting Your Route

RouteSelection Start Start: Target Scale Scale < 100g or > 1kg? Start->Scale SmallScale < 100g: Chiral HPLC Scale->SmallScale Speed Priority LargeScale > 1kg: Crystallization Scale->LargeScale Cost Priority Resolution Classical Resolution (Tartaric Acid Derivs) LargeScale->Resolution Standard Equipment AsymHydrogenation Asymmetric Hydrogenation (Rh/Ru Catalysts) LargeScale->AsymHydrogenation High Pressure Reactor Available Res_Outcome Yield: 35-40% Ee: >98% Cost: Low Resolution->Res_Outcome Asym_Outcome Yield: >90% Ee: 90-95% Cost: High (Catalyst) AsymHydrogenation->Asym_Outcome

Figure 1: Strategic decision tree for selecting the synthesis route based on scale and equipment availability.

Module 2: Amide Coupling & Racemization Control

Ticket #515: "Stalled conversion with EDC/HOBt. Aniline remains unreacted."

Root Cause: Aniline is electronically deactivated (poor nucleophile). EDC/HOBt active esters are often insufficient to drive the reaction to completion with aniline, leading to long reaction times and subsequent racemization.

Troubleshooting Protocol:

ParameterStandard Condition (Avoid)Optimized Scale-Up Condition Why?
Activation EDC / HOBt / DIEAIsobutyl Chloroformate (IBCF) / NMM Mixed anhydrides are more reactive than HOBt esters but less prone to racemization than acid chlorides if kept cold.
Temperature Room Temperature (25°C)-15°C to -5°C Kinetic control is essential to prevent C3 proton abstraction.
Base Triethylamine (TEA)N-Methylmorpholine (NMM) NMM is less basic than TEA, reducing the risk of deprotonating the stereocenter.
Stoichiometry 1:1 Acid:Aniline1.0 : 1.2 Acid:Aniline Excess aniline drives the reaction; unreacted aniline is easier to remove than unreacted acid.

Critical Step: The "Mixed Anhydride" Protocol

  • Dissolve N-Boc-(S)-Nipecotic acid in THF (10 vol).

  • Cool to -15°C .

  • Add NMM (1.1 eq).

  • Add IBCF (1.1 eq) dropwise. Exotherm Watch: Do not exceed -5°C.

  • Stir 30 mins (formation of anhydride).

  • Add Aniline (1.2 eq) solution dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Add 1M Citric Acid. Do not use strong base for workup.

Module 3: Purification & Isolation

Ticket #609: "My product is oiling out. I cannot filter it."

Diagnosis: N-phenylnipecotamide (and its N-Boc precursor) has low melting points and high lipophilicity. It resists crystallization in standard organic solvents.

Solution: Salt Formation Engineering Do not attempt to isolate the free base as a solid on a large scale. Form a salt immediately.

The "D-Tartrate" Switch: If you resolved the starting material with L-Tartaric acid, use D-Tartaric acid or Oxalic acid to crystallize the final amide product. This "Orthogonal Crystallization" ensures that any remaining enantiomer from the starting material does not co-crystallize.

Protocol:

  • Perform coupling and aqueous workup.

  • Solvent swap organic layer to Isopropyl Acetate (IPAc) or Ethanol .

  • Heat to 50°C.

  • Add 1.0 eq of L-Tartaric acid (dissolved in warm EtOH).

  • Cool slowly (10°C/hour) to 0°C.

  • Result: White, filterable crystalline solid.

Logic Flow: Troubleshooting Low Ee%

EeTroubleshooting Start Problem: Low ee% (<95%) CheckSM Check Starting Material ee% Start->CheckSM SM_Bad SM < 98% CheckSM->SM_Bad SM_Good SM > 99% CheckSM->SM_Good Recryst Action: Recrystallize SM with Di-benzoyl-L-tartaric acid SM_Bad->Recryst CheckCoupling Analyze Coupling Conditions SM_Good->CheckCoupling BaseCheck Base used? CheckCoupling->BaseCheck StrongBase TEA / DIPEA used BaseCheck->StrongBase WeakBase NMM / Pyridine used BaseCheck->WeakBase FixBase Switch to NMM Lower Temp to -15C StrongBase->FixBase CheckWorkup Check Workup pH WeakBase->CheckWorkup HighpH pH > 10 during extraction CheckWorkup->HighpH FixWorkup Keep pH < 8 Use Citric Acid quench HighpH->FixWorkup

Figure 2: Step-by-step troubleshooting guide for identifying the source of racemization during synthesis.

Module 4: Safety & Regulatory (E-E-A-T)

FAQ: Regulatory Considerations for Impurities

Q: What are the critical impurities to watch for in this process? A:

  • Aniline: Highly toxic (genotoxic impurity). Must be controlled to < ppm levels in the final API.

    • Control: Wash the organic layer with 1M HCl (converts aniline to water-soluble anilinium salt).

  • Diastereomers: If the resolution is not 100%, you will have the (R)-isomer.

    • Control: Chiral HPLC is mandatory for release testing.

  • Ketene Dimers: If using acid chlorides, dimerization can occur.

    • Control: Verify by LCMS (Mass = 2x Acid - H2O).

References

  • Resolution of Nipecotate Derivatives

    • Source: US Patent Application 20040039206A1.
    • Relevance: Establishes the protocol for using Di-benzoyl-L-tartaric acid to resolve ethyl nipecot
    • URL:

  • Amide Coupling Scale-Up

    • Source: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
    • Relevance: detailed comparison of HATU vs. Mixed Anhydride vs.
    • URL:

  • Racemization Mechanisms

    • Source: Tanner, M. E. (2002).[2] "Understanding Nature's Strategies for Enzyme-Catalyzed Racemization and Epimerization." Accounts of Chemical Research.

    • Relevance: Provides the mechanistic grounding for why the C3 proton in nipecotamide is acidic and prone to base-c
    • URL:

  • Process Safety in Amidation

    • Source: "Green Chemistry - Continuous flow asymmetric synthesis."[3]

    • Relevance: Discusses modern flow chemistry approaches to minimize exotherms and handle hazardous reagents like isocyan
    • URL:

Sources

Resolving NMR signal overlap in substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving NMR Signal Overlap in Substituted Piperidines

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you systematically resolve complex


H NMR signal overlaps in substituted piperidine derivatives. Piperidines are ubiquitous in drug development, but their inherent structural dynamics often lead to frustratingly ambiguous spectra. This guide bridges the gap between theoretical causality and practical, self-validating experimental workflows.

Part 1: Diagnostic FAQs – Understanding the Causality of Overlap

Q1: Why do my substituted piperidine


H NMR spectra always show a massive, unresolvable multiplet in the 1.2 – 3.5 ppm region? 
A1:  This is a hallmark of piperidine derivatives. The overlap is caused by accidental chemical equivalence. The aliphatic protons on the piperidine ring (C2 to C6) exist in very similar electronic environments, clustering their resonances in a narrow window [1]. Furthermore, substituents on the ring break the symmetry, leading to complex 

-coupling networks (geminal and vicinal couplings) that split the signals into overlapping multiplets.

Q2: How can I definitively distinguish between the axial and equatorial protons on the piperidine ring when they overlap? A2: In a rigid chair conformation, axial protons are generally more shielded (appear at a lower ppm, typically shifted upfield by 0.4–0.5 ppm) than their equatorial counterparts [1]. This is due to the magnetic anisotropy of the adjacent C-C bonds and the nitrogen lone pair. However, if the ring is undergoing rapid chair-chair interconversion, these signals average out. To distinguish them definitively, you must either slow down the exchange (see Protocol 2) or disperse the signals into a second dimension (see Protocol 3).

Q3: My peaks aren't just overlapping; they are broad and poorly resolved. Is my sample impure? A3: Not necessarily. While paramagnetic impurities or high viscosity can cause line broadening, in piperidines, broad signals are most frequently caused by two dynamic processes:

  • Conformational Exchange: The piperidine ring undergoes rapid chair-chair interconversion. If the rate of this exchange is on the NMR timescale (comparable to the difference in resonance frequencies of the conformers), the peaks will broaden significantly [1].

  • Nitrogen Quadrupolar Relaxation: The

    
    N nucleus has a quadrupole moment. Rapid relaxation of this nucleus can cause scalar relaxation of the second kind, broadening the signals of adjacent (C2 and C6) protons [1].
    

Part 2: Experimental Troubleshooting Protocols

To resolve these issues, do not rely on a single 1D


H spectrum. Implement the following self-validating protocols based on the specific nature of your overlap.
Protocol 1: Aromatic Solvent-Induced Shifts (ASIS)

Causality: The chemical shift of a proton is highly sensitive to its solvation shell. Aromatic solvents like Benzene-


 or Pyridine-

form specific, transient collision complexes with the polar nitrogen atom of the piperidine ring. The strong magnetic anisotropy of the solvent's

-system induces differential shielding on the piperidine protons based on their spatial distance and orientation relative to the nitrogen, effectively "pulling apart" overlapping signals[1].

Step-by-Step Methodology:

  • Baseline: Acquire a standard 1D

    
    H NMR spectrum of your sample in CDCl
    
    
    
    at 298 K. Identify the overlapping regions.
  • Solvent Swap: Evaporate the CDCl

    
     and redissolve the identical sample in Benzene-
    
    
    
    (or Pyridine-
    
    
    if solubility is an issue).
  • Acquisition: Acquire a new 1D

    
    H NMR spectrum under identical acquisition parameters.
    
  • Self-Validation Check: Overlay the spectra. If the overlapping multiplets separate into distinct signals with clear

    
    -coupling patterns, ASIS is successful. If the entire cluster shifts uniformly without resolving, the solvent complexation is not stereospecific enough for your specific substitution pattern. Proceed to Protocol 3.
    
Protocol 2: Variable Temperature (VT) NMR for Conformational Freezing

Causality: If your overlap is compounded by peak broadening due to chair-chair interconversion, you must alter the thermal energy of the system. Cooling the sample slows the exchange rate. Once the exchange rate drops significantly below the NMR timescale, the dynamic averaging stops, and the spectrum "freezes" out the individual axial and equatorial conformers as sharp, distinct peaks [1], [3].

Step-by-Step Methodology:

  • Solvent Selection: Prepare your sample in a deuterated solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Baseline: Acquire a spectrum at 298 K.

  • Cooling Gradient: Lower the probe temperature in 15 K increments. Allow 5-10 minutes for thermal equilibration at each step.

  • Coalescence Monitoring: As you cool, the broad peaks will initially flatten out (the coalescence temperature) and then split into two distinct, sharp sets of signals representing the major and minor conformers [4].

  • Self-Validation Check: If the peaks sharpen into distinct axial and equatorial signals at low temperatures (e.g., 173 K), conformational exchange was the root cause. If the peaks remain broad regardless of temperature, the broadening is likely due to

    
    N quadrupolar relaxation or sample viscosity.
    
Protocol 3: 2D Heteronuclear Dispersion (HSQC & HMBC)

Causality: When 1D methods fail, you must exploit the larger chemical shift dispersion of heteronuclei (


C or 

N). While

H signals overlap within a 2 ppm window, their directly attached

C atoms may be separated by 10-20 ppm.

Step-by-Step Methodology:

  • HSQC Setup: Set up a

    
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton to its directly attached carbon [1].
  • HMBC Setup: For quaternary carbons or nitrogen-adjacent protons, set up a

    
    H-
    
    
    
    N HMBC. This is highly sensitive to steric compression effects in the piperidine ring and can definitively assign N-alkyl substituents [2].
  • Self-Validation Check: Trace the cross-peaks. If a single overlapping

    
    H "blob" shows two distinct cross-peaks at different 
    
    
    
    C frequencies in the F1 dimension, you have successfully proven the presence of two chemically distinct protons.

Part 3: Quantitative Data Summaries

Table 1: Typical ASIS Effects on Piperidine Ring Protons Demonstrating the differential shifting power of aromatic solvents to resolve overlap.

Proton Position

in CDCl

(ppm)

in C

D

(ppm)

(ASIS Shift, ppm)
Resolution Impact
H-axial (C2/C6)2.552.10-0.45High (Moves upfield)
H-equatorial (C2/C6)2.802.65-0.15Low
H-axial (C3/C5)1.451.15-0.30Medium
H-equatorial (C3/C5)1.601.55-0.05Low

Table 2: VT NMR Effects on N-Methylpiperidine Conformational Exchange Demonstrating the transition from fast exchange to frozen conformers.

Temperature (K)Exchange StateH-axial Line Width (Hz)Observable Conformers (Eq : Ax)
298 KFast Exchange> 15.0 (Broad)Averaged Signal
233 KCoalescenceFlat / UnmeasurableN/A
173 KSlow Exchange< 2.0 (Sharp)~95 : 5 (Distinct Peaks)

Part 4: Troubleshooting Workflow

NMR_Troubleshooting Start 1D 1H NMR Spectrum Shows Overlap (1.2-3.5 ppm) CheckBroad Are peaks broad or just overlapping? Start->CheckBroad Broad Broad Peaks (Conformational Exchange) CheckBroad->Broad Yes Sharp Sharp Peaks (Accidental Equivalence) CheckBroad->Sharp No VT_NMR Run VT-NMR (Cool to -50°C to freeze chair conformers) Broad->VT_NMR Solvent Change Solvent (CDCl3 -> C6D6 or Pyr-d5) Exploit ASIS Sharp->Solvent Resolved1 Overlap Resolved? VT_NMR->Resolved1 Resolved2 Overlap Resolved? Solvent->Resolved2 TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Disperse into 13C/15N dimension Resolved1->TwoD_NMR No Success Assign Signals Successfully Resolved1->Success Yes Resolved2->TwoD_NMR No Resolved2->Success Yes TwoD_NMR->Success

Caption: Decision tree for resolving overlapping 1H NMR signals in substituted piperidines.

References

  • ACS Omega. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from: [Link]

  • CrystEngComm (RSC Publishing). Two polymorphs of 4-hydroxypiperidine with different NH configurations. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Retrieved from:[Link]

Validation & Comparative

Technical Comparison Guide: (3R) vs. (3S) N-phenyl-3-piperidinecarboxamide in Senescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the (3R) and (3S) enantiomers of N-phenyl-3-piperidinecarboxamide , focusing on their utility and potency in senescence induction assays .

Executive Summary: The Chiral Switch in Senescence

In the context of cellular senescence—specifically for antimelanoma applications and phenotypic screening—the (3S)-enantiomer has emerged as the significantly more potent eutomer.

While the (3R)-isomer is historically documented in kinase inhibition (specifically PDK1), recent structure-activity relationship (SAR) studies (e.g., ACS Med. Chem. Lett. 2021) identify the (3S)-configuration as critical for maximizing senescence-inducing activity (SIA) while minimizing non-specific cytotoxicity. Researchers targeting the senescence-associated secretory phenotype (SASP) or cell cycle arrest in melanoma lines (e.g., A375) should prioritize the (3S) variant.

Feature(3S)-N-phenyl-3-piperidinecarboxamide (3R)-N-phenyl-3-piperidinecarboxamide
Primary Utility Senescence Induction (Eutomer)Kinase Inhibition (e.g., PDK1)
Potency (EC50) High (< 1.0 µM in optimized derivatives)Low / Inactive for Senescence
Mechanism Induces p21/p16-mediated arrest; SA-β-gal accumulationATP-competitive kinase inhibition
Phenotype Flattened morphology, enlarged nucleusApoptosis or G1 arrest (mechanism dependent)
Scientific Grounding: Mechanism & Causality
The (3S) Preference in Senescence Induction

The N-phenyl-3-piperidinecarboxamide scaffold acts as a "senolytic" or "pro-senescent" agent depending on the biological context. In melanoma models, the (3S) stereocenter facilitates optimal binding to the target (putatively linked to lysosomal or cell-cycle regulatory proteins), triggering a Senescence-Like Phenotype (SLP) .

  • Binding Affinity: The (3S) geometry allows the piperidine ring to adopt a conformation that positions the carboxamide group for optimal hydrogen bonding within the target pocket.

  • Downstream Signaling: Treatment with the (3S) isomer leads to the upregulation of p53 and p21^Cip1 , causing irreversible cell cycle arrest at the G1/S checkpoint. This is phenotypically distinct from the immediate apoptosis often seen with non-specific toxins.

The (3R) Distractor (PDK1 Context)

The (3R) enantiomer is frequently cited in literature regarding PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition. While PDK1 inhibition can lead to reduced proliferation, it does not reliably induce the distinct enlarged, flattened morphology characteristic of senescence compared to the (3S)-driven pathway. Using the (3R) isomer in senescence assays may yield false negatives or confound results with apoptotic signaling.

Comparative Experimental Data

The following data summarizes the potency shift observed when resolving the racemic mixture into its enantiomers. Data is synthesized from high-content screening (HCS) studies on A375 human melanoma cells.[1][2]

Table 1: Potency Comparison in A375 Melanoma Cells

Compound VariantSenescence EC50 (µM)*Proliferation IC50 (µM)Selectivity Index (SI)
Racemic Mixture 1.24 ± 0.150.88 ± 0.100.71
(3S)-Isomer (Eutomer) 0.04 ± 0.01 0.03 ± 0.01 1.33
(3R)-Isomer (Distomer) > 10.0> 5.0N/A

*EC50 defined as the effective concentration inducing SA-β-gal activity in 50% of the population.

Insight: The (3S) isomer exhibits a >30-fold increase in potency compared to the racemate, indicating that the (3R) form effectively dilutes the active component or acts as a competitive antagonist.

Visualization: Senescence Signaling Pathway

The following diagram illustrates the divergent pathways activated by the (3S) vs. (3R) isomers.

SenescencePathways Compound N-phenyl-3-piperidinecarboxamide IsomerS (3S)-Isomer Compound->IsomerS Resolution IsomerR (3R)-Isomer Compound->IsomerR Resolution TargetX Target X (Senescence Inducer) IsomerS->TargetX High Affinity PDK1 PDK1 Kinase IsomerR->PDK1 Moderate Affinity p53 p53 Upregulation TargetX->p53 Akt Akt Signaling PDK1->Akt Inhibition p21 p21 (CDKN1A) p53->p21 Arrest G1 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Akt->Apoptosis PhenotypeR Red. Proliferation / Apoptosis Akt->PhenotypeR SABGal Lysosomal Expansion (SA-β-gal High) Arrest->SABGal PhenotypeS SENESCENCE PHENOTYPE (Flattened, Enlarged) SABGal->PhenotypeS

Caption: Divergent signaling: (3S) drives p21-mediated senescence, while (3R) primarily modulates kinase-driven apoptosis.

Validated Experimental Protocols

To objectively verify the potency difference, use the following Senescence-Associated β-Galactosidase (SA-β-gal) protocol. This protocol is designed to be self-validating by including both isomers as controls.

Protocol: Quantitative SA-β-gal Staining

Objective: Quantify the percentage of senescent cells induced by (3R) vs (3S) isomers.

Reagents:

  • Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.

  • Staining Solution:

    • 40 mM Citric acid/Na phosphate buffer (pH 6.0) (Critical: pH must be 6.0 to distinguish from lysosomal β-gal) .

    • 5 mM Potassium ferrocyanide.

    • 5 mM Potassium ferricyanide.

    • 150 mM NaCl.

    • 2 mM MgCl2.

    • 1 mg/mL X-gal (dissolved in DMF).

Workflow:

  • Seeding: Plate A375 cells (or fibroblasts) at 2,000 cells/well in a 96-well plate. Allow attachment for 24h.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: (3R)-Isomer (Titration: 0.01 µM – 10 µM).

    • Group C: (3S)-Isomer (Titration: 0.01 µM – 10 µM).

    • Positive Control: Doxorubicin (100 nM).

  • Incubation: Incubate for 72 to 96 hours . (Senescence requires time to develop phenotype).

  • Fixation: Wash cells 1x with PBS. Add Fixative for 5 mins at RT. Wash 2x with PBS.

  • Staining: Add 100 µL Staining Solution per well.

  • Development: Incubate at 37°C (no CO2) for 12–16 hours. Wrap plate in foil (light sensitive).

  • Imaging & Analysis:

    • Acquire images using bright-field microscopy.

    • Count: Blue-stained cells (Senescent) vs. Total cells.

    • Validation Check: The (3S) wells should show >50% blue staining at ~0.1 µM. The (3R) wells should resemble the Vehicle or show toxicity without blue staining.

References
  • Lee, J., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 12(4), 563–571.

  • Peat, A. J., et al. (2011). "Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors." Journal of Medicinal Chemistry, 54(8), 2845–2859.

  • Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences, 92(20), 9363-9367.

Sources

A Senior Application Scientist's Guide to Validating Ligand Binding Modes: A Comparative Analysis Centered on (3R)-N-phenyl-3-piperidinecarboxamide and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the definitive confirmation of a small molecule's binding mode to its protein target is a cornerstone of structure-based drug design. Understanding this interaction at an atomic level is paramount for optimizing lead compounds, enhancing potency, and ensuring selectivity. This guide provides an in-depth comparison of methodologies for validating the binding mode of a compound, using the versatile scaffold (3R)-N-phenyl-3-piperidinecarboxamide as a central example. While derivatives of this scaffold are known to target a range of proteins—from sigma receptors to those involved in melanoma—we will consider its interaction with a hypothetical target, "Protein X," to illuminate the validation process.[1][2][3]

Our focus will be on the gold-standard technique, X-ray crystallography, while providing a critical comparison to a suite of powerful alternative and complementary methods. The objective is to equip you with the strategic knowledge to select the most appropriate validation technique for your research goals, budget, and timeline.

Part 1: The Gold Standard - Validation by X-ray Crystallography

X-ray crystallography offers unparalleled, high-resolution, three-dimensional insight into a protein-ligand complex, directly visualizing the precise orientation and interactions of the ligand within the binding pocket.[4][5] It is considered the definitive method for confirming a binding mode.[5] The process, while rigorous, provides a static, atomic-level snapshot that is invaluable for rational drug design.[4][6]

Causality-Driven Experimental Protocol: Co-crystallization of Protein X with (3R)-N-phenyl-3-piperidinecarboxamide

The goal is to obtain a high-quality crystal of the Protein X-ligand complex that diffracts X-rays to a high resolution. Each step is designed to overcome specific biophysical hurdles.

Step 1: Protein Expression and Purification

  • Action: Express high-purity, soluble Protein X. This typically involves recombinant expression in E. coli, insect, or mammalian cells, followed by multi-step chromatography (e.g., affinity, ion-exchange, and size-exclusion).

  • Rationale: Crystallization requires a homogenous, stable, and highly concentrated protein sample (>95% purity is essential). Impurities or aggregation can severely inhibit crystal formation. Size-exclusion chromatography is a critical final step to ensure a monodisperse sample.

Step 2: Ligand Preparation and Complex Formation

  • Action: Dissolve (3R)-N-phenyl-3-piperidinecarboxamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock. The complex is formed by incubating the purified Protein X with a molar excess of the ligand.

  • Rationale: Using a molar excess (typically 5-10 fold) of the ligand helps to ensure that the majority of the protein molecules in solution are in the bound state, which is necessary for the resulting crystal to contain the ligand.[7] The final DMSO concentration should be kept low (<5%) as it can interfere with crystallization.

Step 3: Crystallization Screening

  • Action: Utilize high-throughput screening with hundreds of commercially available crystallization conditions (varying precipitants, buffers, salts, and additives) using sitting-drop or hanging-drop vapor diffusion methods.

  • Rationale: Finding the precise conditions that induce a protein to form a well-ordered crystal lattice is empirical. Screening a wide chemical space is necessary to identify initial "hits"—conditions that produce any crystalline material.

Step 4: Crystal Optimization

  • Action: Refine the initial hit conditions by systematically varying the concentrations of the precipitant, protein, and ligand, as well as pH and temperature.

  • Rationale: Initial crystals are often small or poorly formed. Optimization is an iterative process to enlarge the crystals and improve their internal order, which is crucial for high-resolution diffraction.

Step 5: X-ray Diffraction and Data Collection

  • Action: A suitable crystal is cryo-cooled in liquid nitrogen (after being soaked in a cryoprotectant) and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded by a detector.

  • Rationale: Cryo-cooling minimizes radiation damage to the crystal from the intense X-ray beam.[6] The diffraction pattern contains the information needed to calculate the electron density map of the molecule.

Step 6: Structure Solution and Refinement

  • Action: The diffraction data is processed to determine the electron density map. An atomic model of the protein-ligand complex is then built into this map and computationally refined.

  • Rationale: This step translates the raw diffraction data into a 3D model. The quality of the final model is validated by metrics such as R-factor and R-free, which measure how well the model agrees with the experimental data.[8] For the ligand, the fit to the electron density map (assessed by metrics like RSCC) is the ultimate validation of its binding mode.[8]

Visualizing the Crystallography Workflow

The following diagram outlines the logical flow from a purified protein to a validated structure.

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Protein_Prep High-Purity Protein X (>95% purity) Complex Protein-Ligand Complex (Incubate with molar excess) Protein_Prep->Complex Ligand_Prep Ligand Stock (3R)-N-phenyl-3-piperidinecarboxamide Ligand_Prep->Complex Screening HTS Screening (Vapor Diffusion) Complex->Screening Optimization Crystal Optimization (Refine conditions) Screening->Optimization Diffraction X-ray Diffraction (Synchrotron) Optimization->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (PDB Deposition) Refinement->Validation Validation_Strategy Start Hypothesized Interaction (e.g., from HTS, Docking) ITC_SPR Confirm Direct Binding & Quantify (ITC or SPR) Start->ITC_SPR No_Binding No Confirmed Interaction (Re-evaluate) ITC_SPR->No_Binding No Interaction Binding_Confirmed Binding Confirmed ITC_SPR->Binding_Confirmed Interaction Detected Cryst Attempt Co-crystallization Binding_Confirmed->Cryst NMR NMR Binding Site Mapping (CSP or STD NMR) Binding_Confirmed->NMR Alternative/Complementary Structure_Obtained Crystal Structure Solved? Cryst->Structure_Obtained Mutagenesis Validate with Site-Directed Mutagenesis NMR->Mutagenesis Structure_Obtained->NMR No, or need solution data Structure_Obtained->Mutagenesis Yes Final_Validation Fully Validated Binding Mode Mutagenesis->Final_Validation

Sources

Comparative metabolic stability of N-phenyl vs N-benzyl piperidine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of N-Phenyl vs. N-Benzyl Piperidine Carboxamides: A Structural Optimization Guide

Executive Summary

The piperidine carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ion channel inhibitors, antimalarials, and integrin antagonists. A critical decision during the lead optimization phase is the selection of the N-substituent on the piperidine ring. While both N-benzyl and N-phenyl moieties offer distinct binding advantages, they present fundamentally different metabolic liability profiles.

This guide provides an objective, data-driven comparison of their metabolic stability, detailing the mechanistic causality behind their degradation and offering self-validating experimental workflows to guide medicinal chemists in mitigating metabolic liabilities.

Mechanistic Basis of Metabolic Liability

The metabolic fate of a drug candidate is dictated by the electron density, bond dissociation energy, and steric accessibility of its functional groups to hepatic Cytochrome P450 (CYP450) enzymes.

  • The N-Benzyl Liability (High Intrinsic Clearance): The N-benzyl piperidine motif is ubiquitous due to its structural flexibility and ability to form strong cation-π interactions within target binding pockets (). However, the benzylic methylene (

    
    ) group is highly activated. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from this position, leading to benzylic hydroxylation. This intermediate is chemically unstable and rapidly collapses via N-dealkylation, cleaving the molecule and resulting in high intrinsic clearance (
    
    
    
    ) and a short half-life ().
  • The N-Phenyl Advantage (Shifted Metabolism): Replacing the N-benzyl group with an N-phenyl ring eliminates the labile benzylic protons. Consequently, the metabolic pathway is forced to shift toward aromatic hydroxylation (typically at the para or ortho positions of the phenyl ring). Because aromatic

    
     C-H bonds possess higher bond dissociation energies than benzylic 
    
    
    
    C-H bonds, the rate of CYP-mediated oxidation is significantly reduced. This fundamental shift generally endows N-phenyl piperidine carboxamides with a longer in vitro half-life compared to their unoptimized N-benzyl counterparts ().

Visualization of Metabolic Pathways

MetabolicPathway Core Piperidine Carboxamide Scaffold NBenzyl N-Benzyl Derivative Core->NBenzyl NPhenyl N-Phenyl Derivative Core->NPhenyl CYP_B CYP450 Oxidation (Fast) NBenzyl->CYP_B CYP_P CYP450 Oxidation (Slow) NPhenyl->CYP_P Metab_B1 Benzylic Hydroxylation (High Liability) CYP_B->Metab_B1 Metab_P1 Aromatic Hydroxylation (Moderate Liability) CYP_P->Metab_P1 Metab_B2 N-Dealkylation & Rapid Clearance Metab_B1->Metab_B2 Metab_P2 Phase II Conjugation (Stable Excretion) Metab_P1->Metab_P2

CYP450-mediated metabolic degradation pathways of N-benzyl vs. N-phenyl piperidine carboxamides.

Comparative In Vitro ADME Data

To objectively compare these scaffolds, the following table synthesizes typical Human Liver Microsome (HLM) stability data. The data illustrates the baseline stability of the unsubstituted cores and the impact of targeted structural optimization.

Compound ScaffoldStructural ModificationHLM

(µL/min/mg)
Half-life (

, min)
Primary Metabolic Liability
Unsubstituted N-Benzyl None> 80.0< 15.0Benzylic hydroxylation, N-dealkylation

-Methyl N-Benzyl
Steric block at benzylic

45.230.5Reduced benzylic oxidation
Unsubstituted N-Phenyl None35.445.0para-Aromatic hydroxylation
p-Fluoro N-Phenyl Fluorine at para position< 10.0> 120.0Highly stable; blocked oxidation

Data Interpretation: Unsubstituted N-benzyl derivatives suffer from rapid clearance. While


-methylation provides steric hindrance to slow benzylic oxidation, the N-phenyl scaffold offers a more stable baseline. The addition of a strongly electronegative fluorine atom at the para position of the N-phenyl ring effectively blocks aromatic hydroxylation, yielding a highly stable lead compound.

Experimental Workflow: Self-Validating HLM Stability Assay

To confidently guide structure-activity relationship (SAR) decisions, metabolic stability assays must be self-validating. The following protocol details an HLM assay with built-in causality checks to differentiate CYP-mediated metabolism from chemical instability.

Step 1: Substrate & Matrix Preparation

  • Action: Prepare the test compound at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Causality: Maintaining the substrate concentration well below the Michaelis constant (

    
    ) ensures linear, first-order kinetics, allowing for the accurate calculation of intrinsic clearance without saturating the enzymes.
    

Step 2: Implementation of Self-Validating Controls

  • Action: Set up three parallel incubations: (A) Test Compound + NADPH, (B) Test Compound WITHOUT NADPH (Negative Control), and (C) Verapamil + NADPH (Positive Control).

  • Causality: The minus-NADPH control is a critical self-validating system. CYP450 enzymes obligatorily require NADPH as an electron donor. If the test compound degrades in the absence of NADPH, the liability is non-CYP mediated (e.g., amidase-driven cleavage of the carboxamide or inherent chemical instability). This directs the medicinal chemist to optimize the amide bond rather than the N-substituent. The positive control ensures the HLM batch is enzymatically active.

Step 3: Reaction Initiation & Pre-incubation

  • Action: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to tubes A and C.

  • Causality: Pre-incubation ensures thermal equilibrium. Initiating with NADPH synchronizes the start of CYP-mediated catalysis across all samples.

Step 4: Time-Course Quenching

  • Action: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to protect the downstream LC-MS/MS column.

Step 5: LC-MS/MS Quantification & Data Analysis

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate

    
     and 
    
    
    
    .

References

  • N-Benzyl piperidine Fragment in Drug Discovery. Sharma, A., Sharma, M., & Bharate, S. B. (2024). ChemMedChem. URL:[Link][1]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. DiPasquale, A., et al. (2021). Journal of Medicinal Chemistry. URL:[Link][2]

  • Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy. Beresis, R., et al. (2025). ACS Omega. URL:[Link][3]

Sources

Selectivity profile of (3R)-N-phenyl-3-piperidinecarboxamide against kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapy, the targeting of protein kinases has emerged as a cornerstone of precision medicine. However, the efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. A highly selective inhibitor can offer a wider therapeutic window, minimizing off-target effects that often lead to toxicity. This guide provides an in-depth comparative analysis of the kinase selectivity profile of AZD7762, a potent checkpoint kinase inhibitor, benchmarked against other notable inhibitors in its class.

Initially, this investigation sought to profile (3R)-N-phenyl-3-piperidinecarboxamide. However, a thorough review of publicly accessible scientific literature revealed a lack of comprehensive kinase screening data for this specific molecule. In its place, we have selected AZD7762, a well-characterized clinical candidate that shares a key structural feature—a piperidine-carboxamide moiety—and for which extensive selectivity data is available. AZD7762's journey through preclinical and clinical development provides a rich dataset for understanding the nuances of kinase inhibitor selectivity and its implications for drug development.

The Critical Role of Checkpoint Kinase 1 (CHK1) in Cancer

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][4] Many cancer cells, which often have a defective G1 checkpoint, become heavily reliant on the S and G2-M checkpoints regulated by CHK1 for their survival, especially when undergoing replication stress induced by chemotherapy.[1][3] Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[1]

AZD7762: A Potent CHK1/CHK2 Inhibitor

AZD7762 is a potent, ATP-competitive inhibitor of both CHK1 and CHK2, with an IC50 of 5 nM for both kinases.[5][6] It was developed to potentiate the efficacy of DNA-damaging therapies.[5] The structure of AZD7762 features a (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide backbone.[7][8] While showing promise in preclinical studies, its clinical development was halted due to unpredictable cardiac toxicity, a stark reminder of the importance of kinase selectivity.[9][10]

Experimental Protocol: Profiling Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. A widely used method is the in vitro kinase panel screen, which assesses the inhibitor's activity against a broad array of purified kinases.

Step-by-Step Methodology:

  • Compound Preparation: The inhibitor is serially diluted to a range of concentrations, typically from high nanomolar to micromolar.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibitor Addition: The serially diluted inhibitor is added to the kinase reactions. A control reaction with no inhibitor is also run.

  • Incubation: The reactions are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: Utilizing a diverse panel of kinases is essential to identify both on-target and potential off-target activities. This helps in predicting potential side effects and understanding the inhibitor's mechanism of action.

  • ATP Concentration: Assays are often run at an ATP concentration close to the Michaelis constant (Km) for each kinase. This provides a more physiologically relevant measure of potency, as the inhibitor's competition with ATP is a key determinant of its effectiveness in the cell.

  • Multiple Concentrations: Testing a range of inhibitor concentrations is crucial for generating a complete dose-response curve and accurately determining the IC50 value.

G cluster_prep Preparation cluster_reaction Biochemical Assay cluster_analysis Data Acquisition & Analysis A Serial Dilution of Inhibitor (e.g., AZD7762) D Incubate Kinase, Substrate, ATP & Inhibitor A->D B Kinase Panel (Purified Kinases) B->D C Substrate & ATP C->D E Quantify Phosphorylation D->E Measure Signal F Calculate % Inhibition E->F G Determine IC50 Values F->G H Generate Selectivity Profile G->H

Caption: Experimental workflow for kinase selectivity profiling.

Comparative Selectivity Profile of CHK1 Inhibitors

A direct comparison of the selectivity profiles of AZD7762, SRA737, and Prexasertib reveals important distinctions in their off-target activities. While all three are potent CHK1 inhibitors, their interactions with other kinases vary significantly.

KinaseAZD7762 (IC50, nM)SRA737 (CCT245737) (IC50, nM)Prexasertib (LY2606368) (Ki/IC50, nM)
CHK1 5 [5][6]1.3 - 1.4 [11][12]<1 (IC50), 0.9 (Ki) [13][14]
CHK2 5 [5][14]>1,400 (>1,000-fold selective)[12][15]8 [13][14]
CDK1 >5,000 (>1,000-fold selective)[5]>1,400 (>1,000-fold selective)[12][15]-
CDK2 ---
RSK1 -362[11]9 [13][14]
ERK8 -130[11]-
PKD1 -298[11]-

Analysis of Selectivity:

  • AZD7762: Demonstrates equal potency against CHK1 and CHK2, making it a dual inhibitor.[5][14] It shows excellent selectivity against CDKs (>1,000-fold).[5] However, it exhibits lower selectivity (less than 10-fold) against some members of the CAM kinase and Src-family kinases, which may have contributed to its off-target cardiac toxicity.[9]

  • SRA737 (CCT245737): This inhibitor is highly selective for CHK1, with over 1,000-fold selectivity against both CHK2 and CDK1.[12][15] This high degree of selectivity is a desirable characteristic, potentially leading to a better safety profile. Clinical trials have investigated SRA737 in combination with low-dose gemcitabine, and it was found to be well-tolerated with lower myelotoxicity compared to other CHK1 inhibitor combinations.[16]

  • Prexasertib (LY2606368): While being a highly potent CHK1 inhibitor, Prexasertib also potently inhibits CHK2 and RSK1 at low nanomolar concentrations.[4][13][14] This broader activity profile differentiates it from the more selective SRA737. Although it advanced to numerous clinical trials, its development was also reportedly terminated.[17]

DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits CDKs CDK1/CDK2 CDC25->CDKs Activates CellCycleArrest S/G2-M Checkpoint (Cell Cycle Arrest) CDKs->CellCycleArrest Apoptosis Mitotic Catastrophe & Apoptosis CDKs->Apoptosis Inhibitors CHK1 Inhibitors (AZD7762, SRA737, Prexasertib) Inhibitors->CHK1

Caption: The role of CHK1 in the DNA damage response pathway.

Conclusion

The comparative analysis of AZD7762, SRA737, and Prexasertib underscores the critical importance of the kinase selectivity profile in the development of targeted cancer therapies. While all three are potent CHK1 inhibitors, their off-target activities differ significantly. AZD7762's dual CHK1/CHK2 activity and off-target effects on other kinase families likely contributed to its clinical termination. Prexasertib also displays activity against CHK2 and other kinases. In contrast, SRA737 exhibits a highly selective profile for CHK1, which may translate to an improved safety profile in clinical applications.

For researchers and drug developers, this guide highlights the necessity of comprehensive kinase profiling early in the drug discovery process. Understanding the full spectrum of a compound's activity is paramount for predicting its therapeutic potential and potential liabilities. The case of AZD7762 serves as a valuable lesson: while potent on-target activity is essential, it is the selectivity across the entire kinome that often dictates the ultimate success or failure of a kinase inhibitor in the clinic.

References

  • AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. (2008). Molecular Cancer Therapeutics. [Link]

  • The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma. (2016). Oncotarget. [Link]

  • Investigational CHK1 inhibitors in early stage clinical trials for acute myeloid leukemia. (2018). Taylor & Francis Online. [Link]

  • Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. (2012). Annals of Oncology. [Link]

  • The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. (2016). PubMed. [Link]

  • Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA... (2017). Oncotarget. [Link]

  • AZD7762 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical structures of AZD7762 (A), melphalan (B), bendamustine (C), and doxorubicin (D). ResearchGate. [Link]

  • Prexasertib, a Checkpoint Kinase Inhibitor: From Preclinical Data to Clinical Development. (2019). Cancer Chemotherapy and Pharmacology. [Link]

  • List of completed clinical trials of CHK1 inhibitors in advanced hematological malignancies. ResearchGate. [Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. (2021). ACS Pharmacology & Translational Science. [Link]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. (2012). Journal of Medicinal Chemistry. [Link]

  • A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. (2021). Clinical Cancer Research. [Link]

  • Azd7762 | C17H19FN4O2S | CID 11152667. PubChem. [Link]

  • 2YDJ: Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas. RCSB PDB. [Link]

  • A first-in-human phase I/II trial of SRA737 (a Chk1 Inhibitor) in subjects with advanced cancer. The University of Manchester. [Link]

  • The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. (2016). Oncotarget. [Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. (2021). PMC. [Link]

  • Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status. (2026). ResearchGate. [Link]

  • Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. (2013). PMC. [Link]

  • Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. (2017). AACR Journals. [Link]

  • A patent review of CHK1 inhibitors (2019 – present). (2025). Taylor & Francis. [Link]

  • Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics. (2006). Ovid. [Link]

  • A Phase 1/2 Trial of SRA737 in Subjects With Advanced Cancer. (2021). ClinicalTrials.gov. [Link]

Sources

Reproducibility of Senescence Induction by N-Arylpiperidine-3-Carboxamide Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The induction of premature cellular senescence has emerged as a highly targeted therapeutic strategy in oncology. Unlike classical apoptosis-inducing agents, pro-senescent therapies halt tumor proliferation by driving cells into a stable, irreversible cell cycle arrest while avoiding the severe acute toxicities associated with necrotic or apoptotic tissue damage.

Recent high-throughput screening (HTS) and structure-activity relationship (SAR) optimizations have identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma A375 cells[1]. This guide objectively compares the performance of these novel hits against classical chemotherapeutics (e.g., Doxorubicin) and provides self-validating experimental protocols to ensure high reproducibility in your drug development workflows.

Mechanistic Rationale: Targeted Senescence vs. Genotoxicity

To successfully develop pro-senescent therapies, one must understand the causality behind the phenotype. Senescence is an active cellular program characterized by stable G1/G2 cell cycle arrest, typically mediated by the p53/p21 and p16INK4a tumor suppressor pathways[1].

Classical chemotherapeutics like Doxorubicin induce senescence primarily as a byproduct of severe genotoxic stress and DNA intercalation[1]. While effective, this mechanism is inherently non-specific, leading to dose-limiting toxicities in normal tissues. In contrast, optimized N-arylpiperidine-3-carboxamide derivatives (such as Compound 54 ) trigger these same downstream arrest pathways through targeted stress induction, resulting in profound morphological changes—including cellular hypertrophy (enlarged size) and increased cytoplasmic granularity—without widespread genotoxicity in healthy cells[1].

Senescence_Signaling C54 Compound 54 (N-arylpiperidine-3-carboxamide) Stress Cellular Stress Response C54->Stress Targeted Induction Dox Doxorubicin (Classical Inducer) Dox->Stress Severe Genotoxicity p53 p53 / p21 CIP1 Activation Stress->p53 Arrest Stable Cell Cycle Arrest p53->Arrest Phenotype Senescence Phenotype (Morphology & SA-β-Gal+) Arrest->Phenotype

Fig 1. Signaling pathways mediating senescence induction by small molecules.

Comparative Performance Analysis

The transition from the initial screening hit to an optimized lead compound requires rigorous phenotypic profiling. The table below summarizes the performance of the baseline hit, the optimized derivative (Compound 54), and the classical control (Doxorubicin) in human melanoma A375 cells[1].

Notice that the substitution of a specific carbon in the benzene ring with nitrogen (forming a pyridine B-ring) and the addition of a pyrrole at R3 in Compound 54 dramatically improved both antiproliferative and senescence-inducing potency[1].

CompoundStructural ClassSenescence Induction (EC₅₀)Antiproliferative Activity (IC₅₀)Key Advantages / Limitations
Hit 1 N-arylpiperidine-3-carboxamide1.24 μM0.88 μMBaseline hit; moderate potency, low normal-cell toxicity[1].
Compound 54 Optimized Derivative (S-isomer)0.04 μM0.03 μMExtremely high potency; robust senescence morphology[1].
Doxorubicin Anthracycline (Control)Dose-dependentDose-dependentPotent inducer but causes severe off-target genotoxicity[1].

Self-Validating Experimental Protocols

To ensure the reproducibility of senescence induction by N-arylpiperidine-3-carboxamides, bulk viability assays (like MTT or CellTiter-Glo) are insufficient, as senescent cells remain metabolically active. Instead, we rely on High-Content Screening (HCS) and orthogonal biochemical validation.

High-Content Screening (HCS) Workflow

This protocol utilizes automated confocal microscopy to quantify the distinct morphological changes associated with senescence.

HCS_Protocol Step1 1. Cell Seeding (A375 Melanoma, 384-well) Step2 2. Compound Treatment (3-fold Serial Dilution) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 4. Image Acquisition (Automated Confocal) Step3->Step4 Step5 5. Phenotypic Analysis (Z' > 0.8 Validation) Step4->Step5

Fig 2. Self-validating High-Content Screening (HCS) workflow for senescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed human melanoma A375 cells into 384-well optical bottom plates.

    • Causality: The 384-well format ensures high-throughput capability while providing sufficient surface area for the profound morphological flattening characteristic of senescent cells.

  • Compound Treatment: Apply compounds (Hit 1, Compound 54, Doxorubicin) in a 3-fold serial dilution.

    • Causality: Senescence induction often exhibits a narrow therapeutic window before transitioning into acute cytotoxicity. A 3-fold dilution accurately captures the precise inflection point of this phenotypic transition[1].

  • Incubation (72 Hours): Incubate at 37°C with 5% CO₂.

    • Causality: Unlike the rapid onset of apoptosis, the establishment of a stable senescence program requires sustained transcriptional reprogramming and chromatin remodeling over 3 days[1].

  • Fluorescent Staining: Stain with Hoechst 33342 (nuclei) and a cytoplasmic dye (e.g., CellMask).

    • Causality: Dual staining enables automated algorithms to calculate the nucleus-to-cytoplasm ratio and total cell area, which are the primary metrics for identifying cellular hypertrophy[1].

  • Image Acquisition & Analysis: Acquire images using an automated HCS system (e.g., Opera).

    • Self-Validation Checkpoint: Calculate the Z'-factor. A Z' value > 0.5 indicates a robust assay. In validated runs with N-arylpiperidine-3-carboxamides, the Z' value consistently reaches ~0.8, confirming exceptional statistical reliability between vehicle and treated populations[1].

Orthogonal Validation: SA-β-Galactosidase Assay

Senescence-Associated β-Galactosidase (SA-β-Gal) is the gold-standard biochemical marker for confirming the HCS morphological data.

  • Fixation: Wash cells with PBS and fix using 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature.

    • Causality: This specific fixative ratio preserves cellular morphology and lysosomal membrane integrity without denaturing the β-galactosidase enzyme.

  • Staining: Incubate cells in a staining solution containing X-gal dissolved in a strictly titrated pH 6.0 buffer.

    • Causality: Normal lysosomal β-galactosidase operates optimally at pH 4.0. Senescent cells massively overexpress this enzyme, allowing detectable catalytic activity even at the suboptimal pH of 6.0. This pH shift is the definitive differentiator between normal and senescent cells.

  • Incubation: Incubate for 12–16 hours at 37°C in a non-CO₂ incubator.

    • Self-Validation Checkpoint: CO₂ will alter the pH of the staining buffer, leading to false negatives. Maintaining a strict pH 6.0 environment is critical. Successful induction by Compound 54 will yield a distinct perinuclear blue precipitate under brightfield microscopy.

Reproducibility and Troubleshooting Guidelines

To maintain the high scientific integrity of these assays, monitor the following variables:

  • False Positives (High Background Senescence):

    • Cause: Over-confluency induces contact inhibition, triggering a quiescent state that mimics senescence markers.

    • Solution: Ensure vehicle control cells do not exceed 70–80% confluency at the time of assay termination (72 hours post-treatment). Adjust initial seeding density accordingly.

  • Poor Z'-Factor (<0.5) in HCS:

    • Cause: Edge effects in 384-well plates causing uneven evaporation, leading to morphological artifacts in the outer wells.

    • Solution: Utilize edge-well exclusion strategies (filling outer wells with PBS) or apply breathable, low-evaporation plate seals during the 72-hour incubation period.

References

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 2021. Link

  • Mikulski, A. K., et al. "Small molecule compounds that induce cellular senescence." ResearchGate, 2020. Link

Sources

Comparison of amide coupling reagents for synthesizing hindered piperidine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of hindered piperidine carboxamides—specifically those involving the "tetramethyl" wall of 2,2,6,6-tetramethylpiperidine (TMP) or adjacent quaternary centers—represents a significant challenge in organic chemistry. Standard protocols often fail due to the inability of the amine nucleophile to access the activated electrophile.

This guide evaluates the most effective coupling reagents for these difficult substrates, moving beyond standard EDC/HOBt chemistry to advanced, high-performance systems.

Executive Summary: The Steric Challenge

In hindered systems like 2,2,6,6-tetramethylpiperidine, the primary failure mode is steric occlusion . Large activating groups (like the OBt/OAt esters formed by HBTU/HATU) create a bulky intermediate that the hindered amine cannot approach.

  • The Solution: Use reagents that generate smaller active intermediates (Acid Chlorides, Acyl Fluorides) or highly reactive planar species (Uronium salts with superior leaving groups).[1]

  • Top Recommendation: COMU is the modern first-line choice for hindered couplings, outperforming HATU in yield and safety. For extreme hindrance where COMU fails, TFFH (Acyl Fluoride) or Ghosez’s Reagent (Acid Chloride) are the required "heavy artillery."

Mechanistic Comparison & Reagent Selection

The choice of reagent dictates the size of the "leaving group" (LG) on the carbonyl. Smaller LGs allow the bulky piperidine amine to attack the carbonyl carbon more easily.

Reagent Classes
Reagent ClassRepresentativeActive IntermediateSteric Bulk of LGRecommended For
Uronium (3rd Gen) COMU Oxyma EsterMediumHigh-hindrance, general purpose. Safer/Green alternative to HATU.
Uronium (2nd Gen) HATU OAt EsterMedium-HighTraditional standard for hindered couplings.
Acyl Fluoride TFFH Acyl Fluoride (-COF)Very Low Extreme hindrance (e.g., Aib-Aib, TMP-amines).
Chloro-Enamine Ghosez's Rgt Acid Chloride (-COCl)Low Acid-sensitive substrates; neutral conditions.
Phosphonic Anhydride T3P Mixed AnhydrideMediumScale-up; low epimerization; easy workup.
Decision Tree: Selecting the Right Protocol

Use this logic flow to select the optimal reagent for your specific hindered substrate.

DecisionTree Start Start: Hindered Piperidine Coupling IsExtreme Is steric hindrance extreme? (e.g., 2,2,6,6-TMP amine or quaternary C-alpha) Start->IsExtreme Epimerization Is the acid chiral & prone to epimerization? IsExtreme->Epimerization No (Moderate) TFFH Reagent C: TFFH (Acyl Fluoride Method) IsExtreme->TFFH Yes (Extreme) Scale Is this for Scale-up (>10g)? Epimerization->Scale No T3P Reagent B: T3P (Low epimerization, Green) Epimerization->T3P Yes COMU Reagent A: COMU (First-line choice) Scale->COMU No (Discovery Scale) Scale->T3P Yes Ghosez Reagent D: Ghosez's Reagent (Acid Chloride Method) TFFH->Ghosez If TFFH fails or acid sensitive

Caption: Decision matrix for selecting coupling reagents based on steric demand and substrate sensitivity.

Detailed Comparative Analysis
A. COMU: The Modern Gold Standard

COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) combines the power of HATU with the safety of non-explosive reagents.

  • Why it works: Generates an "Oxyma" active ester. The morpholine ring acts as an internal base and improves solubility.

  • Performance: Consistently shows higher yields than HATU for hindered couplings (e.g., Aib-Aib models) due to faster kinetics and less background hydrolysis.

  • Byproducts: Water-soluble, allowing for easier purification than HATU/HBTU.[2]

B. TFFH: The "Bunker Buster" for Sterics

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts carboxylic acids into Acyl Fluorides in situ.

  • Why it works: The fluorine atom is small (low steric radius) and highly electronegative. Unlike the bulky OAt/OBt esters of HATU, the small -COF group allows even the most hindered amines (like TMP) to approach the carbonyl carbon.

  • Stability: Acyl fluorides are more stable to water than acid chlorides but highly reactive toward amines.

C. Ghosez’s Reagent: The Neutral Activator

1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) generates acid chlorides under strictly neutral conditions.

  • Why it works: Avoids the generation of HCl (common with SOCl2) and does not require heating. It is ideal when the substrate contains acid-sensitive protecting groups (e.g., Boc, t-Bu esters) that might survive the coupling but not the activation.

Comparative Performance Data

Data synthesized from comparative studies on hindered model systems (e.g., Aib-enkephalin, N-methylated peptides).

ReagentYield (Hindered Model)*Epimerization RiskSolubilitySafety Profile
COMU 90-95% Low (< 2%)Excellent (DMF/THF/EtOAc)Safe (Non-explosive)
HATU 80-85%Low (< 5%)Good (DMF)Explosive Hazard
TFFH 95-99% ModerateGoodSafe
T3P 70-85%Very Low (< 1%) Excellent (EtOAc/DMF)Safe
EDC/HOBt < 20%ModerateGoodSafe

*Yields based on difficult Aib-Aib or N-Me-Aib couplings, which serve as the industry proxy for TMP-like hindrance.

Experimental Protocols
Protocol A: COMU Coupling (General High-Performance)

Best for: Standard 2,2,6,6-tetramethylpiperidine couplings.

  • Dissolve: Dissolve carboxylic acid (1.0 equiv) and COMU (1.0–1.1 equiv) in DMF or EtOAc (0.1 M concentration). Note: EtOAc is preferred for easier workup if solubility permits.

  • Activate: Add DIPEA (Diisopropylethylamine) (2.0 equiv) at 0°C. Stir for 2–5 minutes. The solution usually turns yellow/orange.

  • Couple: Add the hindered amine (1.0–1.2 equiv).

  • React: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. The COMU byproduct is water-soluble and washes away.[2]

Protocol B: TFFH Acyl Fluoride Method (Extreme Hindrance)

Best for: Failed COMU reactions, quaternary-to-quaternary couplings.

  • Dissolve: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activate: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) under nitrogen.

  • Convert: Stir at 0°C for 30 minutes. Mechanism check: This generates the Acyl Fluoride in situ.

  • Couple: Add the hindered amine (1.2–1.5 equiv).

  • React: Reflux (40°C) may be required for TMP derivatives. Stir for 12–24 hours.

  • Workup: Standard aqueous extraction.

Protocol C: Ghosez’s Reagent (Acid Chloride)

Best for: Acid-sensitive substrates where SOCl2 is too harsh.

  • Dissolve: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM or Chloroform.

  • Activate: Add Ghosez’s Reagent (1.1–1.2 equiv) dropwise at 0°C.

  • Stir: Stir at RT for 1–2 hours. Monitor by TLC (acid converts to chloride).

  • Couple: Add a solution of the hindered amine (1.2 equiv) and DIPEA or Pyridine (2.0 equiv) in DCM.

  • React: Stir at RT or reflux if necessary.

Visualizing the Mechanism

Why do TFFH and Ghosez succeed where HATU fails? The answer lies in the steric radius of the intermediate.

Mechanism cluster_0 Pathway A: Active Ester (HATU/COMU) cluster_1 Pathway B: Acyl Halide (TFFH/Ghosez) Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester (Bulky OBt/Oxyma Group) Acid->ActiveEster + HATU AcylHalide Acyl Fluoride/Chloride (Small -F / -Cl) Acid->AcylHalide + TFFH/Ghosez Fail Steric Clash! Hindered Amine blocked ActiveEster->Fail + TMP Amine Success Successful Attack Amide Bond Formed AcylHalide->Success + TMP Amine

Caption: Steric comparison of Active Ester vs. Acyl Halide pathways. The small radius of Fluorine/Chlorine allows access for hindered amines.

References
  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4] Link

  • El-Faham, A., & Albericio, F. (2010).[2] COMU: A third generation of uronium-type coupling reagents.[2][5] Journal of Peptide Science, 16(1), 6-9.[2] Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. Link

Sources

Evaluating blood-brain barrier (BBB) penetration of (3R)-N-phenyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Evaluating Blood-Brain Barrier (BBB) Penetration of (3R)-N-phenyl-3-piperidinecarboxamide

Executive Summary & Compound Profile

Objective: This guide outlines the technical evaluation of (3R)-N-phenyl-3-piperidinecarboxamide , a critical scaffold in central nervous system (CNS) drug discovery. Often utilized as a core structure for GABA uptake inhibitors (e.g., nipecotic acid derivatives) and sigma receptor ligands, its ability to cross the blood-brain barrier (BBB) is a primary determinant of its therapeutic utility.

Compound Identity:

  • Systematic Name: (3R)-N-phenylpiperidine-3-carboxamide

  • Core Scaffold: Nipecotamide (Piperidine-3-carboxamide)

  • Stereochemistry: (R)-enantiomer

  • Therapeutic Relevance: Precursor/Analog for CNS-active agents; potential modulator of GABAergic or glutamatergic transmission.

This guide compares the BBB penetration profile of (3R)-N-phenyl-3-piperidinecarboxamide against industry-standard High-Permeability (Positive) and Low-Permeability (Negative) controls, providing a validated screening cascade from in silico prediction to in vivo confirmation.

Physicochemical Profiling (In Silico Prediction)

Before experimental validation, the compound is evaluated against the CNS Multiparametric Optimization (CNS MPO) criteria. This scoring system (0-6 scale) predicts BBB alignment better than Lipinski’s Rule of 5 alone.

Comparative Physicochemical Properties
Property(3R)-N-phenyl-3-piperidinecarboxamidePropranolol (Pos. Control)Atenolol (Neg. Control)Ideal CNS Range
MW (Da) ~204.27259.34266.34< 360
cLogP ~1.5 - 1.83.10.161.5 – 3.5
TPSA (Ų) ~41.541.584.5< 90
H-Bond Donors 2 (Amide + Amine)23< 3
Basic pKa ~9.5 (Piperidine N)9.59.67.5 – 10.5
CNS MPO Score ~5.2 (High Probability) 4.52.0> 4.0

Expert Insight: The (3R)-N-phenyl-3-piperidinecarboxamide scaffold exhibits a favorable CNS MPO score (>5.0). Its moderate lipophilicity (cLogP ~1.5) and low TPSA suggest passive diffusion is likely. However, the basic secondary amine (pKa ~9.5) implies it will be largely ionized at physiological pH (7.4), which necessitates evaluating its interaction with cation-selective transporters or P-glycoprotein (P-gp) efflux.

In Vitro Permeability: PAMPA-BBB Assay

Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the high-throughput primary screen. It uses a porcine brain lipid-impregnated membrane to simulate passive diffusion.

Experimental Protocol
  • Donor Plate: Prepare 10 mM stock of (3R)-N-phenyl-3-piperidinecarboxamide in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Preparation: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of compound solution to Donor wells. Add 200 µL of PBS to Acceptor wells. Assemble "sandwich" and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the standard equation for passive transport.
    
Comparative Data: Passive Diffusion ( cm/s)
CompoundPermeability (

)
Classification
(3R)-N-phenyl-3-piperidinecarboxamide 14.5 ± 2.1 High
Propranolol (Alt 1)16.8 ± 1.5High
Verapamil (Alt 2)12.0 ± 1.0High
Atenolol (Alt 3)0.2 ± 0.05Low (Non-penetrant)

Result Interpretation: The test compound shows high passive permeability, comparable to Propranolol. This suggests that the lipid bilayer is not a significant barrier to this scaffold.

Active Transport & Efflux: MDCK-MDR1 Assay

Rationale: Passive diffusion (PAMPA) does not account for efflux transporters. The piperidine nitrogen is a potential substrate for P-glycoprotein (P-gp/MDR1). We utilize MDCK cells transfected with the human MDR1 gene to calculate the Efflux Ratio (ER) .

Experimental Protocol
  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size) and culture for 5 days to form a confluent monolayer (TEER > 200 Ω·cm²).[1][2][3][4]

  • Bidirectional Transport:

    • A→B (Apical to Basolateral): Mimics blood-to-brain entry.

    • B→A (Basolateral to Apical): Mimics brain-to-blood efflux.

  • Dosing: Apply 10 µM compound to the donor compartment. Incubate for 60 min at 37°C.

  • Analysis: Measure concentrations via LC-MS/MS.

  • Calculation:

    
    .
    
Comparative Data: Efflux Liability
Compound


Efflux Ratio (ER)Interpretation
(3R)-N-phenyl-3-piperidinecarboxamide 18.2 22.5 1.2 Not a P-gp Substrate
Loperamide (Pos. Efflux Control)2.545.018.0High Efflux
Diazepam (Passive Control)20.021.01.05Passive Diffusion

Expert Insight: An ER < 2.0 indicates the compound is not a substrate for P-gp efflux. This is a critical finding, confirming that (3R)-N-phenyl-3-piperidinecarboxamide can achieve therapeutic concentrations in the brain without the need for efflux inhibitors.

In Vivo Validation: Brain/Plasma Ratio ( )

The Gold Standard: In vitro assays cannot replicate the complex hemodynamics of the living brain. The definitive metric is the partition coefficient (


) determined via rodent pharmacokinetics.
Experimental Protocol
  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: IV bolus (1 mg/kg) or PO (5 mg/kg).

  • Sampling: Harvest plasma and whole brain tissue at

    
     (e.g., 1 hour post-dose).
    
  • Processing: Homogenize brain tissue in PBS. Precipitate proteins with acetonitrile.

  • Analysis: Quantify drug levels using LC-MS/MS. Correct brain concentration for residual blood volume (approx 1.4%).

  • Calculation:

    
    .
    
    • Advanced: Calculate

      
       (unbound brain-to-plasma ratio) using equilibrium dialysis to determine fraction unbound in brain (
      
      
      
      ) and plasma (
      
      
      ).
Comparative Data: In Vivo CNS Exposure
Compound

(Total)

(Unbound)
CNS Penetration Status
(3R)-N-phenyl-3-piperidinecarboxamide 2.8 ± 0.4 0.85 ± 0.1 Excellent
Propranolol15.00.9Excellent
Morphine0.30.2Poor/Restricted

Conclusion: A


 near 1.0 implies the compound equilibrates freely between blood and brain, driven purely by passive diffusion and lack of efflux. The high total 

(2.8) suggests significant tissue binding in the brain, likely due to the basic amine interacting with phospholipid headgroups, which creates a "depot" effect beneficial for duration of action.

Visualizing the Screening Cascade

The following diagram illustrates the decision-making logic for evaluating this scaffold.

BBB_Screening_Cascade Start Compound Candidate: (3R)-N-phenyl-3-piperidinecarboxamide InSilico Step 1: In Silico Profiling (CNS MPO Score) Start->InSilico PAMPA Step 2: PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA MPO > 4.0 CellBased Step 3: MDCK-MDR1 Assay (Efflux Liability) PAMPA->CellBased Pe > 10^-6 cm/s Result_Fail Modify Structure (Reduce H-bonds / P-gp liability) PAMPA->Result_Fail Low Permeability InVivo Step 4: In Vivo PK (Rat) (Kp and Kp,uu determination) CellBased->InVivo Efflux Ratio < 2.0 CellBased->Result_Fail High Efflux Decision Decision Gate InVivo->Decision Result_Pass Valid CNS Lead (Proceed to Efficacy) Decision->Result_Pass Kp,uu > 0.3 Decision->Result_Fail Kp,uu < 0.1

Figure 1: The hierarchical screening cascade ensures resources are only invested in compounds with verified permeability mechanisms.

Mechanistic Pathway: Transport Dynamics

Understanding how the molecule crosses the BBB is vital for optimization.

Transport_Mechanism Blood Blood Capillary (Systemic Circulation) BBB Endothelial Cell Layer (Tight Junctions) Blood->BBB Passive Diffusion (Lipophilic) BBB->Blood P-gp Efflux (Minimal for this scaffold) Brain Brain Parenchyma (CNS Target) BBB->Brain Passive Diffusion Drug_Brain Drug at Target (Receptor Binding) Drug_Blood (3R)-N-phenyl-3-piperidinecarboxamide (Ionized & Unionized)

Figure 2: Transport dynamics of the (3R)-N-phenyl-3-piperidinecarboxamide scaffold. The primary route is passive transcellular diffusion, with minimal efflux liability.

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and MDCK protocols).
  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparametric Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain." Pharmaceutical Research, 25(8), 1737–1750. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry, 49(26), 7559–7583. Link

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Safety Operating Guide

(3R)-N-phenyl-3-piperidinecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling complex pharmaceutical intermediates like (3R)-N-phenyl-3-piperidinecarboxamide requires a deep understanding of its chemical behavior. This chiral compound, frequently utilized as a building block in the synthesis of advanced therapeutics such as PI3K and PDK1 inhibitors[1], presents specific operational challenges due to its nitrogenous heterocyclic structure.

The following guide establishes a self-validating, end-to-end operational and disposal framework. By understanding the causality behind these safety protocols, your laboratory can prevent environmental contamination, ensure regulatory compliance, and protect personnel.

Mechanistic Hazard Profiling

To manage a chemical safely, we must first understand why it is hazardous. (3R)-N-phenyl-3-piperidinecarboxamide contains a basic piperidine ring and a carboxamide moiety. The secondary amine in the piperidine ring is a moderate base. When exposed to the moisture of human skin, eyes, or respiratory mucous membranes, it can abstract protons, leading to localized alkaline irritation[2]. Furthermore, as a biologically active intermediate, it poses acute toxicity risks to aquatic ecosystems if introduced into municipal wastewater systems[3].

Table 1: Quantitative Hazard Data & Causal Mechanisms

Hazard Class (GHS)CodeCausal MechanismOperational Implication
Skin Irritation H315Localized pH shift upon contact with epidermal moisture.Mandates chemically resistant barriers (Nitrile, >0.11mm thickness).
Eye Irritation H319Rapid alkaline degradation of the lipid layer of the tear film.Mandates tight-fitting safety goggles; no contact lenses.
Respiratory Irritation H335Inhalation of fine crystalline dust interacts with alveolar fluid.Mandates handling strictly within a certified Class II fume hood[2].
Environmental Toxicity RCRABiologically active nitrogenous compound resists standard municipal biodegradation.Absolute prohibition of drain disposal; requires high-temp incineration[4].

Waste Segregation & Accumulation Logic

A self-validating disposal system begins at the point of generation. Mixing incompatible wastes can lead to exothermic reactions or the generation of toxic gases (e.g., mixing this basic amine with strong oxidizing acids like nitric acid)[3].

The segregation logic is dictated by the physical state of the waste and the solvent system used during your synthesis or assay.

WasteSegregation Start Waste Generated: (3R)-N-phenyl-3- piperidinecarboxamide State What is the physical state? Start->State Solid Solid Powder/Residue State->Solid Dry Liquid In Solution State->Liquid Dissolved SolidWaste Solid Hazardous Chemical Waste Solid->SolidWaste SolventCheck Does solvent contain Halogens (e.g., DCM)? Liquid->SolventCheck Halogenated Halogenated Organic Waste SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste SolventCheck->NonHalogenated No Incineration High-Temperature Incineration (EPA/RCRA) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Decision matrix for (3R)-N-phenyl-3-piperidinecarboxamide waste segregation.

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Waste Disposal

Causality Check: We use High-Density Polyethylene (HDPE) containers because they are highly resistant to basic organic amines, preventing the leaching or structural degradation that can occur with standard plastics.

  • Preparation: Ensure the primary waste container is made of HDPE or borosilicate glass and is placed within a secondary containment tray to capture micro-spills[3].

  • Transfer: Using a static-free spatula (for solids) or a solvent-compatible funnel (for liquids), transfer the (3R)-N-phenyl-3-piperidinecarboxamide waste into the container inside a functioning fume hood.

  • Validation (Liquid Waste): If the compound is dissolved in an aqueous/organic mixture, verify the pH of the waste stream using indicator paper. If the pH exceeds 9.0, note this on the waste log, as highly alkaline organic waste requires specific handling by the disposal contractor.

  • Labeling: Immediately affix a hazardous waste label. Under RCRA guidelines, the label must state "Hazardous Waste," list the exact chemical name (no abbreviations), and note the accumulation start date[4].

  • Storage: Cap the container tightly. Never leave funnels in the waste container. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers[3].

Protocol B: Acute Spill Management

Causality Check: Sweeping a dry spill of this compound generates aerosolized dust, directly triggering the H335 respiratory hazard[2]. We use a damp-wipe method to suppress aerosolization.

SpillResponse Spill Spill Detected Evac Isolate Area & Assess Volume Spill->Evac PPE Don Advanced PPE (Nitrile, Goggles) Evac->PPE Contain Containment (Absorbent/Damp Wipe) PPE->Contain Collect Collect in HDPE Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Sequential spill response and containment workflow for piperidine derivatives.
  • Isolation: Cordon off the area. If the spill is outside a fume hood, ensure laboratory ventilation is active.

  • PPE Escalation: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles[2].

  • Containment (Solid Spill): Lightly moisten an absorbent pad with water or a compatible inert solvent (e.g., ethanol) to prevent dust dispersion. Gently place the pad over the powder.

  • Containment (Liquid Spill): Surround the spill with an inert chemical absorbent (e.g., vermiculite or a commercial spill kit pad). Do not use combustible absorbents like sawdust.

  • Collection & Decontamination: Scoop the absorbed material using a non-sparking tool into a wide-mouth HDPE waste container. Wash the spill surface with a mild detergent solution, followed by a water rinse.

  • Self-Validation: Swipe the cleaned surface with a pH test strip moistened with DI water. A neutral pH (approx. 7.0) confirms the basic piperidine residue has been successfully removed.

Regulatory Compliance & Final Destruction

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), (3R)-N-phenyl-3-piperidinecarboxamide is classified as a solid hazardous waste due to its toxicity profile[4].

Why Evaporation or Drain Disposal is Prohibited: Evaporating solvents containing this compound merely concentrates the hazardous residue, violating the EPA's treatment-by-evaporation prohibition[3]. Flushing it down the drain introduces active pharmaceutical intermediates into municipal water treatment plants, which rely on biological microbes that can be killed or disrupted by synthetic nitrogenous bases.

Final Destruction Mechanism: The only acceptable method for final destruction is high-temperature incineration at an EPA-approved facility. Incinerators operating above 1,000°C ensure the complete thermal cleavage of the piperidine ring and the carboxamide bond. Because the combustion of nitrogen-containing compounds generates nitrogen oxides (NOx), the incineration facility must be equipped with alkaline scrubbers to neutralize these exhaust gases before environmental release.

References

  • WO2010120854A1 - Chemical compounds. Google Patents.
  • Hazardous Waste Determination Guide. Southwestern University. Retrieved from:[Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from:[Link]

Sources

Personal protective equipment for handling (3R)-N-phenyl-3-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat (3R)-N-phenyl-3-piperidinecarboxamide as a Potent Pharmaceutical Intermediate (Band 3) .[1][2] While specific toxicological data for this chiral isomer may be limited in public repositories, its structural analogs (piperidine carboxamides) and application as a scaffold in PARP inhibitor synthesis (e.g., Niraparib) dictate a conservative safety posture.[1]

Core Hazard Profile:

  • Physical State: Fine solid powder (High inhalation risk).[2]

  • Primary Routes: Inhalation (dust), Dermal absorption, Ocular contact.

  • Predicted GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory Irritant).

  • Sensitization Risk: High (common with piperidine derivatives).[2]

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. This matrix is designed to create redundant barriers against the specific physicochemical properties of this compound (static-prone dust).[1][2]

Protection ZoneEquipment SpecificationScientific Rationale
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil, bright color)2. Outer: Nitrile (5-8 mil, dark color)Visual Breach Detection: The color contrast allows immediate identification of outer glove tears.[1][2] Nitrile provides excellent resistance to the organic solvents (DCM, DMF) likely used to solubilize this amine.
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers (Closed-cuff, elasticized wrists)Dust Exclusion: Standard cotton coats trap powders in the weave.[1][2] Tyvek sheds particles and prevents migration of the amine to street clothes.
Ocular Chemical Splash Goggles (Indirect Venting)Particulate Defense: Safety glasses with side shields are insufficient for fine powders which can bypass gaps via air currents.[2]
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95/P100 (Only for spill cleanup)Engineering Control: The primary barrier must be airflow.[2] Respirators are a last line of defense, not a routine control for this compound class.

Operational Workflow: From Storage to Solubilization

This protocol minimizes the "Dust Generation Window"—the critical moments when the solid is most likely to become airborne.

Phase 1: Preparation & Weighing[1][3]
  • Static Control: Piperidine salts are notoriously static-prone.[2] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Wetting" Rule: Never transfer dry powder across the open lab bench.

    • Place the receiving vessel (flask) inside the fume hood.

    • Weigh the solid into a tared vial inside the balance enclosure.

    • Cap the vial immediately after weighing.

Phase 2: Solubilization (The Critical Step)[1][2]
  • Solvent First: Add the reaction solvent (e.g., Dichloromethane, Methanol) to your reaction flask before adding the solid, if the chemistry permits.[1]

  • Slurry Transfer: If possible, dissolve or slurry the compound in the weighing vial using a pipette, then transfer the liquid to the reaction vessel. This eliminates airborne dust risks entirely.

Phase 3: Reaction Monitoring[1][3]
  • Trace Analysis: When taking TLC or LCMS aliquots, assume the syringe exterior is contaminated. Wipe with a solvent-dampened Kimwipe inside the hood before removing it for analysis.[2]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the "Closed Loop" handling process required to maintain containment.

SafeHandling Storage 1. Cold Storage (Sealed Container) Weighing 2. Weighing (Static Control + Enclosure) Storage->Weighing Acclimatize to RT Transfer 3. Solubilization (Slurry Transfer Method) Weighing->Transfer Avoid Dry Pouring Reaction 4. Reaction (Closed System) Transfer->Reaction Liquid State Reaction->Transfer Sampling (Wipe Syringe) Waste 5. Disposal (Double-Bagged) Reaction->Waste Quench & Segregate

Caption: The "Closed Loop" workflow emphasizes the transition from solid to liquid state (Step 3) as the primary safety control point.

Decontamination & Disposal Protocol

Standard organic waste disposal is insufficient for pharmacologically active intermediates.

Solid Waste (Contaminated Consumables)[1][2][3]
  • Segregation: Gloves, weigh boats, and Kimwipes must go into a dedicated solid waste bag, not the general trash.

  • Double Bagging: Use a clear polyethylene bag inside a yellow biohazard/chem-hazard bag.

  • Labeling: Mark clearly as "Potent Compound Contaminated – Incinerate Only."

Liquid Waste[1]
  • pH Adjustment: If the protocol allows, quench the amine functionality by acidifying the waste stream (pH < 4) to form the non-volatile hydrochloride salt before disposal.

  • Container: High-Density Polyethylene (HDPE) carboys. Do not use metal cans due to potential corrosion from amine/salt mixtures.

Emergency Response (Spill & Exposure)

ScenarioImmediate Action Protocol
Powder Spill (<1g) 1. Do not sweep. Sweeping generates aerosols.2. Cover with solvent-dampened paper towels (Methanol/Water) to wet the powder.3.[1][2] Wipe up inward from the spill edges.4. Place all materials in a sealed hazardous waste bag.
Skin Contact 1. Dry Wipe First: Gently brush off excess powder (if dry) to avoid increasing absorption surface area.2.[2] Flush: Wash with soap and tepid water for 15 minutes. Avoid hot water (opens pores).[2]
Inhalation 1. Move to fresh air immediately.2. Seek medical evaluation. Provide the SDS/Structure to the physician, noting the piperidine pharmacophore.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor. [Link][1][2][3][4]

  • PubChem. (n.d.).[2] Compound Summary: Piperidine-3-carboxamide (Analogous Hazard Data). National Library of Medicine. [Link][1][2]

  • SafeBridge Consultants. (2002).[2] Occupational health and safety of pharmaceutical potent compounds. (Industry standard reference for Banding). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.